molecular formula C27H38O3 B10800415 MC 1046

MC 1046

カタログ番号: B10800415
分子量: 410.6 g/mol
InChIキー: KKDBQSPKXAUHPH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one is a synthetically derived secosteroid recognized in scientific research as a potent and selective antagonist of the vitamin D receptor (VDR). This compound competitively binds to the VDR but inhibits its transcriptional activity, thereby acting as a molecular tool to block vitamin D-mediated signaling pathways. Its primary research value lies in elucidating the precise physiological and pathological roles of vitamin D, including the study of calcium and phosphate homeostasis, cellular proliferation, and differentiation. Researchers utilize this VDR antagonist to investigate conditions such as cancer, psoriasis, and hypercalcemia, where vitamin D signaling is implicated. By providing a means to selectively silence VDR function, this reagent is indispensable for controlled in vitro and in vivo experiments designed to deconvolute the complex mechanisms of nuclear receptor action and for the validation of VDR-targeted therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

1-cyclopropyl-4-[4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]pent-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-24,26,28,30H,2,4-5,8-9,11-12,14-16H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDBQSPKXAUHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Enigmatic Core of MC 1046: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of MC 1046, a primary metabolite of the synthetic vitamin D analogue, Calcipotriol (B1668217). While Calcipotriol is a well-established therapeutic for psoriasis, the biological significance of its metabolites, such as this compound, is crucial for a complete understanding of its pharmacological profile. This document synthesizes the available scientific literature to present the chemical identity, biological activity, and analytical methodologies related to this compound.

Chemical Identity and Structure

This compound, also known as Calcipotriol Impurity A or (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one, is a derivative of Calcipotriol formed by the oxidation of the C-24 hydroxyl group to a ketone.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₃₈O₃
Molecular Weight 410.59 g/mol
CAS Number 126860-83-1
Appearance Off-white solid
Solubility Soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO)

Biological Activity and Signaling Pathway

This compound is recognized as a significantly less active metabolite of Calcipotriol.[2] Like its parent compound, this compound is a ligand for the Vitamin D Receptor (VDR), a nuclear receptor that plays a pivotal role in regulating gene expression involved in cell proliferation, differentiation, and immune modulation.[3][4] However, the biological potency of this compound is markedly attenuated.

In Vitro Efficacy

Studies have demonstrated that the biological effects of this compound on cell differentiation and proliferation are substantially weaker than those of Calcipotriol. Research by Kissmeyer & Binderup (1991) revealed that the activity of this compound in inhibiting the proliferation of U937 human histiocytic lymphoma cells was more than 100 times lower than that of Calcipotriol.[2] This reduced activity was further corroborated by Masuda et al. (1994), who found that the ability of this compound to induce transcriptional activation via the Vitamin D Receptor was lower than that of the parent compound.[5]

Table 2: Comparative Biological Activity of this compound and Calcipotriol

CompoundCell LineAssayRelative PotencyReference
This compound U937Inhibition of Cell Proliferation>100-fold weaker than Calcipotriol[2]
This compound HPK1AVDR Transcriptional ActivationLower than Calcipotriol[5]
Signaling Pathway

The mechanism of action of vitamin D analogs like this compound is primarily mediated through the Vitamin D Receptor signaling pathway. Upon binding to the VDR in the cytoplasm, the ligand-receptor complex translocates to the nucleus. Here, it forms a heterodimer with the Retinoid X Receptor (RXR). This heterodimeric complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately leads to the observed effects on cellular processes such as proliferation and differentiation.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound VDR VDR MC1046->VDR Binding VDR_MC1046 VDR-MC 1046 Complex VDR_RXR VDR-RXR Heterodimer VDR_MC1046->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binding Gene Target Gene VDRE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Altered Cell Proliferation & Differentiation Protein->Cellular_Response Leads to

VDR Signaling Pathway for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the effect of compounds on cell proliferation.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and Calcipotriol (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or Calcipotriol. Include a vehicle control (solvent only).

  • Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • Following incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound or Calcipotriol seed_cells->treat_cells incubate_1 Incubate (48-72h) treat_cells->incubate_1 add_mtt Add MTT Solution incubate_1->add_mtt incubate_2 Incubate (2-4h) add_mtt->incubate_2 solubilize Add Solubilization Solution incubate_2->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data read_absorbance->analyze end End analyze->end

Workflow for MTT Cell Proliferation Assay.
Vitamin D Receptor (VDR) Transactivation Assay

This reporter gene assay is used to quantify the ability of a compound to activate the VDR.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression vector for human VDR

  • Reporter plasmid containing a VDRE linked to a reporter gene (e.g., luciferase or β-galactosidase)

  • Transfection reagent

  • This compound and Calcipotriol

  • Luciferase assay system or appropriate substrate for the reporter gene

  • Luminometer or spectrophotometer

Procedure:

  • Co-transfect cells with the VDR expression vector and the VDRE-reporter plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with various concentrations of this compound or Calcipotriol.

  • Incubate the cells for an additional 24-48 hours.

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

  • Normalize the reporter activity to total protein concentration or to the activity of a co-transfected control plasmid (e.g., expressing Renilla luciferase).

  • Determine the fold induction of reporter gene activity relative to the vehicle control.

Transactivation_Assay_Workflow start Start transfect_cells Co-transfect Cells with VDR and Reporter Plasmids start->transfect_cells treat_cells Treat with this compound or Calcipotriol transfect_cells->treat_cells incubate Incubate (24-48h) treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_activity Measure Reporter Gene Activity lyse_cells->measure_activity analyze Analyze Data measure_activity->analyze end End analyze->end

Workflow for VDR Transactivation Assay.

Conclusion

This compound is a well-characterized but biologically less potent metabolite of Calcipotriol. Its formation represents a key step in the metabolic inactivation of the parent drug. While it interacts with the Vitamin D Receptor, its ability to elicit downstream signaling and cellular responses is significantly diminished. Understanding the pharmacological profile of this compound is essential for a comprehensive assessment of Calcipotriol's therapeutic action and safety profile. The provided experimental protocols offer a framework for the continued investigation of this and other vitamin D analogues.

References

An In-depth Technical Guide to MC 1046 (CAS Number: 126860-83-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, with the CAS number 126860-83-1, is a significant metabolite of the synthetic vitamin D analog, Calcipotriol.[1][2] Calcipotriol is a well-established therapeutic agent for the treatment of psoriasis, a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes.[3] Understanding the properties and biological activity of its metabolites, such as this compound, is crucial for a comprehensive understanding of Calcipotriol's mechanism of action and for the development of new and improved dermatological therapies. This technical guide provides a detailed overview of this compound, including its physicochemical properties, biological activity, and relevant experimental protocols.

This compound is also known by other names including Calcipotriol impurity A.[4] As a metabolite, it is formed in the body following the administration of Calcipotriol and is considered a ligand for Vitamin D Receptor (VDR)-like receptors.[1] The biological activity of this compound is intrinsically linked to the VDR signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and the immune response.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its formulation, delivery, and analytical characterization.

PropertyValueReference
CAS Number 126860-83-1[4]
Molecular Formula C₂₇H₃₈O₃[4]
Molecular Weight 410.59 g/mol [4]
IUPAC Name (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one[4]
InChI Key KKDBQSPKXAUHPH-NRCQPIEOSA-N[4]
SMILES C--INVALID-LINK--[C@@]2([H])CC[C@@]3([H])/C(=C/C=C\4/C--INVALID-LINK--O">C@HO)/CCC[C@]23C[4]
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO and ethanol.
Storage Conditions Store at 2-8°C, protected from light, in a sealed container. The compound is noted to be unstable in solution, and freshly prepared solutions are recommended.[1]

Biological Activity and Mechanism of Action

This compound, as a metabolite of Calcipotriol, is a ligand for the Vitamin D Receptor (VDR).[1] The VDR is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression is central to the therapeutic effects of vitamin D analogs in conditions like psoriasis.

Vitamin D Receptor (VDR) Signaling Pathway

The VDR signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and apoptosis. In the context of psoriasis, the binding of ligands like this compound to the VDR in keratinocytes leads to the inhibition of their excessive proliferation and the promotion of their normal differentiation.

VDR_Signaling_Pathway cluster_cell Cell MC1046 This compound VDR VDR MC1046->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA TargetGenes Target Genes VDRE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation CellularResponse Cellular Response (↓ Proliferation, ↑ Differentiation) Proteins->CellularResponse

VDR Signaling Pathway of this compound
Antiproliferative and Pro-differentiating Effects

Experimental Protocols

Detailed experimental protocols are essential for the accurate in vitro and in vivo evaluation of this compound. The following are representative protocols for key assays.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of this compound for the VDR.

Materials:

  • Recombinant human VDR

  • [³H]-1α,25(OH)₂D₃ (radioligand)

  • Unlabeled this compound

  • Assay Buffer (e.g., TEG buffer: 50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal

  • Scintillation cocktail and counter

Procedure:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a microplate, incubate a fixed concentration of recombinant human VDR with a fixed concentration of [³H]-1α,25(OH)₂D₃ in the presence of varying concentrations of unlabeled this compound.

  • Include control wells for total binding (no unlabeled ligand) and non-specific binding (excess unlabeled 1α,25(OH)₂D₃).

  • Incubate the plate at 4°C for 4-18 hours to reach equilibrium.

  • Add dextran-coated charcoal to each well to adsorb unbound radioligand.

  • Centrifuge the plate to pellet the charcoal.

  • Transfer the supernatant (containing VDR-bound radioligand) to scintillation vials.

  • Add scintillation cocktail and measure radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

Keratinocyte Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed keratinocytes into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which represents the concentration of this compound that inhibits cell proliferation by 50%.

Experimental and Analytical Workflow

A typical workflow for the in vitro evaluation of a vitamin D analog like this compound involves a series of sequential and interconnected experimental stages.

In_Vitro_Workflow cluster_workflow In Vitro Evaluation Workflow for this compound Compound This compound Synthesis & Characterization BindingAssay VDR Competitive Binding Assay Compound->BindingAssay CellCulture Keratinocyte Cell Culture Compound->CellCulture DataAnalysis Data Analysis & Interpretation BindingAssay->DataAnalysis ProliferationAssay Cell Proliferation Assay (e.g., MTT) CellCulture->ProliferationAssay GeneExpression Gene Expression Analysis (qPCR/Microarray) CellCulture->GeneExpression ProliferationAssay->DataAnalysis GeneExpression->DataAnalysis

Workflow for In Vitro Evaluation of this compound

Synthesis and Characterization

The synthesis of this compound can be approached through the oxidation of the C24 hydroxyl group of its precursor, Calcipotriol. A detailed synthetic route would involve the protection of the C1 and C3 hydroxyl groups of Calcipotriol, followed by selective oxidation of the C24 hydroxyl group to a ketone, and subsequent deprotection to yield this compound.

Analytical characterization of this compound is crucial to confirm its identity and purity. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.

HPLC Method for Analysis
ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection UV at 264 nm
Injection Volume 20 µL
Column Temperature 30°C

This method can be used for purity determination and quantification of this compound in various matrices.

Conclusion

This compound, as a primary metabolite of Calcipotriol, plays a significant role in the therapeutic effects of its parent compound in psoriasis. Its activity is mediated through the Vitamin D Receptor signaling pathway, leading to the inhibition of keratinocyte proliferation and the promotion of their differentiation. The experimental protocols and workflows detailed in this guide provide a framework for the further investigation of this compound and other novel vitamin D analogs. A deeper understanding of the structure-activity relationships of such compounds will undoubtedly contribute to the development of more effective and safer treatments for hyperproliferative skin disorders. Further research is warranted to fully elucidate the specific quantitative biological activities and the complete pharmacokinetic and pharmacodynamic profile of this compound.

References

The Nexus of Calcipotriol and its Metabolite MC 1046: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcipotriol, a synthetic analogue of calcitriol, the active form of vitamin D, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its interaction with the Vitamin D Receptor (VDR) and its subsequent metabolic cascade. This technical guide provides an in-depth exploration of the relationship between Calcipotriol and its primary metabolite, MC 1046. After systemic uptake, Calcipotriol undergoes rapid metabolism, primarily in the liver, to this compound, an α,β-unsaturated ketone analogue. This conversion is a critical step in the deactivation pathway of Calcipotriol. This document delineates the chemical transformation, compares the biological activities, and details the experimental methodologies used to characterize these compounds, providing a comprehensive resource for researchers in dermatology and pharmacology.

Chemical and Structural Relationship

Calcipotriol is chemically transformed into this compound through oxidation. This metabolic step involves the conversion of the hydroxyl group at carbon 24 of Calcipotriol into a ketone group, resulting in the formation of an α,β-unsaturated ketone. This structural alteration is the key differentiator between the parent drug and its initial metabolite.

Chemical Properties:

CompoundChemical FormulaMolar Mass ( g/mol )Key Structural Features
Calcipotriol C27H40O3412.614Contains a hydroxyl group at C24.
This compound C27H38O3410.59Contains a ketone group at C24, forming an α,β-unsaturated system.

Biological and Pharmacological Relationship

The biological activities of Calcipotriol and this compound are mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor that regulates gene expression involved in cell proliferation, differentiation, and immune modulation.

Comparative Biological Activity

Calcipotriol itself exhibits a high affinity for the VDR, comparable to that of the endogenous ligand, calcitriol.[1] However, it is reported to be over 100 times less active in regulating systemic calcium metabolism, which constitutes its favorable safety profile for topical application.

Quantitative Data for Calcipotriol and Calcitriol:

CompoundParameterValueReceptor/SystemSignificance
Calcipotriol VDR AffinityComparable to CalcitriolHuman VDRHigh affinity for the target receptor, explaining its therapeutic efficacy.[1]
Calcipotriol Effect on Calcium Metabolism>100-fold less potent than CalcitriolIn vivoFavorable safety profile with a low risk of hypercalcemia when used topically.
This compound Biological ActivityLower than CalcipotriolHuman VDRIndicates that metabolism to this compound is a deactivating step.
Mechanism of Action and Signaling Pathways

Calcipotriol exerts its therapeutic effects in psoriasis by binding to the VDR in keratinocytes. This ligand-receptor complex then heterodimerizes with the retinoid X receptor (RXR). The resulting complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes. This leads to the inhibition of keratinocyte proliferation and the promotion of their differentiation, thereby normalizing the abnormal epidermal cell growth characteristic of psoriasis.

The metabolic conversion of Calcipotriol to this compound represents a key step in the drug's catabolism, leading to a molecule with reduced biological activity and facilitating its eventual elimination from the body.

Experimental Protocols

The characterization and comparison of Calcipotriol and this compound involve a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Vitamin D Receptor (VDR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound, Calcipotriol) for the VDR.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-Calcitriol) for binding to the VDR. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50, which can be converted to a Ki value.

Methodology:

  • Receptor Preparation:

    • Source: Recombinant human VDR or nuclear extracts from cells overexpressing VDR.

    • Preparation: The receptor preparation is diluted in a suitable binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and stabilizing agents).

  • Assay Setup:

    • A constant concentration of radiolabeled [³H]-Calcitriol and VDR are incubated with serial dilutions of the unlabeled competitor (Calcipotriol or this compound).

    • Total Binding: Wells containing only [³H]-Calcitriol and VDR.

    • Non-specific Binding: Wells containing [³H]-Calcitriol, VDR, and a high concentration of unlabeled Calcitriol to saturate all specific binding sites.

    • Test Compound Wells: Wells containing [³H]-Calcitriol, VDR, and varying concentrations of the test compound.

  • Incubation: The assay plate is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the receptor-ligand complexes.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with a scintillation cocktail.

    • Radioactivity is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 value is determined using non-linear regression analysis.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Keratinocyte Proliferation Assay (e.g., MTT or MTS Assay)

Objective: To assess the anti-proliferative effects of Calcipotriol and this compound on human keratinocytes.

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.

Methodology:

  • Cell Culture:

    • Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes) are seeded in 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment:

    • The culture medium is replaced with fresh medium containing various concentrations of Calcipotriol, this compound, or a vehicle control (e.g., DMSO).

    • The cells are incubated for a specified period (e.g., 48-72 hours).

  • Assay Procedure:

    • At the end of the incubation period, the MTT or MTS reagent is added to each well.

    • The plate is incubated for a further 2-4 hours to allow for the formation of the formazan product.

    • If using MTT, a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition:

    • The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis:

    • The absorbance values are corrected by subtracting the background absorbance from wells with no cells.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

    • The IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling and Metabolic Pathways

Calcipotriol_Metabolism_and_Signaling cluster_Metabolism Hepatic Metabolism cluster_Signaling VDR Signaling Pathway Calcipotriol Calcipotriol (C27H40O3) MC1046 This compound (α,β-unsaturated ketone) Calcipotriol->MC1046 Oxidation (C24) VDR VDR Calcipotriol->VDR Binds MC1080 MC 1080 (saturated ketone) MC1046->MC1080 Reduction Calcitroic_Acid Calcitroic Acid MC1080->Calcitroic_Acid Further Metabolism VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Cell_Response Inhibition of Proliferation Promotion of Differentiation Gene_Transcription->Cell_Response

Caption: Metabolic conversion of Calcipotriol and its subsequent VDR signaling cascade.

Experimental Workflow: VDR Binding Assay

VDR_Binding_Assay_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Receptor VDR Preparation Incubation Incubate Receptor, Radioligand & Competitor Receptor->Incubation Radioligand [³H]-Calcitriol Radioligand->Incubation Competitor Serial Dilutions of Test Compound Competitor->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Quantification Liquid Scintillation Counting Filtration->Quantification Data_Plot Plot % Specific Binding vs. [Competitor] Quantification->Data_Plot IC50_Calc Calculate IC50 (Non-linear Regression) Data_Plot->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for determining VDR binding affinity via competitive radioligand assay.

Conclusion

The relationship between Calcipotriol and this compound is a classic example of pharmacologically active parent drug metabolism to a less active derivative. The conversion of Calcipotriol to this compound is a key deactivation step, ensuring that the potent effects of the Vitamin D analogue are primarily localized to the site of application with minimal systemic impact on calcium homeostasis. Understanding this metabolic pathway and the relative biological activities of the parent compound and its metabolites is crucial for the development of new, safer, and more effective analogues for the treatment of psoriasis and other hyperproliferative skin disorders. Further research to precisely quantify the binding affinity and functional potency of this compound would provide a more complete picture of this important pharmacological relationship.

References

MC1046: A Comprehensive Technical Review of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC1046, also known as the 24-keto metabolite of Calcipotriol (B1668217) (MC903), is a significant intermediate in the metabolic cascade of this synthetic vitamin D3 analog. Calcipotriol is a cornerstone in the topical treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. Understanding the biological profile of its metabolites is crucial for a complete comprehension of its mechanism of action and safety profile. This technical guide provides an in-depth analysis of the biological activity of MC1046, consolidating available data, outlining experimental methodologies, and visualizing its metabolic pathway.

Metabolic Pathway of Calcipotriol

MC1046 is the initial and a principal metabolite of calcipotriol. The metabolic conversion is a key step in the deactivation pathway of the parent compound.

Calcipotriol Metabolism Metabolic Pathway of Calcipotriol to MC1046 and Subsequent Metabolites Calcipotriol Calcipotriol (MC903) MC1046 MC1046 (24-keto-calcipotriol) Calcipotriol->MC1046 CYP-mediated oxidation MC1080 MC1080 MC1046->MC1080 22,23-reductase Further_Metabolites Further Metabolites (e.g., Calcitroic Acid) MC1080->Further_Metabolites CYP24

Caption: Metabolic conversion of Calcipotriol to MC1046 and downstream metabolites.

Quantitative Biological Data

MC1046 exhibits significantly attenuated biological activity compared to its parent compound, calcipotriol. This reduction in activity is a key factor in the favorable safety profile of calcipotriol, minimizing systemic calcemic effects. The available quantitative and qualitative data are summarized below.

CompoundTargetAssay TypeResultReference
MC1046 Vitamin D Receptor (VDR)Receptor Binding AssayLow affinity[1]
MC1046 Transcriptional ActivationGrowth Hormone Reporter Gene AssayLower than Calcipotriol[2]
MC1046 Cell Differentiation & ProliferationU937 human histiocytic lymphoma cell line>100 times weaker than Calcipotriol[3]
MC1080 Cell Differentiation & ProliferationU937 human histiocytic lymphoma cell line>100 times weaker than Calcipotriol[3]

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to assess the biological activity of MC1046 and related compounds, based on the cited literature.

In Vitro Metabolism of Calcipotriol

Objective: To identify the metabolites of calcipotriol in a cellular model.

Methodology:

  • Cell Culture: Human keratinocyte cell lines (e.g., HPK1A and HPK1A-ras) are cultured in appropriate media.[2]

  • Incubation: Radiolabeled or unlabeled calcipotriol is added to the cell culture medium and incubated for various time points.

  • Metabolite Extraction: The cells and media are harvested, and lipids are extracted using a solvent system such as ethyl acetate.

  • Chromatographic Separation: The extracted metabolites are separated and purified using High-Performance Liquid Chromatography (HPLC).

  • Metabolite Identification: The chemical structures of the isolated metabolites are determined using techniques like mass spectrometry (MS) and co-elution with synthetic standards.[2]

In Vitro Metabolism Workflow Workflow for In Vitro Metabolism Studies cluster_0 Cell Culture & Treatment cluster_1 Metabolite Isolation cluster_2 Analysis a Culture Keratinocytes b Incubate with Calcipotriol a->b c Lipid Extraction b->c d HPLC Separation c->d e Mass Spectrometry d->e f Co-elution with Standards e->f

Caption: Generalized workflow for identifying metabolites of Calcipotriol in vitro.

Vitamin D Receptor (VDR) Binding Assay

Objective: To determine the binding affinity of MC1046 for the Vitamin D Receptor.

Methodology:

  • Receptor Preparation: A source of VDR is required, typically from recombinant expression systems or tissue extracts (e.g., pig intestinal mucosa).

  • Competitive Binding: A constant amount of radiolabeled 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)₂D₃) is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled competitor (calcipotriol or MC1046).

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) can then be calculated.

Transcriptional Activation Assay (Reporter Gene Assay)

Objective: To assess the ability of MC1046 to activate VDR-mediated gene transcription.

Methodology:

  • Cell Transfection: A suitable cell line (e.g., COS-1) is co-transfected with a plasmid expressing the VDR and a reporter plasmid containing a Vitamin D Response Element (VDRE) linked to a reporter gene (e.g., growth hormone or luciferase).[2]

  • Compound Treatment: The transfected cells are treated with varying concentrations of the test compounds (calcipotriol, MC1046).

  • Reporter Gene Assay: After an incubation period, the expression of the reporter gene is quantified. For a growth hormone reporter, this is typically done by radioimmunoassay of the secreted hormone. For a luciferase reporter, a luminometer is used to measure light output after adding the substrate.

  • Data Analysis: The dose-response curves are plotted to determine the EC₅₀ values (the concentration of compound that produces 50% of the maximal response).

Conclusion

The available scientific literature consistently demonstrates that MC1046, the primary metabolite of calcipotriol, possesses substantially reduced biological activity compared to its parent compound. This is characterized by a low affinity for the Vitamin D Receptor and a significantly weaker ability to induce VDR-mediated transcriptional activation and cellular differentiation. This metabolic inactivation is a critical feature that contributes to the high therapeutic index of topically applied calcipotriol, allowing for potent local effects on psoriatic plaques with minimal risk of systemic side effects such as hypercalcemia. Further research to fully quantitate the binding kinetics and transcriptional activity of MC1046 would provide an even more complete understanding of the pharmacology of calcipotriol.

References

In-Depth Technical Guide: MC 1046 (GPI-1046)

Author: BenchChem Technical Support Team. Date: December 2025

InChI Key: OQAHHWOPVDDWHD-INIZCTEOSA-N[1]

Executive Summary

MC 1046, also known as GPI-1046, is a non-immunosuppressive immunophilin ligand with potent neurotrophic properties. It is an analog of FK506 and binds to the FK506 binding protein-12 (FKBP-12).[2][3][4] Extensive preclinical research has demonstrated its potential in promoting nerve regeneration, protecting neurons from various insults, and restoring function in animal models of neurodegenerative diseases. This document provides a comprehensive overview of the available technical data on this compound, including its effects on neuronal growth, its mechanism of action, and detailed experimental protocols from key studies.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H28N2O4[5]
Molecular Weight360.447 g/mol [5]
CAS Number186452-09-5[6][7]
Boiling Point501.5±60.0 °C at 760 mmHg[5]
Density1.1±0.1 g/cm3 [5]
Flash Point257.1±32.9 °C[5]

Biological Activity and Quantitative Data

This compound has demonstrated significant biological effects across various in vitro and in vivo models. The following tables summarize the key quantitative findings.

In Vitro Neurotrophic Activity
AssayModelConcentrationEffectReference
Neurite OutgrowthChicken Sensory Neuronal Cultures1 pMSignificant enhancement of neurite outgrowth[2]
Neurite OutgrowthChicken Sensory Neuronal Cultures1-10 nMMaximal stimulation, comparable to nerve growth factor[2]
Neurite Protectiongp120-induced Dorsal Root Ganglion (DRG) neurons1-1000 nMDose-dependent protection of neurites from damage[7]
In Vivo Efficacy in Neurodegeneration Models
ModelAnimalTreatmentKey FindingsReference
Parkinson's Disease (MPTP model)Mice4 mg/kg, s.c.More than doubles the number of spared striatal TH-positive processes[2]
Parkinson's Disease (6-OHDA model)RatsNot specifiedPronounced increase in striatal TH-positive fiber density[2]
Amyotrophic Lateral Sclerosis (ALS)Mice50 mg/kg, p.o., twice dailyIncreased average survival by ~12% (26 days); significantly increased GLT1 protein levels[7]
Ethanol (B145695) IntakeAlcohol-preferring rats20 mg/kg~70% reduction in ethanol intake; upregulated GLT1 levels in the NAc-core and PFC[7]

Mechanism of Action & Signaling Pathways

This compound exerts its neurotrophic effects through multiple mechanisms. While the complete picture is still under investigation, key pathways have been identified. The primary mechanism involves binding to FKBP-12, a cytosolic immunophilin. Unlike FK506, this binding does not lead to immunosuppression.[2]

One identified pathway involves the upregulation of presenilin-1 (PS-1), which in turn restores NMDA receptor-mediated synaptic transmission.[8] This suggests a role for this compound in modulating synaptic plasticity and neuronal communication.

Another significant mechanism is the upregulation of the glutamate (B1630785) transporter 1 (GLT1).[7] This action is particularly relevant in conditions associated with glutamate excitotoxicity, such as amyotrophic lateral sclerosis (ALS) and alcohol dependence.

Below are diagrams illustrating these proposed signaling pathways.

gpi1046_ps1_pathway This compound (GPI-1046) and Presenilin-1 Pathway gpi1046 This compound (GPI-1046) fkbp12 FKBP-12 gpi1046->fkbp12 Binds to ps1 Presenilin-1 (PS-1) Upregulation fkbp12->ps1 Leads to nmda NMDA Receptor Function Restoration ps1->nmda synaptic_transmission Improved Excitatory Synaptic Transmission nmda->synaptic_transmission

This compound (GPI-1046) and Presenilin-1 Pathway

gpi1046_glt1_pathway This compound (GPI-1046) and GLT1 Upregulation gpi1046 This compound (GPI-1046) pfc_nac Prefrontal Cortex (PFC) & Nucleus Accumbens core (NAc-core) gpi1046->pfc_nac Acts on glt1 Glutamate Transporter 1 (GLT1) Upregulation pfc_nac->glt1 glutamate_clearance Increased Glutamate Clearance glt1->glutamate_clearance neuroprotection Neuroprotection & Reduced Ethanol Intake glutamate_clearance->neuroprotection

This compound (GPI-1046) and GLT1 Upregulation

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Neurite Outgrowth Assay in Chicken Sensory Neuronal Cultures
  • Model: Chicken sensory ganglia.

  • Procedure:

    • Sensory neuronal cultures are prepared from chicken embryos.

    • Increasing concentrations of GPI-1046 are added to the cultures in the absence of exogenously added growth factors.

    • Neurite outgrowth is quantified at 48 hours post-treatment. The number of neurites with a length greater than the diameter of the explant is counted.

  • Source: [2]

MPTP-Induced Parkinson's Disease Model in Mice
  • Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated mice.

  • Procedure:

    • MPTP is administered to mice to induce destruction of dopamine (B1211576) neurons.

    • GPI-1046 is administered concurrently with MPTP at various doses (e.g., 4 mg/kg).

    • The density of tyrosine hydroxylase (TH)-positive striatal axonal processes is quantified to assess the protective effect of GPI-1046.

  • Source: [2]

6-OHDA-Induced Parkinson's Disease Model in Rats
  • Model: 6-hydroxydopamine (6-OHDA)-lesioned rats.

  • Procedure:

    • 6-OHDA is injected intranigrally to produce depletion of TH immunoreactive fibers in the striatum.

    • GPI-1046 treatment is initiated at various time points post-lesion (e.g., 1 hour, 1 week, or 1 month).

    • Striatal TH-positive fiber density is measured to assess regenerative sprouting.

    • Rotational abnormality is measured following amphetamine administration to assess functional recovery.

  • Source: [2]

Assessment of Ethanol Intake in Alcohol-Preferring Rats
  • Model: Alcohol-preferring rats.

  • Procedure:

    • Rats are administered GPI-1046 at specified doses (e.g., 20 mg/kg).

    • Ethanol intake is measured to determine the effect of the compound.

    • Levels of GLT1 in the prefrontal cortex (PFC) and nucleus accumbens core (NAc-core) are quantified to correlate with behavioral changes.

  • Source: [7]

Conclusion

This compound (GPI-1046) is a promising neurotrophic agent with a well-documented profile of activity in various preclinical models of neurological disorders. Its non-immunosuppressive nature makes it a particularly attractive candidate for chronic therapeutic intervention. The mechanisms of action, involving the upregulation of presenilin-1 and glutamate transporter 1, provide a solid foundation for its observed neuroprotective and regenerative effects. Further research is warranted to translate these compelling preclinical findings into clinical applications for the treatment of neurodegenerative diseases and other neurological conditions.

References

In-Depth Technical Guide: MC 1046 (Calcipotriol Impurity A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MC 1046, also known as Calcipotriol Impurity A. The document details its chemical properties, its role as a ligand for the Vitamin D Receptor (VDR), and relevant experimental methodologies for its study.

Core Compound Data: this compound

This compound is recognized as a primary impurity and metabolite of Calcipotriol, a synthetic analog of Vitamin D3 used in the treatment of psoriasis.[1][2] Understanding the properties of this compound is crucial for the quality control of Calcipotriol drug products and for comprehending its potential biological activities.

PropertyValueSource
Systematic Name (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one[3]
Synonyms Calcipotriol EP Impurity A, 24-Oxo Calcipotriol[3][4]
CAS Number 126860-83-1[1]
Molecular Formula C27H38O3[5]
Molecular Weight 410.59 g/mol [1]
Appearance Off-White SolidPharmaffiliates
Storage 2-8°C, protect from light, sealed[1]
Solubility Soluble in Methanol (MeOH), Dimethyl sulfoxide (B87167) (DMSO)[4]

Biological Activity and Signaling Pathway

This compound functions as a ligand for the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of transcription factors.[1][2] The VDR is a key mediator of the biological effects of the active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), and its analogs.

Vitamin D Receptor (VDR) Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of a ligand, such as this compound, to the VDR in the cytoplasm. This binding event induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The resulting VDR-RXR complex translocates to the nucleus.

Within the nucleus, the VDR-RXR heterodimer binds to specific DNA sequences known as Vitamin D Responsive Elements (VDREs) located in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, which in turn modulates the transcription of these genes. The downstream effects of VDR activation are diverse, influencing processes such as cell proliferation and differentiation, immune response, and calcium homeostasis.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound VDR VDR MC1046->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerization RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE VDR_RXR_n->VDRE Binding Coactivators Co-activators VDRE->Coactivators Recruitment Gene Target Gene Coactivators->Gene Initiation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Biological Effects Biological Effects Protein->Biological Effects

Caption: The Vitamin D Receptor (VDR) signaling pathway initiated by this compound.

Biological Potency of this compound

Research indicates that the biological activity of this compound is lower than that of its parent compound, Calcipotriol. In a study utilizing a growth hormone reporter gene transcriptional activation system and a VDR assay, the principal metabolites of Calcipotriol, including the 24-ketone (this compound), demonstrated reduced potency.[6] This suggests that the conversion of Calcipotriol to this compound represents a catabolic deactivation step. This reduced systemic activity is a desirable characteristic for a topical agent, as it minimizes the risk of side effects related to calcium metabolism.[7]

Experimental Protocols

Analysis of this compound by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for the separation and quantification of Calcipotriol and its impurities, including this compound, in bulk drug substances and pharmaceutical formulations.[4]

Materials and Reagents:

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Tetrahydrofuran (HPLC grade)

  • Reference standards for Calcipotriol and this compound (Calcipotriol EP Impurity A)

Instrumentation:

  • HPLC system with a quaternary pump, online degasser, autosampler, and a variable wavelength detector.

  • RP-C18 column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column Temperature: 50°C

  • Mobile Phase: A gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran. The specific gradient program should be optimized to achieve adequate separation.

  • Detection Wavelength: 264 nm for Calcipotriol and its related impurities.[4]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare stock solutions of Calcipotriol and this compound reference standards in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare a series of working standard solutions by diluting the stock solutions to the desired concentrations for calibration.

  • Sample Preparation (for Ointment): a. Accurately weigh a quantity of the ointment and transfer it to a volumetric flask. b. Add a suitable non-polar solvent (e.g., n-Hexane) to disperse the ointment base and sonicate for complete dispersion. c. Add the diluent, vortex for several minutes, and then centrifuge to separate the layers. d. Collect the clear lower layer for injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the reference standards. Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Reference Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Ointment Sample Solution Sample->HPLC Separation Chromatographic Separation (RP-C18 Column) HPLC->Separation Detection UV Detection (264 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Peak Identification & Quantification Chromatogram->Quantification

Caption: General workflow for the analysis of this compound by RP-HPLC.

VDR Ligand Binding Assay (Competitive Fluorescence Polarization)

This protocol describes a homogenous, non-radioactive assay to determine the binding affinity of a test compound, such as this compound, to the Vitamin D Receptor. It measures the displacement of a fluorescently labeled VDR ligand (tracer) by the test compound.

Materials and Reagents:

  • Full-length human VDR.

  • Fluorescent VDR tracer (e.g., Fluormone™ VDR Red).

  • VDR Screening Buffer.

  • Test compound (this compound).

  • Positive control (e.g., Calcitriol).

  • 384-well black polypropylene (B1209903) plates.

Instrumentation:

  • Microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., 535 nm excitation and 590 nm emission).

Procedure:

  • Reagent Preparation: a. Prepare a solution of the VDR/tracer complex in VDR screening buffer at the desired final concentrations (e.g., 0.7 nM VDR and 1 nM tracer). b. Prepare a serial dilution of the test compound (this compound) and the positive control in the assay buffer containing a constant percentage of DMSO (e.g., 1%).

  • Assay Setup: a. Add the serially diluted test compound or control solutions to the wells of the 384-well plate. b. Add the VDR/tracer complex to all wells. The final volume should be consistent (e.g., 40 µL/well). c. Include wells with the VDR/tracer complex and DMSO only (for maximum polarization) and wells with a high concentration of the positive control (for minimum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using the microplate reader.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the test compound concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the fluorescent tracer). c. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, if the Kd of the tracer is known.

Summary

This compound is a key metabolite and impurity of the anti-psoriatic drug Calcipotriol. While it retains the ability to bind to the Vitamin D Receptor, its biological activity is significantly lower than the parent compound. The analytical and pharmacological methods described in this guide provide a framework for the further investigation and quality control of this compound in research and drug development settings.

References

Synthesis of Calcipotriol Impurity A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcipotriol, a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. As with any pharmaceutical active ingredient, the control of impurities is of paramount importance to ensure its safety and efficacy. Calcipotriol Impurity A, identified as 24-Oxo Calcipotriol, is a known metabolite and potential degradation product. This technical guide provides a comprehensive overview of the synthesis of Calcipotriol Impurity A, focusing on a proposed synthetic pathway and the analytical methods for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the chemistry, manufacturing, and control (CMC) of Calcipotriol.

Introduction to Calcipotriol and Its Impurities

Calcipotriol exerts its therapeutic effect by modulating keratinocyte proliferation and differentiation.[1] The manufacturing process of Calcipotriol and its subsequent storage can lead to the formation of various impurities.[] These impurities can arise from the synthetic route, degradation of the active substance, or interaction with excipients.[] Regulatory authorities require stringent control over these impurities, necessitating their identification, characterization, and the development of robust analytical methods for their quantification.

Calcipotriol Impurity A is chemically designated as (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one.[3][4] It is characterized by the oxidation of the secondary alcohol at the C-24 position of the side chain to a ketone.

Table 1: Physicochemical Properties of Calcipotriol Impurity A

PropertyValueReference
Chemical Name (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one[3][4]
Synonyms 24-Oxo Calcipotriol[5]
CAS Number 126860-83-1[4]
Molecular Formula C27H38O3[4]
Molecular Weight 410.59 g/mol [3]

Proposed Synthetic Pathway for Calcipotriol Impurity A

The synthesis of Calcipotriol itself is a complex, multi-step process.[6] For the purpose of this guide, we will consider Calcipotriol as the starting material for the synthesis of Impurity A.

The primary challenge in this synthesis is the selective oxidation of the C-24 hydroxyl group in the presence of the two secondary hydroxyl groups in the A-ring (at C-1 and C-3). However, the hydroxyl groups in the A-ring are generally more sterically hindered than the C-24 hydroxyl group in the side chain, which may allow for selective oxidation under carefully controlled conditions.

Key Transformation: Selective Oxidation

A variety of mild oxidizing agents can be employed for the selective oxidation of secondary alcohols to ketones. The choice of reagent and reaction conditions is crucial to avoid over-oxidation or side reactions.

Table 2: Proposed Reagents for the Oxidation of Calcipotriol to Impurity A

Oxidizing AgentTypical Reaction ConditionsComments
Dess-Martin Periodinane (DMP) Dichloromethane (B109758) (DCM) as solvent, room temperature.Mild and selective, often used for sensitive substrates.
Pyridinium chlorochromate (PCC) Dichloromethane (DCM) as solvent, often with a buffer like sodium acetate (B1210297).Effective but chromium-based reagents are less environmentally friendly.
Swern Oxidation Oxalyl chloride or trifluoroacetic anhydride (B1165640) with dimethyl sulfoxide (B87167) (DMSO), followed by a hindered base (e.g., triethylamine). Requires low temperatures (-78 °C).High-yielding and avoids heavy metals, but requires careful temperature control.
Parikh-Doering Oxidation Sulfur trioxide pyridine (B92270) complex in dimethyl sulfoxide (DMSO) and dichloromethane (DCM), with a hindered base (e.g., triethylamine).Mild conditions, can be performed at or near room temperature.

Proposed Experimental Workflow

The following diagram illustrates a proposed workflow for the synthesis and purification of Calcipotriol Impurity A.

G Proposed Synthesis Workflow for Calcipotriol Impurity A start Start: Calcipotriol dissolution Dissolve Calcipotriol in an appropriate solvent (e.g., DCM) start->dissolution oxidation Add a mild oxidizing agent (e.g., Dess-Martin Periodinane) dissolution->oxidation reaction Stir at controlled temperature (e.g., room temperature) oxidation->reaction monitoring Monitor reaction progress by TLC or HPLC reaction->monitoring quench Quench the reaction (e.g., with sodium thiosulfate (B1220275) solution for DMP) monitoring->quench Upon completion extraction Work-up: Extraction with an organic solvent quench->extraction purification Purification by column chromatography extraction->purification characterization Characterization of Calcipotriol Impurity A (HPLC, MS, NMR) purification->characterization end End: Purified Calcipotriol Impurity A characterization->end

Proposed experimental workflow for the synthesis of Calcipotriol Impurity A.

Detailed Methodologies (Proposed)

The following are proposed, hypothetical experimental protocols based on standard organic synthesis techniques for the key steps outlined in the workflow. These protocols would require optimization in a laboratory setting.

Oxidation of Calcipotriol using Dess-Martin Periodinane (DMP)
  • Dissolution: Dissolve Calcipotriol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford Calcipotriol Impurity A.

Characterization

The identity and purity of the synthesized Calcipotriol Impurity A should be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, including the presence of the ketone at C-24 and the integrity of the rest of the molecule.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed synthesis.

Table 3: Summary of Proposed Synthesis of Calcipotriol Impurity A

StepStarting MaterialReagents and SolventsKey ParametersExpected ProductAnalytical Control
Oxidation CalcipotriolDess-Martin Periodinane, DichloromethaneRoom temperature, Inert atmosphereCrude Calcipotriol Impurity ATLC, HPLC
Work-up Crude reaction mixtureSodium thiosulfate (aq.), Sodium bicarbonate (aq.), Brine, Sodium sulfate-Crude Calcipotriol Impurity A in organic solvent-
Purification Crude Calcipotriol Impurity ASilica gel, Hexane, Ethyl acetateGradient elutionPurified Calcipotriol Impurity ATLC, HPLC
Characterization Purified Calcipotriol Impurity A---HPLC, MS, NMR

Conclusion

This technical guide outlines a proposed synthetic pathway for Calcipotriol Impurity A, a key metabolite and potential degradation product of Calcipotriol. While a detailed, published experimental protocol is not currently available, the proposed method, centered on the selective oxidation of the C-24 hydroxyl group, provides a sound scientific basis for its preparation in a laboratory setting. The successful synthesis and characterization of Calcipotriol Impurity A are crucial for its use as a reference standard in the quality control of Calcipotriol drug substance and product, ensuring the delivery of a safe and effective medication to patients. Further research and process optimization are necessary to validate and implement this proposed synthetic route.

References

MC 1046 as a Vitamin D Receptor Ligand: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a comprehensive overview of the Vitamin D Receptor (VDR) as a therapeutic target and the methodologies used to characterize its ligands. While the topic is centered around MC 1046, it is crucial to note that publicly available scientific literature does not contain specific quantitative data on the binding affinity or functional activity of this compound as a VDR ligand. This compound is identified as "Impurity A of Calcipotriol," a well-known synthetic VDR agonist. The biological activity of this specific impurity has not been extensively characterized in public research. Therefore, this guide will focus on the general principles of VDR ligand interaction, using established knowledge of VDR signaling and generalized experimental protocols.

Introduction to the Vitamin D Receptor

The Vitamin D Receptor (VDR) is a member of the nuclear receptor superfamily of ligand-inducible transcription factors.[1] It plays a crucial role in calcium homeostasis, bone metabolism, cell proliferation and differentiation, and immune system regulation.[2] The endogenous ligand for the VDR is 1α,25-dihydroxyvitamin D3 (Calcitriol), the hormonally active form of Vitamin D. Upon ligand binding, the VDR undergoes a conformational change, leading to the regulation of target gene expression.[3]

Synthetic VDR ligands, such as Calcipotriol, have been developed for the treatment of various diseases, most notably psoriasis.[4] These analogues often exhibit a higher therapeutic index by separating the anti-proliferative and pro-differentiative effects from the calcemic effects of natural VDR activation. This compound, being an impurity of Calcipotriol, is structurally related and is presumed to interact with the VDR, though the specifics of this interaction remain to be publicly documented.

The Vitamin D Receptor Signaling Pathway

The biological effects of VDR ligands are mediated through a well-defined signaling cascade:

  • Ligand Binding: The VDR ligand, a secosteroid hormone, diffuses through the cell membrane and binds to the Ligand Binding Domain (LBD) of the VDR, which can be located in the cytoplasm or the nucleus.

  • Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

  • Nuclear Translocation and DNA Binding: The VDR/RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators and Transcriptional Regulation: The DNA-bound heterodimer recruits a complex of co-activator or co-repressor proteins. This complex then modulates the rate of transcription of the target gene by RNA polymerase II, leading to either an increase (transactivation) or decrease (transrepression) in the synthesis of specific proteins. These proteins, in turn, elicit the physiological response.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_cyto VDR VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Heterodimerization with RXR Ligand This compound / VDR Ligand Ligand->VDR_cyto Binding VDRE VDRE VDR_RXR->VDRE Binds to Coactivators Co-activators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates VDR_Ligand_Screening_Workflow Start Compound Library (including this compound) Binding_Assay VDR Competitive Binding Assay Start->Binding_Assay Hit_Identification Hit Identification (High Affinity Binders) Binding_Assay->Hit_Identification Hit_Identification->Start No Reporter_Assay VDR Reporter Gene Assay Hit_Identification->Reporter_Assay Yes Functional_Characterization Functional Characterization (Agonist/Antagonist) Reporter_Assay->Functional_Characterization Functional_Characterization->Hit_Identification Inactive Downstream_Assays Downstream Cellular Assays (Proliferation, Differentiation) Functional_Characterization->Downstream_Assays Active Lead_Optimization Lead Optimization Downstream_Assays->Lead_Optimization

References

The Pharmacokinetics of MC 1046: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046 is the primary and initial metabolite of the synthetic vitamin D3 analog, calcipotriol (B1668217) (also known as calcipotriene). Calcipotriol is a cornerstone in the topical treatment of psoriasis, exerting its effects by modulating keratinocyte proliferation and differentiation. Understanding the pharmacokinetic profile of its metabolites is crucial for a comprehensive grasp of the parent drug's efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics of this compound, focusing on its formation, subsequent metabolic fate, and biological activity. Due to the rapid metabolism of calcipotriol, specific pharmacokinetic parameters for this compound in vivo are not extensively documented; therefore, this guide presents the available data in the context of the parent compound's metabolic pathway.

Metabolic Pathway of Calcipotriol to this compound

Following systemic absorption, calcipotriol undergoes rapid and extensive metabolism, primarily in the liver. The initial metabolic step involves the oxidation of the C-24 hydroxyl group of calcipotriol, leading to the formation of this compound, the α,β-unsaturated ketone analog. This conversion is a critical step in the deactivation pathway of calcipotriol. This compound is subsequently metabolized to MC 1080, a saturated ketone analog, which is considered the major metabolite found in plasma. These metabolites, including this compound, exhibit significantly lower biological activity compared to the parent compound.

Metabolic Pathway of Calcipotriol Calcipotriol Calcipotriol (MC 903) MC1046 This compound (α,β-unsaturated ketone analog) Calcipotriol->MC1046 Oxidation MC1080 MC 1080 (saturated ketone analog) MC1046->MC1080 Reduction Calcitroic_Acid Calcitroic Acid MC1080->Calcitroic_Acid Further Metabolism

Metabolic conversion of calcipotriol to its primary metabolites.

Quantitative Pharmacokinetic Data

Direct and detailed pharmacokinetic parameters for this compound in human plasma are not well-established in publicly available literature. The focus of clinical and preclinical studies has been on the parent drug, calcipotriol, due to its rapid clearance and metabolism. The available data is summarized below.

Table 1: Pharmacokinetic Properties of Calcipotriol
ParameterSpeciesValueCitation
Systemic Absorption (Topical) Human~1-6%[1]
Metabolism Human, Rat, MinipigRapid hepatic metabolism[2]
Primary Metabolite Human, Rat, MinipigThis compound (initial), MC 1080 (major in plasma)[2]
Biological Activity of Metabolites In vitro>100 times weaker than calcipotriol[3]
Table 2: In Vitro Metabolism of Calcipotriol in Human Keratinocyte Models
Time PointThis compound Formation (%)MC 1080 Formation (%)Citation
24 hours 9.0%7.5%
72 hours 13.6%20.5%

Note: Percentages are relative to the initial calcipotriol concentration at time 0.

Experimental Protocols

In Vitro Metabolism of Calcipotriol in Human Keratinocytes

This protocol is based on studies investigating the metabolic pathway of calcipotriol in cultured human skin cells.

Objective: To determine the metabolic fate of calcipotriol in human keratinocytes and identify the formation of metabolites, including this compound.

Methodology:

  • Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Incubation with Calcipotriol: Once the cells reach a confluent state, the culture medium is replaced with a medium containing a known concentration of calcipotriol.

  • Sample Collection: At various time points (e.g., 0, 24, 48, 72 hours), aliquots of the culture medium and cell lysates are collected.

  • Metabolite Extraction: The collected samples are subjected to an extraction procedure to isolate the parent drug and its metabolites. This typically involves liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Analytical Quantification: The extracted samples are analyzed using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) to separate and quantify calcipotriol, this compound, and MC 1080.

  • Data Analysis: The concentrations of the parent drug and its metabolites are determined at each time point to characterize the rate and extent of metabolism.

In Vitro Metabolism Workflow cluster_setup Experimental Setup cluster_analysis Analysis Cell_Culture Keratinocyte Culture Incubation Incubation with Calcipotriol Cell_Culture->Incubation Sample_Collection Sample Collection (Medium & Lysates) Incubation->Sample_Collection Metabolite_Extraction Metabolite Extraction Sample_Collection->Metabolite_Extraction HPLC_Analysis HPLC-MS/MS Analysis Metabolite_Extraction->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis

Workflow for in vitro metabolism studies of calcipotriol.

Signaling and Biological Activity

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA, modulating the transcription of genes involved in cell proliferation and differentiation.

This compound, along with other metabolites of calcipotriol, has a significantly lower affinity for the VDR, estimated to be over 100 times weaker than the parent compound.[3] This reduced binding affinity translates to a substantial decrease in biological activity, rendering the metabolites pharmacologically less significant in terms of therapeutic effect and systemic side effects like hypercalcemia.

VDR Signaling Pathway cluster_cell Keratinocyte cluster_nucleus Nucleus Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds Complex VDR-RXR-Calcipotriol Complex VDR->Complex RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Binds to Gene_Transcription Gene Transcription (Proliferation & Differentiation) VDRE->Gene_Transcription Modulates MC1046 This compound (Low VDR Affinity) MC1046->VDR Weakly Binds

Simplified VDR signaling pathway of calcipotriol and the role of this compound.

Conclusion

This compound is a transient, primary metabolite in the rapid metabolic cascade of calcipotriol. Its formation is a key step in the deactivation of the parent drug. While specific in vivo pharmacokinetic data for this compound is scarce, in vitro studies have elucidated its position in the metabolic pathway and confirmed its significantly reduced biological activity. For drug development professionals, the key takeaway is that the rapid conversion of calcipotriol to the less active this compound contributes to the favorable safety profile of topical calcipotriol, minimizing the risk of systemic side effects. Future research employing highly sensitive analytical methods may provide more detailed insights into the in vivo kinetics of this compound.

References

MC 1046: A Technical Guide for Cell Differentiation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as Calcipotriol Impurity A, is a metabolite of the synthetic vitamin D3 analog, Calcipotriol (MC 903). As a member of the vitamin D analog family, this compound is implicated in the regulation of cell proliferation and differentiation through its interaction with the Vitamin D Receptor (VDR). While its parent compound, Calcipotriol, is a well-established therapeutic agent for psoriasis, the specific roles and potency of its metabolites, including this compound, are areas of ongoing research. This technical guide provides a comprehensive overview of this compound in the context of cell differentiation studies, summarizing available data, detailing experimental protocols, and visualizing key pathways to facilitate further investigation into its biological functions and therapeutic potential.

Core Concepts: Mechanism of Action

This compound, like other vitamin D analogs, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The canonical signaling pathway involves the binding of the ligand to the VDR in the cytoplasm, leading to a conformational change and heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating gene transcription to influence cellular processes such as differentiation.

Beyond this genomic pathway, rapid, non-genomic effects of vitamin D compounds have also been described, often involving the activation of intracellular signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways. These pathways can, in turn, influence the expression and activity of transcription factors involved in cell fate decisions.

Quantitative Data

This compound has been shown to be a significantly less potent inducer of cell differentiation compared to its parent compound, Calcipotriol. The available quantitative data is summarized below.

CompoundCell LineParameterValueReference
This compound U937 (human histiocytic lymphoma)Biological Effect (differentiation)>100 times weaker than Calcipotriol[1]
Calcipotriol (MC 903) U937 (human histiocytic lymphoma)Inhibition of cell proliferation and DNA synthesisComparable to 1,25(OH)2D3[1]

Signaling and Metabolic Pathways

Vitamin D Receptor (VDR) Signaling Pathway in Myeloid Cell Differentiation

The following diagram illustrates the general signaling cascade initiated by vitamin D analogs, leading to the differentiation of myeloid precursor cells.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 MC1046 VDR VDR MC1046->VDR binds MAPK_inactive MAPK Pathway (inactive) MC1046->MAPK_inactive non-genomic effects VDR_MC1046 VDR-MC1046 VDR->VDR_MC1046 RXR RXR VDR_RXR_inactive VDR-RXR (inactive) VDR_RXR_active VDR-RXR-MC1046 (active complex) VDR_MC1046->VDR_RXR_active + RXR VDRE VDRE VDR_RXR_active->VDRE binds VDR_RXR_active->VDRE MAPK_active MAPK Pathway (active) MAPK_inactive->MAPK_active Coactivators Coactivators MAPK_active->Coactivators activates MAPK_active->Coactivators Gene_Expression Target Gene Expression VDRE->Gene_Expression regulates Differentiation Cell Differentiation Gene_Expression->Differentiation Coactivators->Gene_Expression enhances

Caption: VDR signaling pathway initiated by this compound.

Metabolic Pathway of Calcipotriol to this compound

This compound is a direct metabolite of Calcipotriol. The metabolic conversion involves the oxidation of the C-24 hydroxyl group.

Metabolic_Pathway Calcipotriol Calcipotriol (MC 903) MC1046 This compound Calcipotriol->MC1046 Metabolism Oxidation Oxidation of C-24 hydroxyl group

Caption: Metabolic conversion of Calcipotriol to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of vitamin D analogs and cell differentiation, which can be adapted for investigating this compound.

Human Myeloid Leukemia Cell (HL-60) Differentiation Assay

This protocol is designed to assess the induction of granulocytic or monocytic differentiation in HL-60 cells.

a. Cell Culture and Seeding:

  • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Maintain cells in suspension culture at a density between 0.2 x 10^6 and 1.0 x 10^6 cells/mL.

  • For differentiation experiments, seed cells at a density of 0.2 x 10^6 cells/mL in fresh medium.

b. Induction of Differentiation:

  • Prepare stock solutions of this compound in ethanol (B145695) or DMSO. Note that the compound may be unstable in solution and should be freshly prepared.[2]

  • Add this compound to the cell culture at various concentrations. Given its lower potency, a range of 10^-8 M to 10^-6 M may be appropriate to start, with a vehicle control (ethanol or DMSO).

  • Incubate the cells for 3 to 5 days.

c. Assessment of Differentiation:

  • Morphological Analysis:

    • Cytospin cells onto glass slides.

    • Stain with May-Grünwald-Giemsa stain.

    • Examine under a light microscope for morphological changes indicative of differentiation, such as a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and the appearance of segmented nuclei (granulocytic) or a more irregular cell shape (monocytic).

  • Nitroblue Tetrazolium (NBT) Reduction Assay:

    • This assay measures the production of superoxide, a characteristic of mature phagocytic cells.

    • Incubate cells with NBT solution (1 mg/mL in PBS) and phorbol (B1677699) 12-myristate 13-acetate (PMA) (200 ng/mL) for 25 minutes at 37°C.

    • Count the number of cells containing blue-black formazan (B1609692) deposits (NBT-positive cells) under a light microscope. An increase in the percentage of NBT-positive cells indicates functional differentiation.

  • Flow Cytometry for Surface Marker Expression:

    • Harvest cells and wash with PBS containing 1% BSA.

    • Incubate with fluorescently labeled monoclonal antibodies against cell surface markers of differentiation. For monocytic differentiation, use anti-CD11b and anti-CD14 antibodies. For granulocytic differentiation, use anti-CD11b and anti-CD15 antibodies.

    • Analyze the cells using a flow cytometer to quantify the percentage of cells expressing these markers.

Human Monocytic Leukemia Cell (U937) Differentiation Assay

This protocol is tailored for assessing monocytic differentiation in U937 cells.

a. Cell Culture and Seeding:

  • Culture U937 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Maintain cells in suspension culture.

  • For experiments, seed cells at a density of 0.5 x 10^6 cells/mL.

b. Induction of Differentiation:

  • Treat cells with varying concentrations of this compound (e.g., 10^-8 M to 10^-6 M) and a vehicle control.

  • Incubate for 48 to 96 hours.

c. Assessment of Differentiation:

  • Cell Adherence:

    • Observe the culture flasks or plates under a microscope. Differentiated monocytic/macrophagic cells will become adherent to the plastic surface.

  • Phagocytosis Assay:

    • Incubate the treated cells with fluorescently labeled latex beads or opsonized zymosan particles for 1-2 hours.

    • Wash the cells to remove non-phagocytosed particles.

    • Analyze the cells by flow cytometry or fluorescence microscopy to quantify the percentage of phagocytic cells.

  • Flow Cytometry for Surface Marker Expression:

    • As described for HL-60 cells, stain with anti-CD11b and anti-CD14 antibodies and analyze by flow cytometry.

Experimental Workflow

The following diagram outlines a typical workflow for studying the effects of this compound on cell differentiation.

Experimental_Workflow Start Start Cell_Culture Culture HL-60 or U937 cells Start->Cell_Culture Treatment Treat cells with this compound (various concentrations) Cell_Culture->Treatment Incubation Incubate for 3-5 days Treatment->Incubation Assessment Assess Differentiation Incubation->Assessment Morphology Morphological Analysis (Giemsa Staining) Assessment->Morphology NBT NBT Reduction Assay Assessment->NBT Flow_Cytometry Flow Cytometry (CD11b, CD14, etc.) Assessment->Flow_Cytometry Data_Analysis Data Analysis and Interpretation Morphology->Data_Analysis NBT->Data_Analysis Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound cell differentiation studies.

Conclusion

This compound, a metabolite of Calcipotriol, demonstrates the capacity to influence cell differentiation, albeit with significantly lower potency than its parent compound. Its mechanism of action is presumed to be mediated through the Vitamin D Receptor, initiating a cascade of gene expression changes that drive cells towards a more mature phenotype. The provided protocols and conceptual frameworks offer a starting point for researchers to further elucidate the specific role of this compound in various cellular contexts. Future studies focusing on dose-response relationships, the identification of specific downstream gene targets, and its effects in combination with other differentiation-inducing agents will be crucial in fully understanding the biological significance and potential therapeutic applications of this vitamin D analog.

References

The Therapeutic Potential of MC 1046: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC 1046 is the primary metabolite of Calcipotriol (MC 903), a synthetic analog of vitamin D3 widely used in the topical treatment of psoriasis. This document provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological profile and potential therapeutic relevance. While this compound itself is not developed as a therapeutic agent, its properties are crucial for understanding the pharmacokinetics and safety profile of its parent compound, Calcipotriol. Preclinical data indicate that this compound exhibits significantly attenuated biological activity compared to Calcipotriol, a characteristic that contributes to the favorable safety profile of the parent drug by minimizing systemic hypercalcemic effects. This whitepaper summarizes the available quantitative data on the biological activity of this compound, details the experimental protocols used in its characterization, and provides visual representations of relevant biological pathways and workflows.

Introduction

Calcipotriol, a vitamin D3 analog, is a cornerstone in the topical management of psoriasis vulgaris. Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation and to exert immunomodulatory effects. Following topical application and systemic absorption, Calcipotriol undergoes rapid metabolism, primarily to this compound (the α,β-unsaturated ketone analog) and subsequently to MC 1080. The pharmacological profile of these metabolites is of significant interest as it directly impacts the therapeutic index of Calcipotriol. The rapid conversion of Calcipotriol to the less active this compound is a key factor in mitigating the risk of hypercalcemia, a potential side effect of systemically active vitamin D compounds. This document serves as a technical guide to the properties and therapeutic implications of this compound.

Mechanism of Action of the Parent Compound (Calcipotriol)

The biological effects of Calcipotriol, and by extension its metabolites, are mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor.

Calcipotriol_Mechanism Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) (Cytosol/Nucleus) Calcipotriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription Cell_Effects Inhibition of Keratinocyte Proliferation Induction of Keratinocyte Differentiation Immunomodulation Transcription->Cell_Effects

Caption: Signaling pathway of Calcipotriol via the Vitamin D Receptor.

Quantitative Biological Data

Table 1: Comparative In Vitro Biological Activity

CompoundTarget Cell LineBiological EffectRelative Potency vs. CalcipotriolReference
This compound U937 (human histiocytic lymphoma)Inhibition of Cell Proliferation>100 times weaker[1]
This compound U937 (human histiocytic lymphoma)Induction of Cell Differentiation>100 times weaker[1]

Table 2: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity for VDR vs. CalcipotriolReference
This compound Lower[2]

Note: The exact relative binding affinity for this compound is not specified in the available literature, only that it is lower than that of Calcipotriol.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following are generalized protocols for the key assays used to characterize the biological activity of this compound, based on standard methodologies in the field.

Vitamin D Receptor (VDR) Competitive Binding Assay

This assay is used to determine the relative affinity of a compound for the VDR.

VDR_Binding_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Quantification cluster_3 Data Analysis Receptor VDR Source (e.g., recombinant VDR) Incubation Incubate Receptor, Radioligand, and Competitor at varying concentrations Receptor->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]1,25(OH)2D3) Radioligand->Incubation Competitor Unlabeled Competitor (this compound or Calcipotriol) Competitor->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify bound radioactivity (Scintillation Counting) Separation->Quantification Analysis Generate competition curve and determine IC50 Quantification->Analysis

Caption: Workflow for a VDR competitive binding assay.

Methodology:

  • Receptor Preparation: A source of VDR, such as a cell lysate from a VDR-expressing cell line or purified recombinant VDR, is prepared.

  • Assay Setup: In a multi-well plate, a constant amount of VDR and a radiolabeled VDR ligand (e.g., [³H]1,25(OH)₂D₃) are incubated with increasing concentrations of the unlabeled test compound (this compound or Calcipotriol).

  • Incubation: The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that retains the receptor-ligand complex.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the competitor that displaces 50% of the radiolabeled ligand). The relative binding affinity is then calculated by comparing the IC50 value of the test compound to that of a reference compound (e.g., Calcipotriol).

U937 Cell Differentiation Assay (NBT Reduction)

This assay measures the ability of a compound to induce the differentiation of U937 myeloid leukemia cells into a macrophage-like phenotype, which is a hallmark of vitamin D analog activity.

U937_Differentiation_Assay cluster_0 Cell Culture and Treatment cluster_1 Induction of Differentiation cluster_2 NBT Reduction Assay cluster_3 Quantification Culture Culture U937 cells Treatment Treat cells with this compound, Calcipotriol, or vehicle control Culture->Treatment Incubate Incubate for a defined period (e.g., 72-96 hours) Treatment->Incubate NBT_PMA Add NBT and PMA (Phorbol 12-Myristate 13-Acetate) Incubate->NBT_PMA Incubate_NBT Incubate to allow formazan (B1609692) formation NBT_PMA->Incubate_NBT Solubilize Solubilize formazan crystals Incubate_NBT->Solubilize Measure Measure absorbance (spectrophotometry) Solubilize->Measure

Caption: Workflow for the U937 cell differentiation assay using NBT reduction.

Methodology:

  • Cell Culture: U937 cells are maintained in appropriate culture medium.

  • Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound, Calcipotriol (as a positive control), or vehicle (as a negative control).

  • Incubation: The cells are incubated for a period sufficient to induce differentiation (typically 72 to 96 hours).

  • NBT Assay:

    • The cells are washed and incubated with a solution containing Nitroblue Tetrazolium (NBT) and a stimulant such as Phorbol 12-Myristate 13-Acetate (PMA).

    • Differentiated cells with phagocytic activity will reduce the soluble yellow NBT into insoluble purple formazan crystals.

    • The reaction is stopped, and the formazan crystals are solubilized using a suitable solvent (e.g., DMSO or KOH/formic acid).

  • Quantification: The absorbance of the solubilized formazan is measured using a spectrophotometer at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the degree of cell differentiation.

  • Data Analysis: The results are expressed as a percentage of the differentiation induced by a positive control. Dose-response curves can be generated to determine the EC50 value for differentiation.

Cell Proliferation Assay (e.g., [³H]-Thymidine Incorporation)

This assay assesses the anti-proliferative effects of a compound on a given cell line.

Methodology:

  • Cell Seeding: Cells (e.g., U937) are seeded in multi-well plates.

  • Treatment: Cells are treated with various concentrations of the test compounds.

  • [³H]-Thymidine Pulse: After a suitable incubation period, [³H]-thymidine is added to the culture medium for the final few hours of the experiment.

  • Harvesting: The cells are harvested onto a filter mat, and unincorporated [³H]-thymidine is washed away.

  • Quantification: The amount of [³H]-thymidine incorporated into the DNA of the proliferating cells is measured using a scintillation counter.

  • Data Analysis: The results are expressed as a percentage of the proliferation in the vehicle-treated control. Dose-response curves are generated to calculate the IC50 value for the inhibition of proliferation.

Discussion and Therapeutic Implications

The available data consistently demonstrate that this compound is a significantly less potent metabolite of Calcipotriol.[1][2] Its reduced affinity for the Vitamin D Receptor and its consequently weaker effects on cell proliferation and differentiation are central to the favorable safety profile of topical Calcipotriol therapy. The rapid metabolism of Calcipotriol to this compound in the skin and systemically ensures that the potent biological effects of the parent compound are primarily localized to the site of application, with minimal systemic impact on calcium homeostasis.

This metabolic pathway represents a successful drug design strategy, where a potent therapeutic agent is engineered for rapid inactivation upon entering systemic circulation. Therefore, while this compound itself does not possess therapeutic effects worthy of independent development, its formation is a critical component of the therapeutic success of Calcipotriol.

Conclusion

This compound is the primary and significantly less active metabolite of the anti-psoriatic drug Calcipotriol. Its low biological activity, characterized by reduced VDR binding and attenuated effects on cellular proliferation and differentiation, is a key factor in the safety of Calcipotriol treatment. Understanding the pharmacological profile of this compound is essential for a complete comprehension of the therapeutic window of its parent compound. Further detailed characterization of the metabolic pathways of Calcipotriol and the biological activities of all its metabolites will continue to be of interest in the development of new and even safer vitamin D analogs for dermatological and other therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of seco-CBI-Dimer Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The term "MC 1046" is not widely documented in scientific literature as a standalone analytical target. Initial searches suggest it may be an internal designation, a less common name, or an impurity related to another compound. However, the structural characteristics and the context of drug development strongly point towards the family of seco-cyclopropabenzindole (seco-CBI)-dimer payloads, which are analogs of the potent antitumor antibiotic duocarmycin. This document, therefore, focuses on the analytical methods for the quantification of these seco-CBI-dimer compounds, a topic of significant relevance to researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs).

Introduction

The seco-CBI-dimer payloads are highly potent cytotoxic agents that exert their anticancer effects through DNA alkylation.[1] Specifically, they bind to the minor groove of DNA in AT-rich regions and alkylate the N3 position of adenine (B156593).[2] This irreversible DNA modification triggers a cascade of cellular events, ultimately leading to apoptosis.[3] Given their potency, accurate quantification of these payloads in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity, particularly in complex biological matrices like plasma.[3][4]

Signaling Pathway: DNA Damage Response to seco-CBI-Dimer

The primary mechanism of action for seco-CBI-dimer analogs is the induction of DNA damage.[1] Upon binding to the minor groove of DNA, the molecule alkylates adenine bases, creating DNA adducts.[2] This damage is recognized by the cell's DNA damage response (DDR) machinery, which activates a complex signaling cascade. Key proteins such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) are recruited to the damage sites and initiate a signaling cascade that involves the phosphorylation of numerous downstream targets, including the checkpoint kinases Chk1 and Chk2.[3] This leads to cell cycle arrest, providing time for the cell to repair the DNA damage. If the damage is too extensive, the DDR pathway can trigger apoptosis, leading to the elimination of the cancer cell.[3]

DNA_Damage_Response cluster_extracellular Extracellular cluster_cellular Cellular Events cluster_ddr DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes seco_CBI_Dimer seco-CBI-Dimer Cell_Entry Cellular Uptake DNA_Binding Minor Groove Binding (AT-rich regions) Cell_Entry->DNA_Binding DNA_Alkylation DNA Alkylation (Adenine N3) DNA_Binding->DNA_Alkylation DNA_Damage DNA Adduct Formation DNA_Alkylation->DNA_Damage Sensor_Proteins Sensor Proteins (e.g., ATM/ATR) DNA_Damage->Sensor_Proteins Mediator_Proteins Mediator Proteins (e.g., p53) Sensor_Proteins->Mediator_Proteins Effector_Kinases Effector Kinases (e.g., Chk1/Chk2) Mediator_Proteins->Effector_Kinases Apoptosis Apoptosis Mediator_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Effector_Kinases->Cell_Cycle_Arrest DNA_Repair DNA Repair (BER, NER) Cell_Cycle_Arrest->DNA_Repair Repair_Failure Repair Failure DNA_Repair->Repair_Failure If damage is extensive Repair_Failure->Apoptosis

Figure 1: Simplified signaling pathway of seco-CBI-dimer induced DNA damage response.

Analytical Method: LC-MS/MS for Quantification in Human Plasma

The following protocol is a representative method for the quantification of a seco-CBI-dimer payload, often as part of an antibody-drug conjugate (ADC), in human plasma. This method involves immunocapture of the ADC, enzymatic release of the payload, and subsequent analysis by LC-MS/MS.[4][5]

Experimental Workflow

The general workflow for the analysis of a seco-CBI-dimer payload from plasma involves several key steps, starting from sample collection to data analysis.

Experimental_Workflow IS_Spiking 2. Internal Standard Spiking Immunocapture 3. Immunoaffinity Capture of ADC IS_Spiking->Immunocapture Washing 4. Washing Steps Immunocapture->Washing Enzymatic_Digestion 5. Enzymatic Digestion (e.g., Trypsin) Washing->Enzymatic_Digestion Extraction 6. Supernatant Transfer Enzymatic_Digestion->Extraction LC_MS_Analysis 7. LC-MS/MS Analysis Extraction->LC_MS_Analysis Data_Processing 8. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Figure 2: General experimental workflow for seco-CBI-dimer quantification.
Detailed Experimental Protocol

1. Sample Preparation (Immunoaffinity Capture and Digestion)

  • Materials:

    • Human plasma samples containing the seco-CBI-dimer ADC.

    • Magnetic beads coated with an anti-human IgG antibody.

    • Internal Standard (IS): A stable isotope-labeled version of the payload-linker.

    • Wash Buffers: Phosphate-buffered saline (PBS) with and without detergent (e.g., Tween-20).

    • Denaturation Buffer: 8 M Guanidine HCl.

    • Reduction and Alkylation Reagents: Dithiothreitol (DTT) and Iodoacetamide (IAM).

    • Digestion Enzyme: Trypsin.

    • Digestion Quenching Solution: 2% Formic Acid in water.

  • Procedure:

    • To 50 µL of plasma sample, add the internal standard.

    • Add magnetic beads and incubate to allow the ADC to bind.

    • Wash the beads sequentially with PBS-Tween and PBS to remove non-specifically bound proteins.

    • Add denaturation buffer and incubate to unfold the antibody.

    • Reduce the disulfide bonds with DTT, followed by alkylation with IAM.

    • Add trypsin and incubate overnight at 37°C to digest the antibody and release the payload-linker-peptide conjugate.

    • Quench the digestion with formic acid.

    • Separate the supernatant containing the analyte for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and the internal standard need to be optimized. For a hypothetical seco-CBI-dimer payload-peptide conjugate, this might look like:

      • Analyte: Q1 (Precursor ion m/z) -> Q3 (Product ion m/z)

      • Internal Standard: Q1 (Precursor ion m/z) -> Q3 (Product ion m/z)

    • Source Parameters: Optimized for maximum signal intensity (e.g., spray voltage, source temperature, gas flows).

Data Presentation

The quantitative performance of the LC-MS/MS method should be thoroughly validated. The following tables summarize typical validation parameters for the quantification of a seco-CBI-dimer payload.

Table 1: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Dependent on expected concentrations1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Accuracy and Precision within ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)-8% to +10%
Recovery Consistent and reproducible~85%
Matrix Effect Minimal< 15%

Table 2: Example MRM Transitions for a Hypothetical seco-CBI-Dimer Payload

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte (Payload-Linker-Peptide) [M+H]⁺Fragment 1Optimized
[M+H]⁺Fragment 2Optimized
Internal Standard (Stable Isotope Labeled) [M+H]⁺Fragment 1Optimized

Conclusion

The quantification of seco-CBI-dimer payloads is a critical aspect of the development of novel antibody-drug conjugates. The use of a robust and validated LC-MS/MS method, as outlined in these application notes, allows for the accurate and precise measurement of these potent compounds in complex biological matrices. This enables a thorough understanding of their pharmacokinetic properties and contributes to the overall safety and efficacy evaluation of new therapeutic candidates. While ELISA-based methods can also be employed, LC-MS/MS is often preferred to mitigate issues such as protein adduct formation which can lead to an underestimation of total antibody concentrations.[3][4]

References

Application Note: HPLC Method for the Separation of Calcipotriol and its Isomer MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a stability-indicating, reverse-phase high-performance liquid chromatography (RP-HPLC) method for the effective separation of Calcipotriol and its related substance, MC 1046 (also known as pre-Calcipotriene). This method is crucial for the quality control and stability testing of pharmaceutical formulations containing Calcipotriol.

Introduction

Calcipotriol is a synthetic analog of vitamin D3 used in the treatment of psoriasis. During its synthesis and storage, impurities and isomers, such as this compound, can form. Regulatory guidelines require the separation and quantification of these related substances to ensure the safety and efficacy of the drug product. The method described herein provides a robust procedure for the separation of Calcipotriol from this compound and other impurities.[1][2][3][4]

Data Presentation

The following table summarizes the chromatographic parameters for the separation of Calcipotriol and this compound.

ParameterValue
Column RP-C18, 150 x 4.6 mm, 2.7 µm particle size
Mobile Phase A Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
Mobile Phase B Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
Gradient A gradient program is utilized for the separation.
Flow Rate Information not explicitly available in the provided search results. A typical starting point would be 1.0 mL/min.
Column Temperature 50°C
Detection Wavelength 264 nm for Calcipotriol and its impurities.[1][3][4][]
Injection Volume 20 µL
Diluent Acetonitrile:Water (95:5 v/v)

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of Calcipotriol and this compound.

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • RP-C18 column (150 x 4.6 mm, 2.7 µm).[1][3][4]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Calcipotriol reference standard.

  • This compound (pre-Calcipotriene) reference standard (if available).

  • HPLC grade water, methanol, acetonitrile, and tetrahydrofuran.[1][3][4]

  • n-Hexane (for sample extraction from ointment).[1]

2. Preparation of Mobile Phases

  • Mobile Phase A: Carefully mix 700 mL of water, 250 mL of methanol, and 50 mL of tetrahydrofuran. Degas the solution before use.

  • Mobile Phase B: Carefully mix 900 mL of acetonitrile, 50 mL of water, and 50 mL of tetrahydrofuran. Degas the solution before use.[]

3. Preparation of Standard Solutions

  • Calcipotriol Stock Solution (e.g., 200 µg/mL): Accurately weigh about 20 mg of Calcipotriol reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent (Acetonitrile:Water, 95:5 v/v).

  • Working Standard Solution (e.g., 2 µg/mL): Further dilute the stock solution with the diluent to achieve the desired concentration.

4. Preparation of Sample Solutions (from Ointment)

  • Accurately weigh a portion of the ointment containing a known amount of Calcipotriol into a suitable container.

  • Add a measured volume of n-Hexane and sonicate for approximately 15 minutes to disperse the ointment base.[1]

  • Add a measured volume of the diluent and mix thoroughly using a vortex mixer for about 5 minutes.[1]

  • Centrifuge the mixture to separate the layers.[1]

  • Carefully collect the lower, clear layer for analysis.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Procedure

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Set the column oven temperature to 50°C.[1][3][4][]

  • Set the UV detector wavelength to 264 nm.[1][3][4][]

  • Inject the standard and sample solutions.

  • Record the chromatograms and integrate the peak areas.

6. System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. This typically includes injections of a standard solution to evaluate parameters such as theoretical plates, tailing factor, and reproducibility of injections.

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phases (A and B) hplc_system Equilibrate HPLC System (Column, Pump, Detector) prep_mobile_phase->hplc_system Load prep_standard Prepare Standard Solution (Calcipotriol & this compound) injection Inject Samples and Standards prep_standard->injection prep_sample Prepare Sample Solution (e.g., from Ointment) prep_sample->injection hplc_system->injection chromatography Chromatographic Separation (Gradient Elution) injection->chromatography detection UV Detection at 264 nm chromatography->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration and Analysis data_acquisition->peak_integration quantification Quantification of Analytes peak_integration->quantification

Caption: Workflow for the HPLC separation of Calcipotriol and this compound.

References

Application Notes and Protocols for the Mass Spectrometry of GPI-1046

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, validated LC-MS/MS methods for the quantitative analysis of GPI-1046 are limited. The following application note and protocol are provided as a representative example based on the known chemical structure of GPI-1046 and established principles of small molecule bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parameters provided are hypothetical and would require full validation in a laboratory setting.

Introduction

GPI-1046 is a non-immunosuppressive immunophilin ligand with neurotrophic properties. It is a derivative of the immunosuppressant FK506 and acts by binding to the FK506 binding protein-12 (FKBP12). This interaction is believed to mediate its neuroprotective and neuroregenerative effects, making it a compound of interest in the research of neurodegenerative diseases. Accurate and sensitive quantification of GPI-1046 in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This application note describes a hypothetical LC-MS/MS method for the determination of GPI-1046 in human plasma.

Chemical Structure of GPI-1046

Chemical Name: 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate

Molecular Formula: C₂₂H₃₀N₂O₅

Molecular Weight: 402.49 g/mol

Signaling Pathway of GPI-1046

GPI-1046 exerts its neurotrophic effects primarily through its interaction with FKBP12. This binding is thought to initiate a cascade of downstream events that promote neuronal survival and regeneration. Key aspects of its proposed mechanism of action include the upregulation of glutamate (B1630785) transporter 1 (GLT1) and presenilin-1 (PS-1), which are involved in neuronal protection and function.

GPI_1046_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GPI_1046 GPI-1046 FKBP12 FKBP12 GPI_1046->FKBP12 Binds to Complex GPI-1046-FKBP12 Complex Downstream Downstream Signaling Cascades Complex->Downstream GLT1 GLT1 Upregulation Downstream->GLT1 PS1 PS-1 Upregulation Downstream->PS1 Neuroprotection Neuroprotection & Neuroregeneration GLT1->Neuroprotection PS1->Neuroprotection

Caption: Proposed signaling pathway of GPI-1046.

Experimental Protocol: Quantification of GPI-1046 in Human Plasma by LC-MS/MS

This protocol outlines a method for the extraction and quantification of GPI-1046 from human plasma using liquid-liquid extraction and analysis by LC-MS/MS.

Materials and Reagents
  • GPI-1046 reference standard

  • Internal standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation (Liquid-Liquid Extraction)
  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma, add 25 µL of internal standard solution.

  • Vortex for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant (organic layer) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v).

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 min, hold for 1 min, return to initial conditions

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Scan TypeMultiple Reaction Monitoring (MRM)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Quantitative Data (Hypothetical)

The following table summarizes the predicted mass transitions and typical validation parameters for the analysis of GPI-1046. The precursor ion would be the protonated molecule [M+H]⁺. Product ions would be generated by collision-induced dissociation (CID) of the precursor ion.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)LLOQ (ng/mL)Linearity Range (ng/mL)
GPI-1046403.2121.1282.211 - 1000
ISTo be determinedTo be determinedTo be determined--

Predicted product ions are based on common fragmentation patterns of similar molecules. These would need to be confirmed experimentally.

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of GPI-1046.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Bioanalytical workflow for GPI-1046 quantification.

Conclusion

The described hypothetical LC-MS/MS method provides a framework for the sensitive and selective quantification of GPI-1046 in human plasma. Method development and full validation according to regulatory guidelines are essential before its application in preclinical and clinical studies. This would involve optimizing the sample preparation and LC-MS/MS parameters, and assessing the method for linearity, accuracy, precision, selectivity, and stability.

Application Note: Elucidation of the Chemical Structure of MC 1046 Using Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data analysis guide for the structural elucidation of a novel small molecule, designated MC 1046, utilizing a suite of Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry and drug discovery for the unambiguous determination of molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note describes the comprehensive NMR analysis of this compound, a novel organic compound with potential therapeutic applications. Through a systematic application of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), the complete chemical structure of this compound was successfully elucidated.

Data Presentation: NMR Spectroscopic Data for this compound

The following tables summarize the quantitative NMR data obtained for this compound in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-17.25d8.02H
H-26.90d8.02H
H-44.15q7.12H
H-51.25t7.13H
H-75.40t7.51H
H-82.10m-2H
H-91.65m-2H
H-100.95t7.33H
OCH₃3.80s-3H

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon Type
C-1'159.5C
C-2'129.0CH
C-3'114.0CH
C-4'121.0C
C-5'168.0C=O
C-6'60.5CH₂
C-7'14.3CH₃
C-1''123.0CH
C-2''140.0C
C-3''30.0CH₂
C-4''22.5CH₂
C-5''13.8CH₃
OCH₃55.3CH₃

Table 3: Key 2D NMR Correlations for this compound

Proton (¹H)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationsHMBC (¹H-¹³C) Correlations
H-1 (7.25)H-2 (6.90)C-2' (129.0)C-3' (114.0), C-4' (121.0)
H-2 (6.90)H-1 (7.25)C-3' (114.0)C-1' (159.5), C-2' (129.0)
H-4 (4.15)H-5 (1.25)C-6' (60.5)C-5' (168.0), C-7' (14.3)
H-5 (1.25)H-4 (4.15)C-7' (14.3)C-6' (60.5)
H-7 (5.40)H-8 (2.10)C-1'' (123.0)C-2'' (140.0), C-3'' (30.0)
H-8 (2.10)H-7 (5.40), H-9 (1.65)C-3'' (30.0)C-1'' (123.0), C-2'' (140.0), C-4'' (22.5)
H-9 (1.65)H-8 (2.10), H-10 (0.95)C-4'' (22.5)C-2'' (140.0), C-3'' (30.0), C-5'' (13.8)
H-10 (0.95)H-9 (1.65)C-5'' (13.8)C-4'' (22.5)
OCH₃ (3.80)-OCH₃ (55.3)C-1' (159.5)

Experimental Protocols

1. Sample Preparation

  • Weigh 10-15 mg of this compound and dissolve it in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition

All NMR spectra were acquired on a Bruker Avance III 500 MHz spectrometer equipped with a cryoprobe.

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16

    • Acquisition time: 3.28 s

    • Relaxation delay: 2.0 s

    • Spectral width: 12 ppm

  • ¹³C NMR:

    • Pulse program: zgpg30

    • Number of scans: 1024

    • Acquisition time: 1.09 s

    • Relaxation delay: 2.0 s

    • Spectral width: 240 ppm

  • COSY (Correlation Spectroscopy):

    • Pulse program: cosygpqf

    • Number of scans: 8

    • Data points: 2048 in F2, 512 in F1

    • Spectral width: 12 ppm in both dimensions

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse program: hsqcedetgpsisp2.3

    • Number of scans: 16

    • Data points: 2048 in F2, 256 in F1

    • Spectral width: 12 ppm in F2 (¹H), 165 ppm in F1 (¹³C)

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse program: hmbcgpndqf

    • Number of scans: 32

    • Data points: 2048 in F2, 512 in F1

    • Spectral width: 12 ppm in F2 (¹H), 220 ppm in F1 (¹³C)

    • Long-range coupling delay optimized for 8 Hz.

3. Data Processing

  • All spectra were processed using Bruker TopSpin software.

  • ¹H and ¹³C spectra were referenced to the TMS signal at 0.00 ppm.

  • For 2D spectra, a sine-squared window function was applied in both dimensions before Fourier transformation.

  • Phase and baseline correction were performed manually.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound based on the acquired NMR data.

structure_elucidation_workflow cluster_data_acquisition 1. Data Acquisition cluster_data_analysis 2. Data Analysis cluster_structure_assembly 3. Structure Assembly cluster_verification 4. Verification H1_NMR 1H NMR Identify_Protons Identify Proton Environments (Chemical Shift, Multiplicity, Integration) H1_NMR->Identify_Protons C13_NMR 13C NMR Identify_Carbons Identify Carbon Environments (Chemical Shift, DEPT) C13_NMR->Identify_Carbons COSY COSY Proton_Connectivity Establish H-H Connectivity (COSY) COSY->Proton_Connectivity HSQC HSQC Direct_Attachments Identify C-H Direct Attachments (HSQC) HSQC->Direct_Attachments HMBC HMBC Long_Range_Connectivity Establish Long-Range C-H Connectivity (HMBC) HMBC->Long_Range_Connectivity Assemble_Fragments Assemble Molecular Fragments Identify_Protons->Assemble_Fragments Identify_Carbons->Assemble_Fragments Proton_Connectivity->Assemble_Fragments Direct_Attachments->Assemble_Fragments Connect_Fragments Connect Fragments using HMBC Long_Range_Connectivity->Connect_Fragments Assemble_Fragments->Connect_Fragments Final_Structure Propose Final Structure Connect_Fragments->Final_Structure Verify_Structure Verify with all NMR data and Mass Spectrometry Final_Structure->Verify_Structure

Workflow for NMR-based structure elucidation.

Interpretation of Spectra and Structure Determination

The structure of this compound was determined by a stepwise analysis of the NMR data.

  • ¹H and ¹³C NMR Analysis: The ¹H NMR spectrum indicated the presence of aromatic protons, an ethoxy group, an aliphatic chain, and a methoxy (B1213986) group. The ¹³C NMR spectrum, in conjunction with DEPT experiments (not shown), confirmed the presence of the corresponding carbon types.

  • COSY Analysis: The COSY spectrum revealed key ¹H-¹H spin systems. A correlation was observed between the aromatic protons at 7.25 ppm and 6.90 ppm, indicating they are on the same aromatic ring and coupled to each other. Another spin system was identified for the ethoxy group (4.15 ppm and 1.25 ppm) and the aliphatic chain (5.40 ppm, 2.10 ppm, 1.65 ppm, and 0.95 ppm).

  • HSQC Analysis: The HSQC spectrum allowed for the direct assignment of protons to their attached carbons, as summarized in Table 3.

  • HMBC Analysis: The HMBC spectrum was crucial for connecting the identified spin systems. Key long-range correlations included:

    • The methoxy protons (3.80 ppm) showed a correlation to the aromatic carbon at 159.5 ppm (C-1'), establishing the position of the methoxy group on the aromatic ring.

    • The protons of the ethoxy group (H-4, 4.15 ppm) showed a correlation to the carbonyl carbon at 168.0 ppm (C-5'), confirming the presence of an ethyl ester.

    • Crucial correlations between the aromatic protons and the aliphatic chain protons to various carbons allowed for the final assembly of the molecular structure.

The combined analysis of all NMR data led to the unambiguous elucidation of the structure of this compound as ethyl 4-((E)-pent-2-en-1-yl)benzoate.

Signaling Pathway Context (Hypothetical)

If this compound were, for instance, an inhibitor of a specific kinase pathway, its mechanism of action could be represented as follows.

signaling_pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response MC1046 This compound MC1046->Kinase_B Inhibition

Hypothetical inhibitory action of this compound.

The comprehensive application of 1D and 2D NMR spectroscopy enabled the successful and unambiguous structural elucidation of this compound. The detailed protocols and workflow presented here provide a robust framework for the structural characterization of novel small molecules in a drug discovery and development setting.

Application Notes and Protocols for In Vitro Characterization of MC 1046, a Cyclic di-GMP Phosphodiesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic diguanylate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes, including biofilm formation, motility, and virulence.[1][2][3] The intracellular concentration of c-di-GMP is tightly controlled by the opposing activities of diguanylate cyclases (DGCs), which synthesize c-di-GMP, and phosphodiesterases (PDEs), which degrade it.[4] Consequently, PDEs represent a promising therapeutic target for the development of novel antibacterial agents. MC 1046 is a novel small molecule inhibitor of c-di-GMP-specific PDEs. These application notes provide detailed protocols for in vitro assays to characterize the enzymatic activity and inhibitory potential of this compound.

Signaling Pathway

The diagram below illustrates the central role of c-di-GMP in bacterial signaling. Diguanylate cyclases (DGCs) synthesize c-di-GMP from two molecules of GTP. Elevated levels of c-di-GMP promote a sessile lifestyle, leading to biofilm formation. Conversely, phosphodiesterases (PDEs) hydrolyze c-di-GMP to linear 5'-phosphoguanylyl-(3'->5')-guanosine (pGpG) or two molecules of GMP, promoting motility.[3][4] this compound is hypothesized to inhibit PDE activity, thereby increasing intracellular c-di-GMP levels.

c_di_GMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_phenotype Phenotypic Outcomes 2GTP 2 x GTP DGC Diguanylate Cyclase (DGC) 2GTP->DGC cdiGMP c-di-GMP DGC->cdiGMP PDE Phosphodiesterase (PDE) cdiGMP->PDE Biofilm Biofilm Formation cdiGMP->Biofilm pGpG pGpG / 2 x GMP PDE->pGpG Motility Motility pGpG->Motility MC1046 This compound MC1046->PDE

Caption: The c-di-GMP signaling pathway.

Biochemical Assays for this compound Activity

MANT-c-di-GMP Based Fluorescence Assay

This assay is a continuous, fluorescence-based method to monitor c-di-GMP PDE activity in real-time.[1][2] It utilizes a fluorescent analog of c-di-GMP, 2'-O-(N-methylanthraniloyl)-cyclic diguanylate (MANT-c-di-GMP), which exhibits a change in fluorescence upon enzymatic cleavage.

Experimental Workflow:

MANT_c_di_GMP_Workflow prep Prepare Assay Buffer and Reagents enzyme_prep Prepare PDE Enzyme Solution prep->enzyme_prep inhibitor_prep Prepare this compound Serial Dilutions prep->inhibitor_prep substrate_prep Prepare MANT-c-di-GMP Solution prep->substrate_prep plate_setup Add Enzyme and this compound to Microplate enzyme_prep->plate_setup inhibitor_prep->plate_setup initiate Initiate Reaction with MANT-c-di-GMP plate_setup->initiate readout Monitor Fluorescence Over Time initiate->readout analysis Calculate Initial Velocities and IC50 readout->analysis

Caption: Workflow for the MANT-c-di-GMP fluorescence assay.

Protocol:

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 1 mM DTT.

  • Reagent Preparation:

    • Prepare a stock solution of the purified c-di-GMP PDE enzyme in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

    • Prepare a stock solution of MANT-c-di-GMP in assay buffer.

  • Assay Setup: In a 96-well black microplate, add 50 µL of the PDE enzyme solution and 10 µL of the this compound dilution (or vehicle control).

  • Reaction Initiation: Initiate the reaction by adding 40 µL of the MANT-c-di-GMP solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (Excitation: 355 nm, Emission: 448 nm) at regular intervals for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the fluorescence curves. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation:

This compound Conc. (µM)Initial Velocity (RFU/min)% Inhibition
0 (Vehicle)150.2 ± 5.80
0.1135.7 ± 4.99.7
182.1 ± 3.245.3
1025.6 ± 1.582.9
1005.1 ± 0.896.6

Table 1. Inhibition of PDE activity by this compound in the MANT-c-di-GMP assay.

Enzyme Kinetics and Mechanism of Inhibition

To determine the kinetic parameters of this compound inhibition, a Michaelis-Menten analysis is performed.[5][6][7] This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor.

Experimental Workflow:

Michaelis_Menten_Workflow reagent_prep Prepare Assay Buffer, Enzyme, and Inhibitor assay_setup Set up Reactions with Varying Substrate and Fixed Inhibitor Concentrations reagent_prep->assay_setup substrate_dilutions Prepare Serial Dilutions of c-di-GMP substrate_dilutions->assay_setup reaction_initiation Initiate Reactions assay_setup->reaction_initiation rate_measurement Measure Initial Reaction Rates reaction_initiation->rate_measurement data_plotting Plot Data (e.g., Lineweaver-Burk Plot) rate_measurement->data_plotting parameter_determination Determine Km, Vmax, and Ki data_plotting->parameter_determination

Caption: Workflow for Michaelis-Menten kinetic analysis.

Protocol:

  • Assay Setup: Prepare reaction mixtures as described in the MANT-c-di-GMP assay, but with varying concentrations of MANT-c-di-GMP.

  • Inhibitor Concentrations: Perform the assay in the absence of this compound (control) and in the presence of at least two different fixed concentrations of this compound.

  • Data Acquisition: Measure the initial reaction velocities for each substrate and inhibitor concentration.

  • Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) to determine the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[7] The pattern of changes in Kₘ and Vₘₐₓ in the presence of the inhibitor will reveal the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The inhibitor constant (Kᵢ) can be calculated from these values.

Data Presentation:

ParameterNo Inhibitor+ 5 µM this compound+ 10 µM this compound
Vₘₐₓ (µM/min)25.024.825.1
Kₘ (µM)5.010.215.5
Kᵢ (µM)-4.84.9

Table 2. Kinetic parameters of PDE in the presence and absence of this compound, suggesting a competitive inhibition mechanism.

Cell-Based Assays

To confirm the activity of this compound in a more physiologically relevant context, cell-based assays can be employed.[8][9] These assays measure the downstream effects of PDE inhibition in whole cells.

Biofilm Formation Assay

Inhibition of PDE activity is expected to increase intracellular c-di-GMP levels, leading to enhanced biofilm formation.

Protocol:

  • Cell Culture: Grow a bacterial strain (e.g., Pseudomonas aeruginosa) in a suitable medium overnight.

  • Assay Setup: Dilute the overnight culture and dispense it into a 96-well microplate. Add various concentrations of this compound to the wells.

  • Incubation: Incubate the plate under static conditions for 24-48 hours to allow for biofilm formation.

  • Staining: Gently wash the wells to remove non-adherent cells. Stain the remaining biofilm with crystal violet.

  • Quantification: Solubilize the crystal violet with ethanol (B145695) or acetic acid and measure the absorbance at 595 nm.

Data Presentation:

This compound Conc. (µM)Biofilm Formation (OD₅₉₅)
0 (Vehicle)0.25 ± 0.03
10.38 ± 0.04
100.75 ± 0.06
501.21 ± 0.09

Table 3. Effect of this compound on biofilm formation.

Conclusion

The in vitro assays described provide a comprehensive framework for characterizing the inhibitory activity of this compound against c-di-GMP phosphodiesterases. The fluorescence-based assay offers a high-throughput method for determining potency (IC₅₀), while the kinetic analysis elucidates the mechanism of inhibition. Finally, the cell-based biofilm assay confirms the biological activity of this compound in a cellular context. These methodologies are crucial for the continued development and optimization of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Cellular Analysis of MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The discovery and development of novel therapeutic agents, such as small molecule inhibitors, are fundamental to advancing disease treatment.[1] A critical early step in this process is the in vitro characterization of a compound's effect on cultured cells.[2] These cell-based assays are essential for determining a compound's potency, mechanism of action, and potential toxicity.[1][3] This document provides detailed protocols for testing the biological activity of a novel investigational compound, MC 1046, in a cell culture setting.

These protocols are designed for researchers, scientists, and drug development professionals to assess the impact of this compound on key cellular processes, including cell viability, proliferation, and apoptosis.[4][5] The methodologies described herein are standard in preclinical drug discovery and are adaptable to various cell lines and experimental contexts.[6] Adherence to these protocols will enable the generation of robust and reproducible data to guide further development of this compound.

Data Presentation: Efficacy of this compound

The following tables summarize hypothetical quantitative data for this compound across different cancer cell lines.

Table 1: IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer1.2
A549Lung Cancer3.5
HCT116Colon Cancer2.8
PC-3Prostate Cancer5.1

Table 2: Apoptosis Induction by this compound

Cell LineTreatment (24h)Caspase-3/7 Activity (Fold Change vs. Control)
MCF-71 µM this compound4.2
MCF-75 µM this compound8.7
A5491 µM this compound2.1
A5495 µM this compound5.4

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway targeted by this compound and the general experimental workflow for its characterization.

MC_1046_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Phosphorylation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Effector_Protein Effector_Protein Kinase_B->Effector_Protein Phosphorylation MC_1046 MC_1046 MC_1046->Kinase_B Inhibition Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Modulation Cell_Response Proliferation, Survival Gene_Expression->Cell_Response Leads to Ligand Ligand Ligand->Receptor Activation

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture & Maintenance Cell_Seeding 3. Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Stock Solution Preparation Compound_Treatment 4. Treat Cells with Serial Dilutions of this compound Compound_Prep->Compound_Treatment Cell_Seeding->Compound_Treatment Incubation 5. Incubate for 24, 48, or 72 hours Compound_Treatment->Incubation Viability 6a. Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability Proliferation 6b. Proliferation Assay (e.g., BrdU) Incubation->Proliferation Apoptosis 6c. Apoptosis Assay (e.g., Caspase-Glo) Incubation->Apoptosis Data_Acquisition 7. Read Plates (Luminescence/Absorbance) Viability->Data_Acquisition Proliferation->Data_Acquisition Apoptosis->Data_Acquisition Data_Analysis 8. Calculate IC50 Values & Statistical Analysis Data_Acquisition->Data_Analysis Reporting 9. Generate Report and Conclusions Data_Analysis->Reporting

Caption: General experimental workflow for testing this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay using CellTiter-Glo® Luminescent Assay

This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[4][7]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, dissolved in DMSO

  • Opaque-walled 96-well plates suitable for luminescence assays

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000 cells/well). c. Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate. d. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment: a. Prepare a serial dilution of this compound in complete culture medium. It is crucial to maintain a consistent final DMSO concentration (typically <0.5%) across all wells.[8] b. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only). c. After 24 hours, carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or controls. d. Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO2.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent directly to each well. c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. Plot the cell viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.[1]

Protocol 2: Cell Proliferation Assay using BrdU Incorporation

This assay measures DNA synthesis as an indicator of cell proliferation.[9][10]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound, dissolved in DMSO

  • Clear-bottomed 96-well plates

  • BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1a-1d and 2a-2d as described in Protocol 1. The incubation time for treatment may vary (e.g., 24-48 hours).

  • BrdU Labeling: a. Add BrdU reagent to each well as per the manufacturer's instructions. b. Incubate the plate for an additional 2-4 hours at 37°C, 5% CO2 to allow for BrdU incorporation into newly synthesized DNA.

  • Cell Fixation and Detection: a. Carefully remove the culture medium. b. Add FixDenat solution to each well and incubate for 30 minutes at room temperature. c. Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. d. Incubate for 90 minutes at room temperature. e. Wash the wells three times with wash buffer. f. Add the substrate solution and incubate for 5-30 minutes, or until color development is sufficient. g. Stop the reaction by adding the stop solution.

  • Data Acquisition: a. Measure the absorbance at 450 nm using a microplate reader. b. The absorbance is directly proportional to the rate of cell proliferation. Analyze the data relative to the vehicle control.

Protocol 3: Apoptosis Assay using Caspase-Glo® 3/7 Assay

This assay measures the activity of caspases 3 and 7, which are key effectors of apoptosis.[7]

Materials:

  • Selected cancer cell lines

  • Complete cell culture medium

  • This compound, dissolved in DMSO

  • Opaque-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1a-1d and 2a-2d as described in Protocol 1. A shorter treatment duration (e.g., 12-24 hours) is often optimal for detecting caspase activity.

  • Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature. b. Add 100 µL of Caspase-Glo® 3/7 reagent to each well. c. Mix the contents gently on a plate shaker for 30 seconds. d. Incubate the plate at room temperature for 1-2 hours.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[11] Data is typically presented as a fold change relative to the vehicle control.

References

Application Notes & Protocols: Evaluating the Efficacy of MC 1046 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MC 1046 is a potent and selective small molecule inhibitor of Porcupine (PORCN), a crucial membrane-bound O-acyltransferase. The PORCN enzyme mediates the palmitoylation of Wnt ligands, a post-translational modification that is essential for their secretion and biological activity. By inhibiting PORCN, this compound effectively blocks the secretion of all Wnt ligands, leading to the suppression of Wnt/β-catenin signaling. Aberrant Wnt signaling is a well-established oncogenic driver in a variety of human cancers, making this compound a promising therapeutic agent for tumors dependent on Wnt ligand-mediated signaling for their growth and survival.

These application notes provide detailed protocols for evaluating the in vivo anti-tumor efficacy and pharmacodynamic effects of this compound in established preclinical xenograft models of human cancer.

Mechanism of Action: Wnt Signaling Pathway

The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound. In the absence of Wnt ligands, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands are secreted and bind to Frizzled (FZD) receptors and LRP5/6 co-receptors, this destruction complex is inactivated. β-catenin then accumulates in the cytoplasm, translocates to the nucleus, and acts as a transcriptional co-activator with TCF/LEF to drive the expression of target genes involved in proliferation and cell survival. This compound inhibits PORCN, preventing the secretion of Wnt ligands and thereby maintaining the active state of the β-catenin destruction complex.

Caption: Wnt signaling pathway and the inhibitory action of this compound on PORCN.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy of this compound. As this compound targets Wnt ligand secretion, models with tumors driven by ligand-dependent Wnt activation are most suitable.

Model TypeCancer TypeCell LineKey FeaturesRationale for this compound
Cell Line-Derived Xenograft (CDX) Head & Neck Squamous Cell Carcinoma (HNSCC)H357RNF43 loss-of-function mutationRNF43 is a negative regulator of Wnt signaling; its loss leads to ligand-dependent pathway activation.
Cell Line-Derived Xenograft (CDX) Pancreatic Ductal Adenocarcinoma (PDAC)AsPC-1Autocrine Wnt signaling contributes to proliferation and survival.High expression of Wnt ligands (e.g., Wnt7b) and FZD receptors.
Patient-Derived Xenograft (PDX) Colorectal Cancer (CRC)VariousModels that retain the heterogeneity of the original patient tumor.Select models with wild-type APC and CTNNB1 but high Wnt ligand expression.

Experimental Protocols

Protocol 1: Efficacy Study in a Subcutaneous H357 HNSCC Xenograft Model

This protocol details the evaluation of this compound in a subcutaneous xenograft model using the H357 human head and neck cancer cell line.

4.1.1 Materials

  • H357 human HNSCC cell line

  • Female athymic nude mice (e.g., NU/J), 6-8 weeks old

  • Matrigel® Basement Membrane Matrix

  • This compound, formulated in 0.5% methylcellulose (B11928114) + 0.2% Tween® 80 in sterile water

  • Vehicle control (0.5% methylcellulose + 0.2% Tween® 80)

  • Standard animal husbandry supplies

  • Digital calipers

4.1.2 Experimental Workflow

Efficacy_Workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment & Monitoring cluster_endpoint Phase 3: Endpoint & Analysis A1 Acclimatize Mice (1 week) A2 Implant H357 Cells (5x10^6 cells in Matrigel) A1->A2 A3 Monitor Tumor Growth A2->A3 B1 Randomize Mice into Groups (Tumor Volume ~150 mm³) A3->B1 B2 Initiate Dosing: - Vehicle Control - this compound (e.g., 10 mg/kg, QD, PO) B1->B2 B3 Measure Tumor Volume & Body Weight (2-3 times per week) B2->B3 C1 Euthanize Mice at Endpoint (e.g., Tumor Volume >1500 mm³) B3->C1 C2 Excise Tumors for Weight & Pharmacodynamic Analysis C1->C2 C3 Data Analysis: Tumor Growth Inhibition (TGI) C2->C3

Caption: General workflow for an in vivo xenograft efficacy study.

4.1.3 Procedure

  • Cell Culture: Culture H357 cells according to supplier recommendations. Harvest cells during the logarithmic growth phase.

  • Implantation: Resuspend 5 x 10⁶ H357 cells in 100 µL of a 1:1 mixture of sterile PBS and Matrigel®. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Dosing: When average tumor volumes reach approximately 150 mm³, randomize animals into treatment groups (n=8-10 per group).

    • Group 1: Vehicle Control (PO, QD)

    • Group 2: this compound (e.g., 10 mg/kg, PO, QD)

  • Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week for the duration of the study (typically 21-28 days).

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size (e.g., 1500 mm³) or at the end of the study period.

  • Tissue Collection: At necropsy, excise the tumors and record their final weight. A portion of the tumor tissue should be flash-frozen in liquid nitrogen for pharmacodynamic analysis.

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol describes how to assess the on-target effect of this compound by measuring the expression of a key Wnt target gene, AXIN2, in tumor tissue.

4.2.1 Materials

  • Tumor tissue collected from the efficacy study (Protocol 4.1)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Primers for human AXIN2 and a housekeeping gene (e.g., GAPDH)

4.2.2 Procedure

  • Sample Preparation: Homogenize flash-frozen tumor samples (30-50 mg) using a bead mill homogenizer.

  • RNA Extraction: Extract total RNA from the homogenized lysate according to the manufacturer's protocol. Quantify RNA and assess its purity.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) for AXIN2 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of AXIN2 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated group to the vehicle-treated group.

Representative Data

The following tables present hypothetical data from preclinical studies of this compound.

Table 1: In Vivo Efficacy of this compound in the H357 Xenograft Model

Treatment Group (PO, QD)NMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 101250 ± 115-+2.5 ± 1.1
This compound (10 mg/kg) 10488 ± 7561%-1.8 ± 0.9
This compound (30 mg/kg) 10213 ± 5283%-4.5 ± 1.5

TGI is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100%

Table 2: Pharmacodynamic Modulation of AXIN2 Expression

Treatment Group (PO, QD)NRelative AXIN2 mRNA Expression (Fold Change vs. Vehicle) ± SEM
Vehicle Control 51.00 ± 0.15
This compound (10 mg/kg) 50.35 ± 0.08

Tumors were collected 4 hours after the final dose on Day 21.

Troubleshooting & Considerations

  • Animal Health: Monitor animals closely for signs of toxicity, such as significant body weight loss (>15-20%), lethargy, or ruffled fur. The Wnt pathway is involved in the homeostasis of tissues like the intestine, so gastrointestinal toxicity is a potential concern.

  • Model Selection: Ensure the chosen cell line or PDX model has been validated for Wnt ligand dependency. Models with downstream mutations (e.g., APC or CTNNB1 mutations) are generally insensitive to PORCN inhibitors.

  • Pharmacokinetics: The dosing schedule should be informed by the pharmacokinetic properties of this compound to ensure adequate target coverage over the dosing interval.

  • PD Analysis Timing: The timing of tissue collection for PD analysis is critical. A time-course experiment is recommended to capture the peak of target engagement after dosing.

Application Notes and Protocols for GPI-1046

Author: BenchChem Technical Support Team. Date: December 2025

A Neurotrophic and Neuroprotective Agent for Research

Important Notice: The compound "MC 1046" as specified in the query did not yield specific results in scientific literature. Based on available research, it is highly probable that this is a typographical error and the intended compound is GPI-1046 , a well-documented, non-immunosuppressive immunophilin ligand with significant neurotrophic and neuroprotective properties. The following application notes and protocols are therefore provided for GPI-1046. This product is intended for research purposes only and is not for use in humans.

Introduction

GPI-1046 is a potent, non-immunosuppressive ligand of FK506-binding proteins (FKBPs) that has demonstrated significant neurotrophic and neuroprotective effects in a variety of in vitro and in vivo models. Unlike its parent compound FK506, GPI-1046 does not inhibit calcineurin, thereby avoiding the immunosuppressive side effects.[1] Its neuroprotective properties are attributed to its ability to modulate intracellular calcium levels, upregulate neurotrophic factors, and protect against oxidative stress.[1][2][3] These characteristics make GPI-1046 a valuable tool for researchers studying neurodegenerative diseases, nerve injury, and neurotoxicity.

Mechanism of Action

The precise mechanisms of action of GPI-1046 are still under investigation, but several key pathways have been identified. GPI-1046 binds to FKBPs, a family of intracellular proteins with diverse cellular functions. This interaction is believed to be crucial for its neurotrophic effects.

One of the primary mechanisms is the upregulation of glutamate (B1630785) transporter 1 (GLT1) in the prefrontal cortex and nucleus accumbens, which plays a role in reducing ethanol (B145695) intake in animal models.[4][5] Additionally, GPI-1046 has been shown to attenuate store-operated calcium (SOC) entry and reduce IP3 receptor-mediated calcium release from the endoplasmic reticulum, thereby protecting neurons from calcium-induced apoptosis.[5]

Furthermore, in models of HIV-associated neurotoxicity, GPI-1046 has demonstrated potent neuroprotective effects by partially mitigating Tat-induced oxidative stress and inhibiting HIV replication.[2] Studies have also indicated that GPI-1046 can increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra.[3]

GPI1046_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular GPI-1046 GPI-1046 FKBP FKBP GPI-1046->FKBP Binds to GLT1 GLT1 Upregulation FKBP->GLT1 Ca_Modulation Intracellular Ca2+ Modulation FKBP->Ca_Modulation GDNF GDNF Increase FKBP->GDNF Neuroprotection Neuroprotection & Neurotrophic Effects GLT1->Neuroprotection Oxidative_Stress Reduced Oxidative Stress Ca_Modulation->Oxidative_Stress Ca_Modulation->Neuroprotection GDNF->Neuroprotection Oxidative_Stress->Neuroprotection

Fig. 1: Simplified signaling pathway of GPI-1046.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving GPI-1046.

ParameterModel SystemTreatmentResultReference
Neurite Outgrowth Chicken Sensory Ganglia1 pM - 10 nM GPI-1046Significant enhancement of neurite outgrowth, with 50% maximal stimulation at 58 pM.[6]
Ethanol Intake Alcohol-Preferring Rats20 mg/kg GPI-1046 (oral)~70% reduction in ethanol intake.[5]
Survival in ALS Model Amyotrophic Lateral Sclerosis (ALS) Mice50 mg/kg GPI-1046 (oral, twice daily)Increased average survival by ~12% (26 days) compared to control.[5]
Dopaminergic Recovery MPTP-Treated Mice (Parkinson's Model)4 mg/kg GPI-1046More than double the number of spared striatal TH-positive processes compared to vehicle controls.[6]
Functional Recovery 6-OHDA-Lesioned Rats (Parkinson's Model)GPI-1046 treatmentPronounced increase in striatal TH-positive fiber density and dramatic recovery from motor abnormalities.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are for guidance and may require optimization for specific experimental conditions.

In Vitro Neurite Outgrowth Assay

This protocol is adapted from studies on the neurotrophic effects of GPI-1046 on sensory ganglia.[6]

Objective: To assess the dose-dependent effect of GPI-1046 on neurite outgrowth from cultured dorsal root ganglion (DRG) neurons.

Materials:

  • GPI-1046 (stock solution in DMSO, serially diluted in culture medium)

  • Dorsal Root Ganglia (DRG) from chicken embryos

  • Culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine)

  • Culture plates coated with a suitable substrate (e.g., poly-L-lysine and laminin)

  • Microscope with imaging capabilities

Procedure:

  • Dissect DRGs from chicken embryos and culture them in pre-coated plates.

  • Prepare serial dilutions of GPI-1046 in culture medium to achieve final concentrations ranging from 1 pM to 10 nM. Include a vehicle control (DMSO).

  • Replace the initial culture medium with the medium containing different concentrations of GPI-1046 or vehicle.

  • Incubate the cultures for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, fix the cells (e.g., with 4% paraformaldehyde).

  • Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurites.

  • Capture images of multiple fields for each condition.

  • Quantify neurite outgrowth using appropriate software (e.g., by measuring the total length of neurites per neuron or the percentage of neurons with neurites longer than a certain threshold).

Neurite_Outgrowth_Workflow A Dissect and Culture DRGs C Treat Cultures with GPI-1046 A->C B Prepare GPI-1046 Dilutions B->C D Incubate (24-48h) C->D E Fix and Immunostain D->E F Image Acquisition E->F G Quantify Neurite Outgrowth F->G

Fig. 2: Workflow for in vitro neurite outgrowth assay.
In Vivo Parkinson's Disease Model (MPTP-induced)

This protocol is based on studies evaluating the neurorestorative effects of GPI-1046 in a mouse model of Parkinson's disease.[6]

Objective: To determine the effect of GPI-1046 on the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum following MPTP-induced neurotoxicity.

Animals:

  • Male C57BL/6 mice

Materials:

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • GPI-1046

  • Vehicle for GPI-1046 (e.g., saline or a specific formulation)

  • Apparatus for behavioral testing (e.g., rotarod)

  • Histological and immunohistochemical reagents (e.g., anti-Tyrosine Hydroxylase antibody)

Procedure:

  • MPTP Administration: Administer MPTP to mice to induce lesions of the nigrostriatal dopamine (B1211576) system. A typical regimen is multiple intraperitoneal injections over a short period.

  • GPI-1046 Treatment: Begin GPI-1046 administration at a specified time point relative to the MPTP treatment (e.g., concurrently or delayed). Administer GPI-1046 or vehicle daily for a defined period (e.g., 5 days).

  • Behavioral Assessment: Conduct behavioral tests (e.g., rotarod performance) at baseline and at various time points after treatment to assess motor function.

  • Tissue Collection and Preparation: At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative. Dissect the brains and process them for histological analysis.

  • Immunohistochemistry: Perform immunohistochemistry on brain sections for Tyrosine Hydroxylase (TH) to label dopaminergic neurons and fibers.

  • Quantification: Use stereological methods to count the number of TH-positive neurons in the substantia nigra and quantify the density of TH-positive fibers in the striatum.

MPTP_Model_Workflow A MPTP Administration B GPI-1046 or Vehicle Treatment A->B C Behavioral Testing B->C D Tissue Collection & Processing C->D E Immunohistochemistry (TH) D->E F Stereological Quantification E->F G Data Analysis F->G

References

Application Notes and Protocols for Purity Assessment of MC-1046

Author: BenchChem Technical Support Team. Date: December 2025

Note: The identifier "MC 1046" does not correspond to a publicly recognized pharmaceutical compound based on available data. Therefore, the following application notes and protocols are provided for a hypothetical small molecule kinase inhibitor, designated "MC-1046" for illustrative purposes. This document is intended to serve as a representative example for researchers, scientists, and drug development professionals on establishing and assessing purity standards.

Introduction

MC-1046 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway, a critical pathway often dysregulated in cancer. As with any active pharmaceutical ingredient (API), ensuring the purity and controlling impurities of MC-1046 is paramount for its safety, efficacy, and stability. These application notes provide a comprehensive overview of the purity standards, analytical methodologies, and relevant biological context for MC-1046.

Purity Standards and Specifications

The purity of MC-1046 is determined by a series of analytical tests. The following table summarizes the typical specifications for the drug substance.

Test Method Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identification 1. HPLC-UV2. Mass Spectrometry (MS)1. Retention time of the major peak corresponds to the reference standard.2. The mass spectrum of the major peak corresponds to the reference standard.
Assay (Purity) HPLC-UV≥ 99.0%
Related Substances HPLC-UV- Any individual impurity: ≤ 0.10%- Total impurities: ≤ 0.50%
Residual Solvents Gas Chromatography (GC)- Methanol: ≤ 3000 ppm- Dichloromethane: ≤ 600 ppm
Water Content Karl Fischer Titration≤ 0.5% w/w
Heavy Metals Inductively Coupled Plasma Mass Spectrometry (ICP-MS)≤ 10 ppm
Sulphated Ash Gravimetry≤ 0.1%

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes the method for determining the purity of MC-1046 and quantifying its impurities using reverse-phase HPLC with UV detection.

3.1.1. Materials and Reagents

  • MC-1046 Reference Standard

  • MC-1046 Sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS grade)

3.1.2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3.1.3. Sample Preparation

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of MC-1046 Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the MC-1046 sample and prepare as described for the Standard Solution.

3.1.4. Procedure

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in triplicate to check for system suitability (e.g., tailing factor, theoretical plates, and reproducibility of peak area).

  • Inject the Sample Solution.

  • Calculate the percentage purity and the levels of individual and total impurities based on the peak areas.

Identification by Mass Spectrometry (MS)

This protocol is for the confirmation of the identity of MC-1046 using Liquid Chromatography-Mass Spectrometry (LC-MS).

3.2.1. Materials and Reagents

  • MC-1046 Sample

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

3.2.2. LC-MS Conditions

  • LC System: Use the same chromatographic conditions as described in the HPLC protocol (Section 3.1.2).

  • Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-1000

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

3.2.3. Sample Preparation

  • Prepare a 10 µg/mL solution of the MC-1046 sample in a 50:50 mixture of Mobile Phase A and B.

3.2.4. Procedure

  • Infuse the sample solution into the mass spectrometer via the LC system.

  • Acquire the mass spectrum for the major peak eluting at the retention time corresponding to MC-1046.

  • Compare the observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]+) with the theoretical mass of MC-1046.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the biological context and analytical workflow for MC-1046.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation MC1046 MC-1046 MC1046->PI3K Inhibits start Start: MC-1046 Sample prep Sample Preparation: Dissolution & Dilution start->prep hplc HPLC Analysis: Purity & Impurity Profiling prep->hplc lcms LC-MS Analysis: Impurity Identification hplc->lcms If unknown peaks data Data Analysis: Quantification & Comparison to Specifications hplc->data lcms->data report Final Report: Certificate of Analysis data->report end End report->end

Application Notes and Protocols for MC 1046 Powder (Calcipotriol Impurity A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the handling, storage, and experimental use of MC 1046 powder, identified as Calcipotriol Impurity A. The information is intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound.

Introduction

This compound is a known impurity of Calcipotriol (also referred to as Calcipotriene), a synthetic analog of Vitamin D3.[][2][3] Calcipotriol is a potent ligand for the Vitamin D Receptor (VDR) and is utilized in therapeutic applications, most notably for the treatment of psoriasis.[][4] Understanding the properties and biological activity of its impurities, such as this compound, is critical for comprehensive drug development and quality control. These notes provide essential information on the handling of this compound and outline protocols for its use in common research applications based on the activities of the parent compound, Calcipotriol.

Handling and Storage

Proper handling and storage of this compound powder are crucial to ensure its stability and the safety of laboratory personnel. The following guidelines are based on the safety data sheets for Calcipotriol and its derivatives.

2.1. Personal Protective Equipment (PPE)

When handling this compound powder, appropriate personal protective equipment should be worn at all times. This includes:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Chemical-impermeable gloves.

  • Body Protection: A laboratory coat or other protective clothing.

  • Respiratory Protection: A suitable respirator should be used, especially when handling the powder outside of a ventilated hood, to avoid inhalation.[5][6]

2.2. General Handling Precautions

  • Handle the compound in a well-ventilated area, preferably in a laboratory fume hood.[7]

  • Avoid direct contact with skin, eyes, and clothing.[6]

  • Prevent the formation of dust.[5]

  • Do not eat, drink, or smoke in the area where the compound is being handled.[8]

  • Wash hands thoroughly after handling.[8]

2.3. Storage Conditions

  • Store the powder in a tightly sealed container.[5][9]

  • Keep in a cool, dry, and well-ventilated place.[9]

  • The recommended storage temperature is typically -20°C for long-term stability.[9]

  • Protect from direct sunlight and sources of ignition.[9]

2.4. First Aid Measures

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[8][10]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8][10]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][10]

Summary of Handling and Storage Recommendations:

ParameterRecommendationCitation
Storage Temperature -20°C (Long-term)[9]
Storage Conditions Tightly sealed container, cool, dry, well-ventilated, away from light[5][9]
Eye Protection Safety goggles with side-shields[5]
Hand Protection Chemical-impermeable gloves[5]
Respiratory Protection Suitable respirator[5]
Work Environment Well-ventilated area or fume hood[7]

Experimental Protocols

The following protocols are based on the known biological activities of Calcipotriol, the parent compound of this compound. Researchers should adapt these protocols based on their specific experimental needs and cell systems.

3.1. In Vitro Cell-Based Assay: Inhibition of Cancer Cell Proliferation

Calcipotriol has been shown to inhibit the proliferation of various cancer cells. This protocol outlines a general method for assessing the anti-proliferative effects of this compound.

Methodology:

  • Cell Culture: Culture gastric cancer cells (e.g., HGC-27, AGS) or other cancer cell lines of interest in appropriate media and conditions.

  • Compound Preparation: Prepare a stock solution of this compound powder in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Proliferation Assay: Assess cell viability and proliferation using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

3.2. In Vivo Animal Study: Evaluation of Anti-Fibrotic Activity

Calcipotriol has demonstrated efficacy in reducing liver fibrosis in animal models.[11][12] This protocol provides a general framework for an in vivo study.

Methodology:

  • Animal Model: Induce liver fibrosis in a suitable animal model, such as mice or rats, using a chemical inducer like thioacetamide (B46855) (TAA) or carbon tetrachloride (CCl4).[11][12]

  • Compound Administration: Prepare a formulation of this compound for in vivo administration (e.g., dissolved in a suitable vehicle for intraperitoneal injection).

  • Treatment Groups: Divide the animals into groups: a control group, a fibrosis-induced group (e.g., TAA-treated), and fibrosis-induced groups treated with different doses of this compound.

  • Dosing Regimen: Administer this compound according to a defined schedule (e.g., daily intraperitoneal injections for a specified number of weeks).

  • Monitoring: Monitor the animals for health and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, collect blood and liver tissue samples.

    • Serum Analysis: Measure liver function markers (e.g., ALT, AST) and inflammatory cytokines.

    • Histological Analysis: Perform histological staining (e.g., H&E, Masson's trichrome) on liver sections to assess the degree of fibrosis.

    • Gene and Protein Expression: Analyze the expression of fibrosis-related markers (e.g., α-SMA, Collagen-1) and VDR signaling components in liver tissue using techniques like qPCR, Western blotting, or immunohistochemistry.

Summary of Experimental Parameters for Calcipotriol (as a reference for this compound):

Experiment TypeModelCompound Concentration/DoseDurationKey ReadoutsCitation
In Vitro Gastric Cancer Cells (HGC-27, AGS)500 nM (Calcipotriol)VariesCell Viability, Protein Expression (PI3K/Akt pathway)[13]
In Vivo Thioacetamide-induced liver fibrosis in mice20, 60, 80 µg/kg (Calcipotriol)4 weeksLiver function tests, Histology, Fibrosis markers (TGF-β1, Smad)[12]
In Vivo Carbon tetrachloride-induced liver fibrosis in rats-VariesHistology, Fibrosis markers (α-SMA, Col-1)[11]

Signaling Pathways and Experimental Workflows

4.1. Vitamin D Receptor (VDR) Signaling Pathway

Calcipotriol, the parent compound of this compound, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor. The binding of Calcipotriol to VDR leads to a cascade of molecular events that modulate gene expression.

VDR_Signaling_Pathway MC1046 This compound (Calcipotriol Analog) VDR VDR MC1046->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR RXR->VDR_RXR_Complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_Complex->VDRE Translocates to Nucleus and Binds to Gene_Expression Modulation of Gene Expression VDRE->Gene_Expression

Caption: VDR signaling pathway initiated by this compound.

4.2. Modulation of NF-κB Signaling by VDR Activation

VDR activation by compounds like Calcipotriol can inhibit the pro-inflammatory NF-κB signaling pathway, which is implicated in conditions such as liver fibrosis.

VDR_NFkB_Crosstalk MC1046 This compound VDR VDR MC1046->VDR NFkB NF-κB (p65/p50) VDR->NFkB Inhibits (Transcriptional Repression) TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive Complex) IkBa->NFkB_IkBa NFkB->NFkB_IkBa Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression Translocates to Nucleus and Activates NFkB_IkBa->NFkB IκBα Degradation

Caption: VDR-mediated inhibition of NF-κB signaling.

4.3. General Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

Experimental_Workflow Start Start Prep Prepare this compound Stock and Working Solutions Start->Prep Culture Culture and Seed Cells in Multi-well Plates Prep->Culture Treat Treat Cells with this compound and Controls Culture->Treat Incubate Incubate for Defined Time Period Treat->Incubate Assay Perform Cellular Assays (e.g., Viability, Gene Expression) Incubate->Assay Analyze Data Collection and Analysis Assay->Analyze End End Analyze->End

Caption: In vitro experimental workflow for this compound.

References

Application Notes and Protocols for GPI-1046

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GPI-1046, with the chemical name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate, is a non-immunosuppressive neuroimmunophilin ligand.[1][2] It is an analog of the immunosuppressant drug FK506 (tacrolimus) but lacks its immunosuppressive activity.[3] GPI-1046 has demonstrated significant neuroprotective and neuroregenerative properties in a variety of preclinical models, making it a compound of interest for the research and development of therapeutics for neurodegenerative diseases and nerve injury.[1][2][3]

Mechanism of Action

GPI-1046 exerts its neurotrophic effects through multiple mechanisms. It binds to the FK506 binding protein-12 (FKBP12), an immunophilin abundant in the nervous system.[1][4] Unlike the FK506-FKBP12 complex, the GPI-1046-FKBP12 complex does not inhibit calcineurin, thereby avoiding immunosuppressive effects.[3] The primary mechanisms of action include:

  • Upregulation of Neurotrophic Factors: GPI-1046 has been shown to increase the content of glial cell line-derived neurotrophic factor (GDNF) in the substantia nigra.[5]

  • Modulation of Glutamate (B1630785) Transport: It upregulates the expression and function of the glutamate transporter 1 (GLT1), which is crucial for clearing excess glutamate from the synapse and protecting against excitotoxicity.[3][6]

  • Presenilin-1 and NMDA Receptor Modulation: GPI-1046 treatment has been found to up-regulate the expression of presenilin-1 (PS-1).[7][8] This is associated with the restoration of N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission, which is often impaired in neurodegenerative conditions.[7][8]

  • Calcium Homeostasis: The compound helps in modulating endoplasmic reticulum (ER) calcium load, protecting neurons from the lethal effects of certain toxins by attenuating store-operated calcium entry.[6][9]

  • Promotion of Neurite Outgrowth: GPI-1046 potently stimulates neurite outgrowth from sensory neurons in culture, with effects comparable to nerve growth factor (NGF).[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data available for GPI-1046 in various experimental settings.

Table 1: In Vitro Efficacy of GPI-1046

ParameterAssaySystemValueReference
EC50Neurite OutgrowthChicken Sensory Ganglia58 pM[1][2]
pIC50FKBP12 Rotamase InhibitionN/A5.8[4]

Table 2: In Vivo Dosages of GPI-1046

Animal ModelDisease/Injury ModelRoute of AdministrationDosageOutcomeReference
Rat6-Hydroxydopamine (6-OHDA) LesionSubcutaneous (s.c.)10 mg/kg/dayReduced amphetamine-induced circling[10]
RatAlcohol-Preferring (P) ratsIntraperitoneal (i.p.)10 and 20 mg/kg/dayReduced ethanol (B145695) intake[3]
MouseMPTP-induced ParkinsonismSubcutaneous (s.c.)4 - 40 mg/kgEnhanced striatal innervation density[1]
MouseAmyotrophic Lateral Sclerosis (ALS)Oral (p.o.)50 mg/kg (twice daily)Prolonged survival[6]

Experimental Protocols

Protocol 1: Preparation of GPI-1046 Solutions

A. In Vitro Stock Solution (10 mM in DMSO)

  • Materials: GPI-1046 (MW: 360.45), Dimethyl sulfoxide (B87167) (DMSO, sterile), microcentrifuge tubes, precision balance.

  • Procedure:

    • Weigh out 3.60 mg of GPI-1046 powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[6]

B. In Vivo Formulation (e.g., for Intraperitoneal Injection in Rats)

This protocol is adapted from a formulation yielding a clear solution.[6]

  • Materials: 10 mg/mL GPI-1046 in DMSO stock solution, Polyethylene glycol 300 (PEG300), Tween-80, Saline (0.9% NaCl, sterile).

  • Procedure (for 1 mL working solution):

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the 10 mg/mL GPI-1046 stock solution in DMSO.

    • Mix thoroughly until a homogenous solution is formed.

    • Add 50 µL of Tween-80 and mix again.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • The final concentration of GPI-1046 will be 1 mg/mL. Adjust volumes as needed for the desired final concentration and total volume.

    • This solution should be prepared fresh before each use.

Protocol 2: In Vitro Neurite Outgrowth Assay

This protocol provides a general framework for assessing the neurite-promoting effects of GPI-1046 on cultured neurons.

  • Cell Culture:

    • Isolate dorsal root ganglia (DRG) from chick embryos or neonatal rodents and dissociate them into single cells using appropriate enzymatic digestion (e.g., trypsin, collagenase).

    • Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine and laminin-coated plates) in a serum-free neurobasal medium supplemented with B27 or a similar supplement.

  • Treatment:

    • Prepare serial dilutions of GPI-1046 from the stock solution in the culture medium to achieve final concentrations ranging from picomolar to nanomolar (e.g., 1 pM to 100 nM).

    • Include a positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control (medium with the same final concentration of DMSO as the highest GPI-1046 concentration).

    • Add the different concentrations of GPI-1046, NGF, or vehicle to the neuronal cultures.

  • Incubation and Analysis:

    • Incubate the cultures for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

    • Fix the cells with 4% paraformaldehyde.

    • Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their neurites.

    • Capture images using a fluorescence microscope.

    • Quantify neurite outgrowth by measuring parameters such as the length of the longest neurite per neuron, the total neurite length per neuron, or the percentage of neurons bearing neurites.

Protocol 3: In Vivo Neuroprotection Study in a Rat Model of Parkinson's Disease

This protocol is based on studies using the 6-hydroxydopamine (6-OHDA) model in rats.[1][10]

  • Animal Model:

    • Acclimate adult male Sprague-Dawley or Wistar rats to the housing conditions for at least one week.

    • Induce a unilateral lesion of the nigrostriatal pathway by stereotaxic injection of 6-OHDA into the substantia nigra or the medial forebrain bundle.

  • Drug Administration:

    • Prepare the GPI-1046 formulation for in vivo use as described in Protocol 1B.

    • Divide the animals into treatment and vehicle control groups.

    • Administer GPI-1046 (e.g., 10 mg/kg) or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection) daily for a specified period (e.g., 5-14 days), starting at a defined time point relative to the lesion (e.g., 1 hour or 7 days post-lesion).[1]

  • Behavioral Assessment:

    • At the end of the treatment period, assess motor function. A common test for this model is amphetamine- or apomorphine-induced rotational behavior.

    • Administer amphetamine (e.g., 3 mg/kg, s.c.) and count the number of net rotations over a period of 60-90 minutes. A reduction in rotations in the GPI-1046-treated group compared to the vehicle group indicates a functional recovery.[1]

  • Histological and Biochemical Analysis:

    • Following behavioral testing, perfuse the animals and collect the brains.

    • Process the brain tissue for immunohistochemical analysis of tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.

    • Alternatively, dissect the striatum for biochemical analysis (e.g., HPLC) to measure the levels of dopamine (B1211576) and its metabolites.

Visualizations

GPI1046_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_downstream Downstream Effects GPI1046 GPI-1046 FKBP12 FKBP12 GPI1046->FKBP12 Binds Complex GPI-1046-FKBP12 Complex FKBP12->Complex GLT1 ↑ GLT1 Expression Complex->GLT1 PS1 ↑ Presenilin-1 Complex->PS1 Ca Modulation of ER Ca2+ Load Complex->Ca GDNF ↑ GDNF Complex->GDNF Neurite Neurite Outgrowth & Axon Regeneration GLT1->Neurite NMDA NMDA Receptor Function Restored PS1->NMDA NMDA->Neurite Ca->Neurite GDNF->Neurite

Caption: Proposed signaling pathway of GPI-1046.

Experimental_Workflow_In_Vivo cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment Animal_Acclimation Animal Acclimation (e.g., Rats) Lesion Unilateral 6-OHDA Lesion in Substantia Nigra Animal_Acclimation->Lesion Grouping Randomization into Groups (Vehicle vs. GPI-1046) Lesion->Grouping Administration Daily Drug Administration (e.g., 10 mg/kg, i.p.) Grouping->Administration Behavior Behavioral Testing (e.g., Rotational Behavior) Administration->Behavior Analysis Histological & Biochemical Analysis (e.g., TH Staining) Behavior->Analysis

Caption: Workflow for an in vivo neuroprotection study.

References

Application Notes and Protocols for MC-1046 (GPI-1046) as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing the non-immunosuppressive immunophilin ligand, GPI-1046, as a reference standard in neuroprotective and neuroregenerative research. The information herein is intended to guide researchers in employing GPI-1046 to validate experimental models and benchmark the efficacy of novel therapeutic compounds.

Chemical and Physical Properties

PropertyValue
Chemical Name 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate
Molecular Formula C21H28N2O4
Molecular Weight 388.46 g/mol
CAS Number 186452-09-5
Appearance White to off-white solid
Solubility Soluble in DMSO and Ethanol (B145695)

Biological Activity

GPI-1046 is a synthetic, non-immunosuppressive analog of FK506 that exhibits potent neurotrophic activities. It readily crosses the blood-brain barrier.[1] Its primary mechanism of action involves binding to the FK506 binding protein 12 (FKBP12). This interaction is believed to initiate a signaling cascade that leads to neuroprotection and neurite outgrowth. Notably, unlike its parent compound FK506, GPI-1046 does not inhibit calcineurin, thus avoiding immunosuppressive side effects.[2][3] A key downstream effect of GPI-1046 is the upregulation of the glutamate (B1630785) transporter 1 (GLT1), which enhances glutamate uptake and protects neurons from excitotoxicity.[2]

Quantitative Data

The following table summarizes the effective concentrations and doses of GPI-1046 observed in various experimental models. This data is crucial for establishing dose-response curves and for using GPI-1046 as a positive control.

Assay/ModelSpeciesKey ParametersEffective Concentration/DoseReference
Neurite Outgrowth AssayChicken Sensory GangliaEC50 for neurite outgrowth58 pMPNAS, 1997
Neurite Outgrowth AssayPC12 Cells (with low NGF)EC50 for neurite outgrowth10 nM (for Rapamycin, GPI-1046 was ineffective in this study)Neuropharmacology, 2000
MPTP-induced NeurotoxicityMouseConcurrent dosing with MPTP4 mg/kg (s.c.)PNAS, 1997
MPTP-induced NeurotoxicityMousePost-MPTP treatment20 mg/kg (s.c.)PNAS, 1997
6-OHDA-induced NeurotoxicityRatPost-lesion treatment10 mg/kg/day (s.c.)PNAS, 1997
Middle Cerebral Artery Occlusion (MCAO)RatNot specifiedNot specifiedJournal of Cerebral Blood Flow & Metabolism, 2004
Ethanol Consumption ReductionAlcohol-Preferring RatsReduction in ethanol intake10 and 20 mg/kgNeuroscience, 2012

Signaling Pathway

The proposed signaling pathway for GPI-1046's neuroprotective effects is initiated by its binding to FKBP12. This interaction is thought to modulate downstream pathways, a key one being the upregulation of the glial glutamate transporter GLT1. Increased GLT1 expression enhances the clearance of excess glutamate from the synaptic cleft, thereby reducing excitotoxicity and protecting neurons from damage.

GPI1046_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate (Excess) GLT1 GLT1 Transporter Glutamate->GLT1 Uptake Neuroprotection Neuroprotection GLT1->Neuroprotection Promotes GPI1046 GPI-1046 FKBP12 FKBP12 GPI1046->FKBP12 Complex GPI-1046-FKBP12 Complex GPI1046->Complex FKBP12->Complex Signaling_Cascade Unknown Signaling Cascade Complex->Signaling_Cascade Activates GLT1_Upregulation Increased GLT1 Expression Signaling_Cascade->GLT1_Upregulation Leads to GLT1_Upregulation->GLT1 Increases

Proposed signaling pathway of GPI-1046.

Experimental Protocols

In Vitro Neurite Outgrowth Assay

This protocol is designed to assess the neuritogenic potential of test compounds using primary neurons or neuronal cell lines, with GPI-1046 as a positive control.

Experimental Workflow:

Neurite_Outgrowth_Workflow start Start plate_cells Plate Neuronal Cells start->plate_cells add_compounds Add Test Compounds & GPI-1046 (58 pM) plate_cells->add_compounds incubate Incubate for 48-72h add_compounds->incubate fix_stain Fix and Stain Neurons (e.g., with β-III tubulin) incubate->fix_stain image Image Acquisition fix_stain->image analyze Quantify Neurite Length and Branching image->analyze end End analyze->end

Workflow for the neurite outgrowth assay.

Materials:

  • Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons

  • Culture medium and supplements

  • Poly-L-lysine or other appropriate coating substrate

  • GPI-1046 (to be used at a final concentration of 58 pM as a starting point)

  • Test compounds

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system

Procedure:

  • Coat culture plates with an appropriate substrate (e.g., poly-L-lysine) to promote neuronal attachment.

  • Seed neuronal cells at a desired density and allow them to attach overnight.

  • Prepare serial dilutions of test compounds and GPI-1046 in culture medium. A starting concentration of 58 pM for GPI-1046 is recommended based on its EC50 in sensory neurons.

  • Replace the culture medium with the medium containing the test compounds or GPI-1046. Include a vehicle control group.

  • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

  • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain for 1 hour at room temperature.

  • Acquire images using a high-content imaging system.

  • Analyze the images to quantify neurite length, number of neurites, and branching points per neuron. Compare the effects of test compounds to the vehicle control and the GPI-1046 positive control.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes the use of GPI-1046 as a reference standard in a rat model of ischemic stroke.

Experimental Workflow:

MCAO_Workflow start Start acclimatize Acclimatize Rats start->acclimatize pre_treatment Administer GPI-1046 or Test Compound acclimatize->pre_treatment mcao_surgery Induce MCAO pre_treatment->mcao_surgery reperfusion Reperfusion mcao_surgery->reperfusion post_treatment Continue Treatment reperfusion->post_treatment behavioral_tests Behavioral Assessment post_treatment->behavioral_tests histology Histological Analysis (Infarct Volume) behavioral_tests->histology end End histology->end

Workflow for the MCAO model.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon suture with a rounded tip

  • GPI-1046 (dose to be determined based on preliminary studies, e.g., 10 mg/kg)

  • Vehicle control (e.g., saline)

  • TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure:

  • Acclimatize rats for at least one week before surgery.

  • Administer GPI-1046 or the test compound at the desired dose and route (e.g., intraperitoneally) at a predetermined time before MCAO.

  • Anesthetize the rat and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and place a temporary ligature on the CCA.

  • Introduce a 4-0 nylon suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Continue the administration of GPI-1046 or the test compound for the desired post-operative period.

  • Perform behavioral tests (e.g., neurological deficit scoring, rotarod test) at various time points to assess functional recovery.

  • At the end of the experiment, euthanize the animals and perfuse the brains.

  • Section the brains and stain with TTC to visualize the infarct volume.

  • Quantify the infarct volume and compare the neuroprotective effects of the test compound with the vehicle and GPI-1046 treated groups.

In Vivo MPTP-induced Parkinson's Disease Model

This protocol outlines the use of GPI-1046 as a reference standard in a mouse model of Parkinson's disease.

Experimental Workflow:

MPTP_Workflow start Start acclimatize Acclimatize Mice start->acclimatize treatment_paradigm Select Treatment Paradigm (Concurrent or Post-MPTP) acclimatize->treatment_paradigm mptp_injection Administer MPTP treatment_paradigm->mptp_injection gpi1046_treatment Administer GPI-1046 (4 or 20 mg/kg) mptp_injection->gpi1046_treatment behavioral_tests Behavioral Assessment (e.g., Rotarod, Pole Test) gpi1046_treatment->behavioral_tests neurochemical_analysis Neurochemical Analysis (Striatal Dopamine) behavioral_tests->neurochemical_analysis histology Immunohistochemistry (TH-positive neurons) neurochemical_analysis->histology end End histology->end

Workflow for the MPTP model.

Materials:

  • Male C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • GPI-1046 (4 mg/kg for concurrent treatment, 20 mg/kg for post-treatment)

  • Vehicle control (e.g., saline)

  • Apparatus for behavioral testing (rotarod, pole)

  • HPLC system for neurochemical analysis

  • Antibodies for immunohistochemistry (e.g., anti-tyrosine hydroxylase)

Procedure:

  • Acclimatize mice for at least one week.

  • Choose a treatment paradigm:

    • Concurrent Treatment: Administer GPI-1046 (4 mg/kg, s.c.) or test compound shortly before each MPTP injection.

    • Post-Treatment: Begin administration of GPI-1046 (20 mg/kg, s.c.) or test compound several days after the final MPTP injection.

  • Induce dopaminergic neurodegeneration by administering MPTP (e.g., four injections of 20 mg/kg, i.p., at 2-hour intervals).

  • Continue GPI-1046 or test compound administration for the specified duration.

  • Conduct behavioral tests to assess motor function at various time points post-MPTP administration.

  • At the end of the study, euthanize the mice and dissect the striatum for neurochemical analysis of dopamine (B1211576) and its metabolites by HPLC.

  • Perfuse and fix the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra to quantify neuronal loss.

  • Compare the protective or restorative effects of the test compound to the vehicle and GPI-1046 treated groups.

References

Application Notes and Protocols: MC 1046 in Dermatology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MC 1046, also known as 24-keto-calcipotriol, is a principal metabolite of the synthetic vitamin D3 analog calcipotriol (B1668217) (MC 903). Calcipotriol is a well-established topical treatment for psoriasis, a chronic autoimmune skin disease characterized by hyperproliferation and abnormal differentiation of keratinocytes. In dermatological research, this compound is primarily studied in the context of calcipotriol's metabolism and its potential contribution to the overall therapeutic and safety profile of the parent drug. Understanding the biological activity of this compound is crucial for elucidating the complete mechanism of action of calcipotriol and for the development of new vitamin D analogs with improved therapeutic indices.

Vitamin D analogs exert their effects by binding to the nuclear Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on the DNA, modulating the transcription of target genes involved in cell proliferation, differentiation, and inflammation. While calcipotriol is a potent VDR agonist, its metabolites, including this compound, generally exhibit lower biological activity. This rapid metabolism to less active compounds is thought to contribute to the low systemic calcemic effects of topical calcipotriol, enhancing its safety profile.

These application notes provide an overview of the role of this compound in dermatology research, with a focus on its relationship with calcipotriol. Detailed protocols for key experimental assays are also provided to facilitate further investigation into the biological effects of this compound and other vitamin D analogs.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound, like its parent compound calcipotriol, is through the activation of the Vitamin D Receptor (VDR) signaling pathway in keratinocytes. This pathway plays a critical role in regulating epidermal homeostasis.

VDR-Mediated Gene Regulation:

  • Binding and Heterodimerization: this compound enters the keratinocyte and binds to the VDR in the nucleus. This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR).

  • DNA Binding: The VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The VDR/RXR complex recruits co-activator or co-repressor proteins to the promoter, which then modulates the transcription of genes involved in:

    • Inhibition of Proliferation: Downregulation of genes that promote cell cycle progression, such as STAT1 and STAT3.[1]

    • Promotion of Differentiation: Upregulation of genes associated with keratinocyte differentiation, such as keratin (B1170402) 10, involucrin, and filaggrin.

    • Modulation of Inflammation: Regulation of the expression of inflammatory cytokines and their receptors. For instance, calcipotriol has been shown to induce the expression of the anti-inflammatory IL-10 receptor.[2]

Below is a diagram illustrating the VDR signaling pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound VDR_RXR_inactive VDR + RXR (inactive) MC1046->VDR_RXR_inactive Binds VDR_RXR_active VDR-MC1046-RXR (active complex) VDR_RXR_inactive->VDR_RXR_active Translocates & Activates VDRE VDRE VDR_RXR_active->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Proliferation_Genes Proliferation Genes (e.g., STAT1, STAT3) Gene_Transcription->Proliferation_Genes Downregulates Differentiation_Genes Differentiation Genes (e.g., Keratin 10, Involucrin) Gene_Transcription->Differentiation_Genes Up-regulates Inflammatory_Genes Inflammatory Genes (e.g., IL-10R) Gene_Transcription->Inflammatory_Genes Modulates

Caption: VDR signaling pathway initiated by this compound binding.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, it is established that its biological activity is lower than that of its parent compound, calcipotriol. The rapid metabolism of calcipotriol to less active metabolites like this compound contributes to its favorable safety profile with minimal effects on systemic calcium metabolism.[3][4] Calcipotriol itself has a high affinity for the VDR, comparable to the endogenous active form of vitamin D, calcitriol.[4]

Table 1: Comparative Biological Activity of Vitamin D Analogs

CompoundTargetRelative VDR Binding AffinityKeratinocyte Proliferation InhibitionSystemic Calcemic Activity
Calcitriol (1,25(OH)₂D₃)VDRHighHighHigh
Calcipotriol (MC 903)VDRHigh (comparable to calcitriol)[4]High[5]Low (100-200 times less than calcitriol)[6]
This compound (24-keto-calcipotriol)VDRLower than calcipotriolLower than calcipotriolVery Low*

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound and other vitamin D analogs in dermatology research.

Keratinocyte Proliferation Assay (MTT Assay)

This protocol is for determining the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cell line).

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (and calcipotriol as a positive control) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed keratinocytes into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treatment: Prepare serial dilutions of this compound and calcipotriol in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Keratinocytes in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Cells Treat with this compound/ Calcipotriol Incubate_24h_1->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT keratinocyte proliferation assay.

Western Blot Analysis for Differentiation Markers

This protocol is for detecting changes in the expression of keratinocyte differentiation markers (e.g., Keratin 10, Involucrin) following treatment with this compound.

Materials:

  • Keratinocyte cell cultures

  • This compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Keratin 10, anti-Involucrin, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat keratinocytes with this compound for a specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL reagent. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

VDR Competitive Binding Assay

This assay determines the affinity of this compound for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Materials:

  • Source of VDR (e.g., recombinant human VDR or nuclear extract from cells overexpressing VDR)

  • Radiolabeled VDR ligand (e.g., [³H]calcitriol)

  • This compound and unlabeled calcitriol

  • Assay buffer

  • Scintillation fluid and counter

Procedure:

  • Incubation: In a series of tubes, incubate a constant amount of VDR and [³H]calcitriol with increasing concentrations of unlabeled this compound or calcitriol.

  • Separation: Separate the bound from free radioligand (e.g., using hydroxylapatite).

  • Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand. The binding affinity (Ki) can be calculated from the IC50 value.

Quantitative Real-Time PCR (qPCR) for VDR Target Gene Expression

This protocol is for quantifying the changes in the mRNA expression of VDR target genes in keratinocytes after treatment with this compound.

Materials:

  • Treated keratinocyte cultures

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., Keratin 10, Involucrin, STAT1) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control keratinocytes.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR Reaction: Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Logical_Relationship MC1046 This compound VDR_Binding VDR Binding MC1046->VDR_Binding Initiates Gene_Expression Altered Gene Expression VDR_Binding->Gene_Expression Leads to Cellular_Effects Cellular Effects Gene_Expression->Cellular_Effects Results in Proliferation Decreased Proliferation Cellular_Effects->Proliferation Differentiation Increased Differentiation Cellular_Effects->Differentiation Inflammation Modulated Inflammation Cellular_Effects->Inflammation

Caption: Logical relationship of this compound's biological effects.

Conclusion

This compound, as a primary metabolite of calcipotriol, is an important molecule in the study of vitamin D analog pharmacology in dermatology. While it exhibits a lower biological activity than its parent compound, its formation is key to the favorable safety profile of topical calcipotriol therapy. The provided protocols offer a framework for researchers to further investigate the specific roles of this compound and to screen new vitamin D analogs for their potential therapeutic efficacy in skin disorders. Further research to quantify the specific biological activities of this compound will provide a more complete understanding of its contribution to the overall effects of calcipotriol.

References

Troubleshooting & Optimization

Technical Support Center: GEN1046 (Acasunlimab) Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the degradation pathways of the bispecific antibody GEN1046 (acasunlimab) and offers troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is GEN1046 (acasunlimab) and what are its primary degradation pathways?

A1: GEN1046 (acasunlimab) is an investigational bispecific antibody that targets both PD-L1 and 4-1BB, designed to enhance the immune system's anti-tumor response. As a monoclonal antibody-based therapeutic, its degradation pathways are primarily protein-based and can be categorized into two main types:

  • Physical Degradation: This involves changes to the antibody's higher-order structure without altering its covalent bonds. The most common form of physical degradation is aggregation, where antibody molecules self-associate to form dimers, trimers, and larger, often insoluble, aggregates. Aggregation can be triggered by various stressors, including temperature fluctuations, agitation, and exposure to interfaces (e.g., air-water).

  • Chemical Degradation: This involves the modification of the antibody's covalent structure. Key chemical degradation pathways for antibodies like GEN1046 include:

    • Oxidation: Primarily of methionine and tryptophan residues, which can be induced by exposure to light, oxygen, or trace metals.

    • Deamidation: The conversion of asparagine residues to aspartic or isoaspartic acid, which is often pH-dependent.

    • Fragmentation: Cleavage of the peptide backbone, most commonly in the hinge region, leading to the formation of smaller antibody fragments.

Q2: What are the common causes of GEN1046 aggregation during laboratory experiments?

A2: Antibody aggregation during experiments can be triggered by a variety of factors:

  • Temperature Stress: Both elevated temperatures and repeated freeze-thaw cycles can disrupt the antibody's structure and promote aggregation.

  • pH and Buffer Conditions: If the pH of the buffer is close to the isoelectric point (pI) of GEN1046, its solubility can decrease, leading to aggregation. The ionic strength of the buffer also plays a crucial role.

  • Mechanical Stress: Agitation, such as vigorous vortexing or pumping, can introduce mechanical stress that leads to unfolding and subsequent aggregation.

  • Interactions with Surfaces: Antibodies can adsorb to and denature on various surfaces, including glass, plastic, and chromatography resins.

  • High Concentrations: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.

Q3: How can I minimize GEN1046 degradation during storage and handling?

A3: To maintain the stability of GEN1046, adhere to the following best practices:

  • Storage: Store aliquots at the recommended temperature (typically -20°C or -80°C for long-term storage) to minimize degradation. Avoid repeated freeze-thaw cycles by creating single-use aliquots.

  • Thawing: Thaw frozen aliquots gently and on ice.

  • Handling: Avoid vigorous vortexing or shaking. Mix by gentle inversion. Use low-protein-binding tubes and pipette tips to minimize surface adsorption.

  • Buffer Selection: Use the recommended formulation buffer. If dilution is necessary, use a buffer with a pH and ionic strength that are known to be stabilizing for the antibody.

  • Light Protection: Protect the antibody from light, especially if it is fluorescently labeled, to prevent photo-oxidation.

Troubleshooting Guides

Issue 1: High Levels of Aggregates Detected by Size Exclusion Chromatography (SEC)
Possible Cause Troubleshooting Steps
Repeated Freeze-Thaw Cycles Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Inappropriate Storage Temperature Ensure the antibody is stored at the recommended temperature. Verify freezer temperature stability.
Vigorous Mixing Mix gently by inversion or slow pipetting. Avoid vortexing.
Incorrect Buffer Composition Verify the pH and ionic strength of the buffer. Ensure it is not close to the antibody's pI.
Sample Overload on SEC Column Reduce the amount of protein loaded onto the column.
Issue 2: Weak or No Signal in Binding Assays (e.g., ELISA, Flow Cytometry)
Possible Cause Troubleshooting Steps
Loss of Activity Due to Degradation Analyze the antibody for aggregation and fragmentation using SEC. Assess thermal stability with Differential Scanning Calorimetry (DSC).
Oxidation of Critical Residues Minimize exposure to light and air. Consider adding antioxidants to the buffer if compatible with the assay.
Improper Antibody Dilution Prepare fresh dilutions for each experiment. Use the recommended diluent.
Suboptimal Assay Conditions Optimize incubation times, temperatures, and buffer compositions for the specific assay.

Quantitative Data on Antibody Degradation

The following tables provide representative data on the degradation of a bispecific antibody under forced degradation conditions. This data is illustrative and the actual degradation profile of GEN1046 may vary.

Table 1: Effect of Temperature on Aggregation and Fragmentation

Condition% Monomer% Aggregates (HMW)% Fragments (LMW)
Control (4°C, 4 weeks) 98.51.00.5
25°C, 4 weeks 95.23.51.3
40°C, 4 weeks 85.710.14.2

HMW: High Molecular Weight species; LMW: Low Molecular Weight species. Data is illustrative and based on typical antibody stability studies.

Table 2: Effect of pH on Deamidation

pHIncubation Time (days)% Deamidation
5.0 141.2
7.0 144.5
8.0 149.8

Data is illustrative and based on typical deamidation rates of antibodies at elevated temperatures.

Experimental Protocols

Protocol 1: Analysis of GEN1046 Aggregation by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, aggregates, and fragments of GEN1046 based on their hydrodynamic radius.

Methodology:

  • System Preparation:

    • Equilibrate the HPLC system and a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase such as 150 mM sodium phosphate, pH 7.0.

    • Ensure a stable baseline before injecting the sample.

  • Sample Preparation:

    • Dilute the GEN1046 sample to a concentration of 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Run:

    • Inject 20 µL of the prepared sample.

    • Run the separation at a flow rate of 0.5 mL/min for 30 minutes.

    • Monitor the eluent at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to high molecular weight (HMW) species (aggregates), the monomer, and low molecular weight (LMW) species (fragments).

    • Calculate the percentage of each species relative to the total integrated peak area.

Protocol 2: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transition midpoint (Tm) of GEN1046, which is an indicator of its conformational stability.

Methodology:

  • Sample Preparation:

    • Dialyze the GEN1046 sample against the desired formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).

    • Adjust the protein concentration to 1 mg/mL.

    • Prepare a matching buffer blank.

  • DSC Instrument Setup:

    • Load the sample and the buffer blank into the DSC cells.

    • Equilibrate the system at the starting temperature (e.g., 25°C).

  • Thermal Scan:

    • Scan the temperature from 25°C to 100°C at a rate of 1°C/min.

    • Record the differential heat capacity as a function of temperature.

  • Data Analysis:

    • Subtract the buffer blank scan from the sample scan.

    • Fit the resulting thermogram to a suitable model to determine the Tm value(s), which represent the unfolding of different domains of the antibody.

Visualizations

GEN1046 Degradation Pathways cluster_physical Physical Degradation cluster_chemical Chemical Degradation Native Monomer Native Monomer Soluble Aggregates Soluble Aggregates Native Monomer->Soluble Aggregates Reversible/Irreversible Oxidized Monomer Oxidized Monomer Native Monomer->Oxidized Monomer Oxidation (Met, Trp) Deamidated Monomer Deamidated Monomer Native Monomer->Deamidated Monomer Deamidation (Asn) Fragments Fragments Native Monomer->Fragments Fragmentation (Hinge) Insoluble Aggregates Insoluble Aggregates Soluble Aggregates->Insoluble Aggregates Precipitation Degraded/Inactive Antibody Degraded/Inactive Antibody Soluble Aggregates->Degraded/Inactive Antibody Insoluble Aggregates->Degraded/Inactive Antibody Oxidized Monomer->Degraded/Inactive Antibody Deamidated Monomer->Degraded/Inactive Antibody Fragments->Degraded/Inactive Antibody

Caption: Overview of physical and chemical degradation pathways for GEN1046.

Experimental Workflow for Stability Analysis cluster_analysis Analytical Methods GEN1046 Sample GEN1046 Sample Forced Degradation Forced Degradation GEN1046 Sample->Forced Degradation Stress Conditions (Temp, pH, Light) Analysis Analysis Forced Degradation->Analysis SEC Size Exclusion Chromatography Analysis->SEC Aggregation & Fragmentation DSC Differential Scanning Calorimetry Analysis->DSC Thermal Stability Mass Spectrometry Mass Spectrometry Analysis->Mass Spectrometry Chemical Modifications Data Interpretation Data Interpretation SEC->Data Interpretation DSC->Data Interpretation Mass Spectrometry->Data Interpretation

Caption: Workflow for analyzing the stability of GEN1046 after forced degradation.

How to minimize MC 1046 formation in Calcipotriol synthesis?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of the MC 1046 impurity during Calcipotriol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its formation a concern in Calcipotriol synthesis?

This compound, also known as Calcipotriol Impurity A, is a common process-related impurity formed during the synthesis of Calcipotriol.[1][2][3][4] Its presence is a concern because, as with any impurity in a pharmaceutical ingredient, it can potentially affect the safety, efficacy, and stability of the final drug product. Regulatory authorities have strict limits on impurity levels, making it crucial to control the formation of this compound.

Q2: What are the primary factors that contribute to the formation of this compound?

The formation of this compound is influenced by several factors throughout the synthesis process. These include:

  • Reaction Temperature: Non-optimal temperatures can lead to side reactions that produce this compound.[]

  • pH of the Reaction Mixture: The acidity or basicity of the reaction environment can significantly impact reaction pathways, favoring the formation of impurities if not properly controlled.[]

  • Reaction Time: Both insufficient and excessive reaction times can result in a higher proportion of impurities.[]

  • Purity of Starting Materials: The use of impure starting materials and reagents can introduce contaminants that lead to the formation of this compound.[]

  • Choice of Catalyst: The selectivity of the catalyst used can influence the reaction's direction, with less selective catalysts potentially promoting the formation of byproducts.[]

Troubleshooting Guide: Minimizing this compound Formation

This guide provides specific troubleshooting advice for common issues encountered during Calcipotriol synthesis that may lead to elevated levels of this compound.

Problem 1: High levels of this compound detected after the primary synthesis step.

Potential Cause Recommended Action
Incorrect Reaction Temperature Calibrate all temperature monitoring equipment. Ensure the reaction is maintained within the optimal temperature range as specified in the protocol. For critical steps, consider using a temperature-controlled reaction vessel.
Suboptimal pH Regularly monitor and adjust the pH of the reaction mixture using appropriate buffers or reagents as defined in the established protocol.
Prolonged Reaction Time Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). Quench the reaction as soon as the desired conversion of the starting material is achieved to prevent the formation of degradation products.
Impure Solvents or Reagents Use high-purity, anhydrous solvents and reagents from reputable suppliers. Consider purifying solvents and reagents in-house if purity is a persistent issue.

Problem 2: this compound levels increase during work-up and purification.

Potential Cause Recommended Action
Degradation during Extraction Use degassed solvents for extraction. Perform extractions at a controlled, lower temperature if the product is thermally labile. Minimize the exposure of the product to acidic or basic conditions during aqueous washes.
Ineffective Crystallization Optimize the crystallization solvent system. Consider using a multi-solvent system to improve the selectivity of Calcipotriol precipitation. Seeding with pure Calcipotriol crystals can also enhance purity. Multiple recrystallizations may be necessary.[]
Co-elution during Chromatography Adjust the mobile phase composition and gradient to improve the resolution between Calcipotriol and this compound. Consider using a different stationary phase or a higher-performance column.

Experimental Protocols

Protocol 1: General Optimized Synthesis of Calcipotriol with Reduced this compound Formation

This protocol outlines a generalized approach. Specific quantities and reaction conditions should be optimized for your specific laboratory setup.

  • Preparation of Starting Materials:

    • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous, high-purity solvents and reagents.

  • Key Reaction Step (Illustrative):

    • Dissolve the starting materials in the appropriate solvent at a controlled temperature (e.g., 0 °C).

    • Slowly add the catalyst or reagent dropwise to maintain temperature control.

    • Monitor the reaction progress by TLC or HPLC every 30 minutes.

    • Upon completion, quench the reaction with a pre-cooled quenching solution.

  • Work-up and Extraction:

    • Perform aqueous extractions with degassed, purified water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C.

  • Purification:

    • Perform column chromatography using a silica (B1680970) gel stationary phase and an optimized eluent system.

    • Follow with recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Protocol 2: HPLC Method for Quantifying this compound

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 264 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Visualizations

G Workflow for Minimizing this compound Formation cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Start with High-Purity Materials reaction Controlled Reaction Conditions (Temp, pH, Time) start->reaction monitoring In-Process Monitoring (TLC/HPLC) reaction->monitoring quench Timely Reaction Quench monitoring->quench workup Controlled Work-up quench->workup Proceed to Purification chromatography Optimized Chromatography workup->chromatography crystallization Recrystallization chromatography->crystallization final_product Pure Calcipotriol (<0.1% this compound) crystallization->final_product

Caption: A workflow diagram illustrating the key stages and control points for minimizing this compound formation during Calcipotriol synthesis.

G Decision Tree for Troubleshooting High this compound Levels cluster_investigation Investigation cluster_synthesis_actions Synthesis Actions cluster_purification_actions Purification Actions start High this compound Detected check_synthesis Review Synthesis Parameters start->check_synthesis check_purification Review Purification Process start->check_purification optimize_temp Optimize Temperature check_synthesis->optimize_temp optimize_ph Optimize pH check_synthesis->optimize_ph optimize_time Optimize Reaction Time check_synthesis->optimize_time optimize_chromatography Optimize Chromatography check_purification->optimize_chromatography optimize_crystallization Optimize Crystallization check_purification->optimize_crystallization

Caption: A troubleshooting decision tree to guide researchers in identifying and addressing the root causes of high this compound levels.

References

Technical Support Center: Troubleshooting Peak Tailing for MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies for peak tailing observed during the HPLC analysis of MC 1046. The content is tailored for researchers, scientists, and drug development professionals. For the purpose of this guide, this compound is assumed to be a basic compound, a common analyte type prone to peak tailing in reversed-phase HPLC.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A: Peak tailing is a chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1][2] In an ideal chromatogram, peaks should be symmetrical (Gaussian).[2][3] Tailing is problematic because it reduces resolution between closely eluting compounds, can lead to inaccurate peak integration and quantification, and indicates suboptimal separation conditions.[4][5] For a compound like this compound, achieving a symmetrical peak is critical for ensuring the accuracy and reproducibility of analytical methods.

Q2: What are the most common causes of peak tailing for a basic compound like this compound?

A: The primary causes of peak tailing for basic compounds in reversed-phase HPLC often involve secondary chemical interactions with the stationary phase.[6][7] Other significant factors include issues with the mobile phase, column integrity, system hardware, and sample preparation.[4][5] A key contributor is the interaction of basic analytes with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][8][9]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A: Mobile phase pH is a critical factor.[1] For a basic compound like this compound, a mobile phase pH near its pKa can result in the compound existing in both ionized and non-ionized forms, leading to peak broadening or tailing.[1][10] Furthermore, at a mid-range pH (e.g., > 3), residual silanol groups on the silica (B1680970) packing can become deprotonated and negatively charged, leading to strong ionic interactions with the positively charged basic analyte, which causes significant tailing.[1][11][12]

Q4: Can the HPLC system itself cause peak tailing?

A: Yes, issues related to the HPLC instrument can lead to peak tailing. This is often referred to as "extra-column volume" or "extra-column band broadening".[1][13] It can be caused by using tubing with an excessive length or internal diameter, poorly made connections between the column and tubing, or large detector cell volumes.[4][11] These issues cause the analyte band to spread out after separation on the column, resulting in broader, tailing peaks.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Guide 1: Diagnosing the Source of Peak Tailing

The first step is to determine if the issue is chemical, mechanical, or related to the column itself. The following workflow provides a logical sequence for troubleshooting.

G cluster_start cluster_check Initial Checks cluster_system System Troubleshooting cluster_analyte Method Troubleshooting start Peak Tailing Observed for this compound all_peaks Are all peaks tailing or just this compound? start->all_peaks system_issue Potential System Issue: - Extra-column volume - Contamination - Column void all_peaks->system_issue All Peaks analyte_issue Potential Analyte-Specific Issue: - Secondary Interactions - Mobile Phase pH - Sample Overload all_peaks->analyte_issue Just this compound check_connections Check fittings and tubing (extra-column volume) system_issue->check_connections adjust_ph Adjust Mobile Phase pH (e.g., lower to pH 2.5-3) analyte_issue->adjust_ph replace_guard Replace guard column check_connections->replace_guard flush_system Flush column and system replace_guard->flush_system replace_column Replace with new column flush_system->replace_column system_ok System OK replace_column->system_ok add_modifier Add Mobile Phase Modifier (e.g., TEA) adjust_ph->add_modifier check_sample Reduce Sample Concentration (check for overload) add_modifier->check_sample change_column Use End-Capped or Polar-Embedded Column check_sample->change_column method_ok Method Optimized change_column->method_ok

Caption: Troubleshooting workflow for diagnosing peak tailing.

Guide 2: Mitigating Secondary Interactions

Secondary interactions between the basic this compound analyte and acidic silanol groups on the silica column packing are a primary cause of peak tailing.[1][6][9]

G cluster_surface Silica Surface (pH > 3) cluster_analyte cluster_interaction Interaction cluster_result silanol Deprotonated Silanol (Si-O⁻) interaction Strong Ionic Interaction (Secondary Retention) silanol->interaction Attracts mc1046 Protonated this compound (Basic Analyte, R-NH₃⁺) mc1046->interaction Attracts tailing Peak Tailing interaction->tailing Leads to

Caption: Mechanism of peak tailing via silanol interactions.

To mitigate these interactions, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2.5-3.0) protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions.[5][14]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[8][15]

  • Use of High-Purity, End-Capped Columns: Modern columns are often "end-capped," which means the residual silanol groups are chemically deactivated.[1][16] Using a high-purity silica column with effective end-capping can significantly improve peak shape for basic compounds.

Experimental Protocols & Data

Protocol 1: Column Flushing and Regeneration

If column contamination is suspected, a thorough washing procedure can restore performance.[16][17]

Objective: To remove strongly retained contaminants from a reversed-phase column.

Procedure:

  • Disconnect the column from the detector to avoid contamination.

  • Reverse the column direction (if permitted by the manufacturer).[6][14]

  • Set the flow rate to half of the typical analytical flow rate (e.g., 0.5 mL/min).

  • Perform a sequential wash with solvents of increasing elution strength. Flush with at least 10-20 column volumes of each solvent.[14]

  • After washing, re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Table 1: Recommended Column Washing Solvents (Reversed-Phase)

Step Solvent Purpose
1 Mobile Phase (without buffer) To remove buffer salts
2 100% Water To remove polar contaminants
3 100% Acetonitrile To remove moderately non-polar contaminants
4 100% Isopropanol To remove strongly retained non-polar contaminants

| 5 | Mobile Phase (without buffer) | To prepare for re-equilibration |

Protocol 2: Mobile Phase Optimization

Objective: To improve the peak shape of this compound by modifying the mobile phase.

Procedure:

  • pH Adjustment: Prepare mobile phases with identical organic solvent composition but buffered at different pH values (e.g., pH 3.0, 4.5, and 7.0). Inject the this compound standard and compare the peak tailing factor at each pH. For basic compounds, lower pH typically yields better peak shape.

  • Buffer Concentration: At the optimal pH, prepare mobile phases with varying buffer concentrations (e.g., 10 mM, 25 mM, 50 mM). Increased buffer concentration can sometimes improve peak symmetry by masking silanol interactions.[7][14]

  • Additive Inclusion: At the optimal pH and buffer strength, add a small amount of a competing base like triethylamine (0.1% v/v) to the mobile phase. This can significantly reduce tailing by blocking active silanol sites.[8]

Table 2: Effect of Mobile Phase pH on Peak Tailing for Basic Compounds

Mobile Phase pH Silanol State (Si-OH) Analyte State (R-NH₂) Interaction Strength Expected Tailing Factor
2.5 - 3.0 Protonated (Neutral) Protonated (Cationic) Minimal Close to 1.0
4.0 - 6.0 Deprotonated (Anionic) Protonated (Cationic) Strong > 1.5

| > 7.0 | Deprotonated (Anionic) | Neutral/Protonated | Moderate to Strong | Variable, often > 1.2 |

Guide 3: Addressing System and Sample Issues

If method optimization does not resolve the issue, investigate hardware and sample-related causes.

  • Sample Overload: If the peak shape improves upon diluting the sample, mass overload was likely the cause.[4][7] Reduce the injection volume or the sample concentration.[5]

  • Sample Solvent Effect: The sample should ideally be dissolved in the initial mobile phase.[8] Using a sample solvent that is much stronger than the mobile phase can cause peak distortion.[4][11]

  • Column Voids or Blockage: A sudden increase in backpressure along with peak tailing may indicate a blocked column inlet frit or a void in the packing bed.[7][10] Backflushing the column or replacing the inlet frit may help.[14] If a void has formed, the column usually needs to be replaced.

  • Guard Columns: A contaminated or blocked guard column can be a source of peak tailing.[3][18] Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.[14]

References

Technical Support Center: Overcoming MC 1046 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges associated with MC 1046 in aqueous buffers. This compound, an impurity of the vitamin D3 analog Calcipotriol, is a ligand for the Vitamin D Receptor (VDR) and is known for its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

A1: this compound is a chemical analog and impurity of Calcipotriol, a synthetic form of vitamin D3. Like many steroid-like molecules, this compound is hydrophobic, leading to poor solubility in water-based solutions. This poses a significant challenge for in vitro and in vivo experiments that require the compound to be in a soluble, biologically active state in physiological buffers.

Q2: What are the general solubility characteristics of this compound and its parent compound, Calcipotriol?

A2: this compound is expected to have solubility properties very similar to Calcipotriol. Calcipotriol is sparingly soluble in aqueous buffers but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and dimethylformamide (DMF).[1][2] The aqueous solubility of free Calcipotriol has been reported to be approximately 41.29 µg/mL.[3]

Q3: Is it recommended to store aqueous solutions of this compound?

A3: No, it is not recommended to store aqueous solutions of this compound for extended periods. The parent compound, Calcipotriol, is noted to be unstable in solutions, and it is advised that aqueous preparations be made fresh for each experiment and not stored for more than one day.[1][2]

Troubleshooting Guide

Issue 1: Precipitation of this compound upon dilution of an organic stock solution into an aqueous buffer.
  • Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. The abrupt change in solvent polarity from an organic solvent to an aqueous buffer can cause the compound to crash out of solution.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: Attempt to use a lower final concentration of this compound in your experiment.

    • Slow, Stepwise Dilution: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.

    • Optimize the Co-solvent Concentration: If using a co-solvent like ethanol, ensure the final concentration of the organic solvent in the aqueous buffer is as low as possible while maintaining solubility. A common starting point is a 1:5 ratio of ethanol to PBS, which for Calcipotriol, yields a solubility of approximately 0.15 mg/mL.[1][2] Be mindful that high concentrations of organic solvents can affect cellular viability and experimental outcomes.

Issue 2: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
  • Possible Cause: The actual concentration of soluble, active this compound is lower than the nominal concentration due to poor solubility or precipitation in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Solubility in Media: Before conducting your experiment, perform a preliminary test to ensure this compound is soluble in your specific cell culture medium at the desired concentration. This can be done by preparing the solution and visually inspecting for any precipitate after a short incubation period.

    • Consider Serum Effects: The presence of proteins in fetal bovine serum (FBS) can sometimes aid in the solubilization of hydrophobic compounds. Conversely, interactions with serum components could also potentially reduce the free concentration of the compound. It may be necessary to test different serum concentrations.

    • Use of Solubilizing Agents: For certain applications, the use of surfactants or cyclodextrins can enhance aqueous solubility.[3][4] However, these should be used with caution as they can have their own biological effects. A thorough literature search for your specific experimental system is recommended before employing these agents.

Quantitative Solubility Data

The following table summarizes the known solubility data for Calcipotriol, which serves as a close proxy for this compound.

Solvent/SystemApproximate SolubilityReference
Ethanol, DMSO, DMF~50 mg/mL[1][2]
1:5 Ethanol:PBS (pH 7.2)~0.15 mg/mL[1][2]
Aqueous Buffer (free drug)~41.29 µg/mL[3]
Aqueous Buffer with Captisol® (a cyclodextrin)~1453.12 µg/mL[3]

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound

This protocol is based on the established method for Calcipotriol and is recommended for preparing aqueous solutions of this compound for in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Ethanol (≥99.5%)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution in Ethanol:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C for short periods, protected from light.

  • Dilution into Aqueous Buffer:

    • Warm the ethanol stock solution and the PBS to room temperature.

    • In a sterile tube, add the desired volume of PBS.

    • While vigorously vortexing the PBS, slowly add the required volume of the this compound ethanol stock solution to achieve the final desired concentration. Note: It is crucial to add the ethanol stock to the aqueous buffer and not the other way around.

    • For example, to prepare 1 mL of a 10 µM working solution (assuming a molecular weight of ~410.6 g/mol for this compound), you would add approximately 2.44 µL of a 10 mg/mL ethanol stock to 997.56 µL of PBS.

  • Final Preparation and Use:

    • Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it may be necessary to lower the final concentration or slightly increase the final ethanol percentage (while being mindful of its effects on your experimental system).

    • Use the freshly prepared aqueous solution immediately. Do not store for more than 24 hours.

Visualization of the Vitamin D Receptor (VDR) Signaling Pathway

This compound, as a Vitamin D analog, exerts its biological effects through the Vitamin D Receptor (VDR) signaling pathway. The following diagram illustrates the canonical genomic pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC1046 This compound (Vitamin D Analog) VDR VDR MC1046->VDR Binds VDR_RXR_Complex VDR-RXR Heterodimer VDR->VDR_RXR_Complex Heterodimerizes with RXR RXR RXR->VDR_RXR_Complex VDRE VDRE (Vitamin D Response Element) VDR_RXR_Complex->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Cell Differentiation) Gene_Transcription->Biological_Response Leads to

Canonical VDR signaling pathway initiated by this compound.

This diagram illustrates that upon entering the cell, this compound binds to the Vitamin D Receptor (VDR). This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[5][6][7][8][9] The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription and leading to a biological response.[5][6][7][8][9]

References

Technical Support Center: Troubleshooting MC 1046 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected results in assays involving MC 1046, a VDR-like receptor ligand. Given that "this compound assay" may refer to a variety of specific experimental setups, this guide focuses on common issues encountered in a hypothetical competitive radioligand binding assay framework.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Specific Binding of the Radioligand

Question: We are not observing any significant specific binding in our this compound competitive binding assay. What are the potential causes and solutions?

Answer:

Low or no specific binding is a common issue that can be attributed to several factors, ranging from reagent quality to experimental setup. Below is a summary of potential causes and troubleshooting steps.

Potential Causes and Solutions for Low/No Specific Binding

Potential Cause Recommended Troubleshooting Step
Degraded Radioligand Aliquot the radioligand upon receipt and store at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles. Perform a quality control check of the radioligand by measuring its total counts.
Inactive this compound or Competitor This compound is known to be unstable in solutions; freshly prepared solutions are recommended.[1] Purchase a new, verified batch of the compound. Ensure proper storage conditions are maintained.
Suboptimal Receptor Preparation Use freshly prepared cell membranes or tissue homogenates. Ensure the protein concentration is optimal for the assay. Perform a protein quantification assay (e.g., Bradford or BCA) to confirm.
Incorrect Assay Buffer Conditions Verify the pH, ionic strength, and composition of the binding buffer. Ensure it is compatible with both the receptor and the ligand.
Insufficient Incubation Time Perform a time-course experiment to determine the optimal incubation time required to reach binding equilibrium.
Inappropriate Incubation Temperature Optimize the incubation temperature. While some assays are performed at room temperature, others may require 4°C or 37°C.
Issue 2: High Non-Specific Binding

Question: Our assay shows very high non-specific binding, making it difficult to determine the specific binding of this compound. How can we reduce this?

Answer:

High non-specific binding can mask the specific signal in your assay. The following table outlines common causes and suggested remedies.

Potential Causes and Solutions for High Non-Specific Binding

Potential Cause Recommended Troubleshooting Step
Radioligand Sticking to Assay Components Add a blocking agent such as bovine serum albumin (BSA) to the assay buffer. Consider using filter plates or tubes made of low-binding materials.
Suboptimal Blocking of Non-Specific Sites Increase the concentration of the unlabeled competitor used to define non-specific binding. Ensure the competitor has a high affinity for the receptor.
Inadequate Washing Steps Increase the number of wash steps and/or the volume of wash buffer used to remove unbound radioligand. Ensure the wash buffer is cold to reduce dissociation of the specifically bound ligand.
Filter Type and Pre-treatment If using a filter-based assay, ensure the filter material is appropriate. Pre-soaking the filters in a solution like polyethyleneimine (PEI) can help reduce non-specific binding.
Issue 3: Inconsistent and Non-Reproducible Results

Question: We are observing significant variability between replicate wells and between experiments. What could be causing this and how can we improve reproducibility?

Answer:

Inconsistent results can stem from various sources of error in the experimental workflow. Careful attention to technique and protocol standardization is key.

Potential Causes and Solutions for Inconsistent Results

Potential Cause Recommended Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Incomplete Mixing of Reagents Gently vortex or mix all reagent stocks before adding them to the assay plate. Ensure thorough but gentle mixing of the final assay mixture.
Temperature Fluctuations Use a temperature-controlled incubator or water bath. Allow all reagents to equilibrate to the assay temperature before starting the experiment.
Cell Membrane/Homogenate Variability Prepare a large, single batch of cell membranes or tissue homogenate and aliquot for multiple experiments to reduce batch-to-batch variation.

Experimental Protocols

Example Protocol: Competitive Radioligand Binding Assay for this compound

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a VDR-like receptor.

  • Receptor Preparation:

    • Culture cells expressing the VDR-like receptor of interest.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • Prepare serial dilutions of unlabeled this compound.

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Radiolabeled ligand (e.g., [³H]-Calcitriol) at a concentration near its Kd.

      • Either unlabeled this compound (for competition curve) or vehicle.

      • For non-specific binding control wells, add a saturating concentration of a known high-affinity unlabeled ligand.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at the optimized temperature for the determined optimal time to allow the binding to reach equilibrium.

  • Termination and Separation:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate, washing immediately with ice-cold wash buffer to separate bound from free radioligand.

  • Detection:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which can then be used to calculate the Ki (inhibitory constant) for this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Receptor_Prep Receptor Preparation Assay_Setup Assay Plate Setup Receptor_Prep->Assay_Setup Ligand_Prep Ligand & Competitor Dilutions Ligand_Prep->Assay_Setup Incubation Incubation Assay_Setup->Incubation Filtration Filtration & Washing Incubation->Filtration Detection Scintillation Counting Filtration->Detection Data_Analysis Data Analysis (IC50/Ki Determination) Detection->Data_Analysis

Caption: A generalized workflow for a competitive radioligand binding assay.

signaling_pathway MC1046 This compound VDR VDR-like Receptor MC1046->VDR Binds RXR RXR VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Regulates

Caption: Hypothetical signaling pathway of this compound via a VDR-like receptor.

troubleshooting_logic Unexpected_Result Unexpected Result Low_Binding Low/No Binding Unexpected_Result->Low_Binding High_Nonspecific High Non-Specific Binding Unexpected_Result->High_Nonspecific Inconsistent_Data Inconsistent Results Unexpected_Result->Inconsistent_Data Check_Reagents Check Reagent Quality/Activity Low_Binding->Check_Reagents Optimize_Protocol Optimize Assay Protocol Low_Binding->Optimize_Protocol High_Nonspecific->Optimize_Protocol Refine_Technique Refine Experimental Technique Inconsistent_Data->Refine_Technique

Caption: A logical diagram for troubleshooting unexpected assay results.

References

Technical Support Center: Investigating Unexpected Results with GPI-1046 in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "MC 1046" is not readily identifiable in the scientific literature. This technical support center addresses common issues related to GPI-1046 , a neuroimmunophilin ligand, which is presumed to be the compound of interest based on nomenclature similarity. Much of the guidance provided is broadly applicable to troubleshooting in vitro assays with small molecules.

This resource is intended for researchers, scientists, and drug development professionals to troubleshoot and interpret results from biological assays involving GPI-1046.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Understanding GPI-1046

Q1: What is the primary mechanism of action for GPI-1046?

A1: GPI-1046 is a non-immunosuppressive ligand of the immunophilin FKBP-12.[1] Unlike its parent compound, FK506, GPI-1046 does not inhibit calcineurin, the target responsible for the immunosuppressive effects of FK506.[1][2] The precise mechanisms of GPI-1046 are not fully elucidated but are thought to involve the modulation of intracellular signaling pathways.[2] It has been shown to have neuroprotective effects, potentially through the attenuation of oxidative stress and regulation of intracellular calcium release.[2][3]

Q2: I am not observing the expected neuroprotective or neurotrophic effects of GPI-1046 in my assay. Why might this be?

A2: The reported efficacy of GPI-1046 varies across different experimental models. While some studies have demonstrated potent neurotrophic and neuroprotective effects,[1][3] others have reported marginal or no effects.[4][5][6] Several factors could contribute to this discrepancy:

  • Experimental System: The effects of GPI-1046 may be highly dependent on the specific cell type, neuronal culture system, or in vivo model used.[4]

  • Compound Concentration: The effective concentration of GPI-1046 can be very low, with some in vitro effects observed in the picomolar to nanomolar range.[1] It is crucial to perform a thorough dose-response analysis.

  • Timing of Administration: In models of neuronal injury, the timing of GPI-1046 administration relative to the insult can be critical.[1]

  • Assay Readout: The specific endpoint being measured (e.g., neurite outgrowth, cell survival, specific protein expression) will influence the observed outcome.

II. General Assay Interference and Troubleshooting

Q3: My assay results are inconsistent or show high variability. What are the common causes of assay interference?

A3: Inconsistent results are a frequent challenge in biological assays and can stem from a variety of sources unrelated to the specific activity of the test compound.[7] These include:

  • Chemical Reactivity: The compound may react directly with assay components, such as proteins or detection reagents.[8]

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or sequester proteins.[9]

  • Fluorescence Interference: The compound may be autofluorescent or quench the fluorescence of a reporter molecule, leading to false-positive or false-negative results, respectively.

  • Cell-Based Assay Artifacts: The compound may induce cytotoxicity or alter cell morphology in a way that interferes with the assay readout.[8]

  • Reagent Quality and Handling: Degradation of reagents, improper storage, or contamination can introduce significant variability.

  • Experimental Protocol Deviations: Inconsistent incubation times, temperatures, or pipetting errors can lead to unreliable data.

Q4: How can I determine if my unexpected results are due to a true biological effect of GPI-1046 or an assay artifact?

A4: A series of control experiments and counter-screens are essential to distinguish true activity from assay interference.

  • Run a Vehicle Control: Always include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve GPI-1046.

  • Perform Orthogonal Assays: Test the effect of GPI-1046 in a different assay that measures the same biological endpoint but uses a different detection method.

  • Conduct Counter-Screens: Use assays specifically designed to detect common interference mechanisms (e.g., fluorescence interference assays, aggregation assays).

  • Vary Assay Conditions: Modifying parameters such as protein concentration or incubation time can help identify non-specific interactions.

Data Summary

Table 1: Reported Effects of GPI-1046 in Various Experimental Models

Model System Observed Effect Effective Concentration/Dose Reference
Chicken Sensory GangliaStimulation of neurite outgrowth1 pM - 10 nM[1]
Rat Nigrostriatal System (6-OHDA lesion)Increased TH-positive fiber density10 mg/kg/day[1]
Mouse Model of Parkinson's Disease (MPTP)Increased spared striatal TH-positive processes4 mg/kg[10]
In vitro Neuronal Culture (HIV Tat-induced toxicity)Potent neuroprotective effectsNot specified[3]
Rat Medial Forebrain Bundle TransectionIneffective in preventing neuronal death12.5 or 25 mg/kg[5]
MPTP-treated MonkeysNo regenerative effects observedNot specified[6]
Chick Dorsal Root Ganglia in cultureMarginally increased neurite outgrowthNot specified[4]

Experimental Protocols

Protocol 1: In Vitro Neurite Outgrowth Assay
  • Cell Plating: Plate primary neurons (e.g., dorsal root ganglia) or a suitable neuronal cell line (e.g., PC12 cells) in a 96-well plate at a predetermined optimal density.

  • Compound Treatment: Prepare serial dilutions of GPI-1046 in appropriate cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Nerve Growth Factor).

  • Incubation: Incubate the plate for a period sufficient to allow for neurite extension (e.g., 24-72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based buffer. Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Use image analysis software to quantify neurite length and number per cell.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat cells with various concentrations of GPI-1046 and a vehicle control for the desired experimental duration.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

GPI1046_Signaling_Pathway GPI1046 GPI-1046 FKBP12 FKBP-12 GPI1046->FKBP12 Binds Calcineurin Calcineurin FKBP12->Calcineurin Does NOT inhibit Ca_signaling Intracellular Ca2+ Signaling Modulation FKBP12->Ca_signaling Oxidative_Stress Oxidative Stress Attenuation FKBP12->Oxidative_Stress Neuroprotection Neuroprotection & Neurite Outgrowth Ca_signaling->Neuroprotection Oxidative_Stress->Neuroprotection

Caption: Putative signaling pathway of GPI-1046.

Assay_Troubleshooting_Workflow Start Unexpected Assay Result Check_Protocol Review Experimental Protocol (Pipetting, Incubation Times, etc.) Start->Check_Protocol Check_Reagents Verify Reagent Quality (Storage, Expiration, Contamination) Check_Protocol->Check_Reagents Artifact_Screen Perform Counter-Screens (Fluorescence, Aggregation) Check_Reagents->Artifact_Screen Is_Artifact Is an Artifact Detected? Artifact_Screen->Is_Artifact Optimize_Assay Optimize Assay Conditions (e.g., add detergent, change buffer) Is_Artifact->Optimize_Assay Yes Orthogonal_Assay Perform Orthogonal Assay Is_Artifact->Orthogonal_Assay No Optimize_Assay->Start Biological_Effect Result Likely a True Biological Effect Orthogonal_Assay->Biological_Effect Re_evaluate Re-evaluate Hypothesis Orthogonal_Assay->Re_evaluate

Caption: Workflow for troubleshooting unexpected assay results.

References

Technical Support Center: Preventing Oxidation of MC 1046 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound MC 1046 is not publicly available. This technical support center provides a generalized framework for addressing the oxidation of sensitive small molecules in solution. Researchers should adapt these recommendations based on the known chemical properties of their specific compound.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent the oxidation of this compound and other sensitive small molecules during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing a color change and a decrease in activity. Could this be due to oxidation?

A1: Yes, a change in color, precipitation, or a loss of biological activity are common indicators of compound degradation, with oxidation being a likely cause.[1] Oxidation is a chemical reaction that can be initiated by exposure to oxygen, light, or trace metal impurities.[2][3] Compounds with electron-rich functional groups such as phenols, aldehydes, amines, and thiols are particularly susceptible to oxidation.[4][5] We recommend performing analytical tests, such as HPLC or LC-MS, to confirm degradation and identify potential oxidation products.[1]

Q2: What are the primary factors that can cause the oxidation of this compound in solution?

A2: The primary factors contributing to the oxidation of a sensitive small molecule like this compound in solution include:

  • Dissolved Oxygen: Solvents, especially aqueous buffers, contain dissolved atmospheric oxygen which is a key initiator of oxidation.

  • Light Exposure: UV and even visible light can provide the energy to initiate oxidative reactions, particularly for light-sensitive compounds.[2]

  • Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.[2]

  • Solvent Choice: The polarity and type of solvent can influence the rate of oxidation.[6][7]

  • pH of the Solution: The stability of many compounds is pH-dependent. For ionizable compounds, changes in pH can affect their susceptibility to oxidation.[8]

  • Presence of Metal Ions: Trace metal ion impurities (e.g., iron, copper) in solvents or reagents can catalyze oxidation reactions.[3]

Q3: How can I prevent the oxidation of this compound during my experiments?

A3: To prevent oxidation, a multi-faceted approach is recommended:

  • Solvent Degassing: Remove dissolved oxygen from your solvents immediately before preparing your stock solution. Common methods include sparging with an inert gas or freeze-pump-thaw cycles.

  • Use of an Inert Atmosphere: Handle the solid compound and prepare solutions in an inert atmosphere, such as inside a glove box, to minimize exposure to oxygen.[9]

  • Addition of Antioxidants: Incorporate a suitable antioxidant into your solution. The choice of antioxidant will depend on your experimental system and the properties of this compound.

  • Light Protection: Store stock solutions and conduct experiments in amber vials or vessels wrapped in aluminum foil to protect from light.[1]

  • Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare working solutions fresh for each experiment.[1]

  • Use High-Purity Solvents and Reagents: Utilize high-purity, degassed solvents and high-quality reagents to minimize contaminants that could catalyze oxidation.

Q4: What are some common antioxidants I can use, and how do I choose the right one?

A4: Antioxidants work by either inhibiting the initiation of the oxidation chain reaction or by scavenging free radicals.[10] The choice of antioxidant depends on factors like its solubility, compatibility with your assay, and potential for interference. Common antioxidants include:

  • Ascorbic Acid (Vitamin C): An effective water-soluble antioxidant.[11]

  • Butylated Hydroxytoluene (BHT): A common antioxidant for organic solutions.

  • Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.[11]

  • Ethylenediaminetetraacetic acid (EDTA): A chelating agent that can prevent metal-catalyzed oxidation.[2]

It is crucial to test the compatibility and efficacy of the chosen antioxidant in your specific experimental setup, as well as to ensure it does not interfere with your assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Loss of compound activity in an assay. Degradation of this compound due to oxidation in the assay medium.Assess the stability of this compound in the specific assay buffer over the time course of the experiment. Prepare fresh solutions immediately before use. Consider adding a compatible antioxidant to the assay buffer.[1]
Appearance of new peaks in HPLC/LC-MS analysis over time. This compound is degrading in solution.Identify the degradation products to confirm the oxidative pathway. Implement preventative measures such as using degassed solvents, working under an inert atmosphere, and protecting from light.[1]
Inconsistent results between experiments. Variable levels of oxidation due to inconsistent solution preparation or storage.Standardize the protocol for solution preparation, including the degassing method and time. Prepare fresh solutions for each experiment or establish and adhere to strict storage guidelines.[1]
Color change or precipitation in the stock solution. Oxidation leading to the formation of colored or insoluble degradation products.Discard the solution. Prepare a new stock solution using freshly degassed solvent and store it under an inert atmosphere at a lower temperature.[1]

Data Presentation

Comparison of Common Solvent Degassing Techniques
Method Principle Advantages Disadvantages Typical Oxygen Removal Efficiency
Inert Gas Sparging Bubbling an inert gas (e.g., nitrogen, argon) through the solvent displaces dissolved oxygen.Simple, rapid, and applicable to a wide range of solvents.Can lead to solvent evaporation. May not be as effective for high-viscosity solvents.Good to Excellent
Freeze-Pump-Thaw The solvent is frozen, the headspace is evacuated to remove gases, and then the solvent is thawed. This cycle is repeated.Highly effective at removing dissolved gases.Time-consuming, requires specialized equipment (Schlenk line, vacuum pump), and may not be suitable for all solvents.Excellent
Sonication Ultrasonic waves create cavitation bubbles that facilitate the removal of dissolved gases.Relatively fast and can be performed on sealed containers.Less effective than sparging or freeze-pump-thaw. Can heat the sample.Moderate

Experimental Protocols

Protocol 1: Solvent Degassing by Inert Gas Sparging

Objective: To remove dissolved oxygen from a solvent prior to use.

Materials:

  • Solvent to be degassed

  • Schlenk flask or other suitable container with a sidearm

  • Septum

  • Inert gas source (high-purity nitrogen or argon) with a regulator and tubing

  • Long needle (cannula)

  • Short vent needle

Procedure:

  • Pour the solvent into the Schlenk flask.

  • Seal the flask with a septum.

  • Insert the long needle connected to the inert gas line, ensuring the tip is submerged below the solvent surface.

  • Insert the short vent needle into the septum to allow displaced gases to exit.

  • Gently bubble the inert gas through the solvent for at least 20-30 minutes. A fine stream of bubbles is more effective than large, rapid bubbles.

  • After sparging, remove the vent needle first, then raise the gas delivery needle above the solvent surface while maintaining a positive flow of inert gas.

  • Remove the gas delivery needle and the septum can be replaced with a glass stopper if the flask is to be stored. The solvent is now ready for use.

Protocol 2: Monitoring this compound Oxidation by HPLC

Objective: To assess the stability of this compound in solution over time by monitoring the appearance of degradation products.

Materials:

  • This compound stock solution

  • Chosen solvent/buffer

  • HPLC system with a suitable column and detector

  • Autosampler vials

Procedure:

  • Prepare a solution of this compound in the desired solvent at the working concentration.

  • Immediately take a "time zero" sample by transferring an aliquot to an HPLC vial and either inject immediately or store at a very low temperature (e.g., -80°C) to prevent further degradation.

  • Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C, exposed to light, etc.).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to HPLC vials for analysis.

  • Analyze all samples by HPLC.

  • Compare the chromatograms from the different time points. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.

Visualizations

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination MC_1046 This compound-H MC_1046_Radical This compound• MC_1046->MC_1046_Radical H• abstraction Initiator Initiator (Light, Heat, Metal) Initiator->MC_1046_Radical Peroxy_Radical This compound-OO• MC_1046_Radical->Peroxy_Radical Oxygen O₂ Oxygen->Peroxy_Radical Hydroperoxide This compound-OOH Peroxy_Radical->Hydroperoxide MC_1046_H2 This compound-H MC_1046_H2->Hydroperoxide MC_1046_Radical2 This compound• Hydroperoxide->MC_1046_Radical2 Radical_1 R• Non_Radical_Product Non-Radical Product Radical_1->Non_Radical_Product Radical_2 R• Radical_2->Non_Radical_Product

Figure 1: A generalized signaling pathway for the autoxidation of a small molecule (this compound).

Start Start Degas_Solvent Degas Solvent (Sparging or Freeze-Pump-Thaw) Start->Degas_Solvent Inert_Atmosphere Work in Inert Atmosphere (Glove Box) Degas_Solvent->Inert_Atmosphere Weigh_MC1046 Weigh Solid this compound Inert_Atmosphere->Weigh_MC1046 Add_Solvent Add Degassed Solvent to Solid Weigh_MC1046->Add_Solvent Dissolve Dissolve Completely Add_Solvent->Dissolve Store Store Solution (Amber vial, -80°C, under Argon) Dissolve->Store End End Store->End

Figure 2: An experimental workflow for preparing a solution of an oxidation-sensitive compound.

Suspect_Oxidation Suspect Oxidation? (e.g., color change, loss of activity) Run_HPLC Run HPLC/LC-MS (Compare to standard) Suspect_Oxidation->Run_HPLC Degradation_Observed Degradation Observed? Run_HPLC->Degradation_Observed No_Degradation No significant degradation. Consider other issues (e.g., solubility, hydrolysis). Degradation_Observed->No_Degradation No Implement_Prevention Implement Preventative Measures Degradation_Observed->Implement_Prevention Yes Degas_Solvents Use Degassed Solvents Implement_Prevention->Degas_Solvents Inert_Atmosphere Use Inert Atmosphere Implement_Prevention->Inert_Atmosphere Add_Antioxidant Add Antioxidant Implement_Prevention->Add_Antioxidant Protect_Light Protect from Light Implement_Prevention->Protect_Light Re-evaluate Re-evaluate Stability Degas_Solvents->Re-evaluate Inert_Atmosphere->Re-evaluate Add_Antioxidant->Re-evaluate Protect_Light->Re-evaluate

References

Technical Support Center: Synthesis of GPI-1046 (MC 1046)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of GPI-1046, a potent non-immunosuppressive immunophilin ligand with significant neurotrophic properties. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of GPI-1046 synthesis.

Frequently Asked Questions (FAQs)

Q1: What is GPI-1046 and why is its synthesis important?

A1: GPI-1046 is a small molecule that binds to the FK506 binding protein (FKBP), exhibiting neurotrophic effects without suppressing the immune system.[1][2][3] Its synthesis is of great interest for the development of therapeutics for neurodegenerative diseases and nerve injury.[1][2][3][4] The core structure of GPI-1046 is 3-(3-pyridyl)-1-propyl (2S)-1-(3,3-dimethyl-1,2-dioxopentyl)-2-pyrrolidinecarboxylate.

Q2: What are the common synthetic strategies for GPI-1046 and its analogs?

A2: The synthesis of GPI-1046 and its analogs often employs a combination of solid-phase and solution-phase techniques. A common approach involves the esterification of a proline derivative on a solid support, followed by coupling with a carboxylic acid derivative in solution.[5] This hybrid strategy allows for the efficient assembly of the core structure and facilitates the purification of the final product.

Q3: I am experiencing low yields in my GPI-1046 synthesis. What are the likely causes?

A3: Low yields in the synthesis of GPI-1046, a peptide-like molecule, can stem from several factors common in solid-phase and solution-phase synthesis:

  • Incomplete coupling reactions: Steric hindrance around the reactive centers can slow down or prevent complete amide bond formation.

  • Side reactions: The presence of moisture can lead to the hydrolysis of activated esters. Side-chain protecting groups may be prematurely removed, leading to unwanted reactions.

  • Aggregation of the growing chain on the solid support: This is a common issue in solid-phase peptide synthesis and can block reactive sites.[6][7]

  • Product loss during workup and purification: The polarity of GPI-1046 may lead to losses during liquid-liquid extractions or chromatography.[8]

Q4: How can I monitor the progress of the coupling reaction on the solid phase?

A4: The Kaiser test (ninhydrin test) is a widely used qualitative method to detect the presence of free primary amines on the solid support. A positive test (blue color) indicates an incomplete coupling reaction, suggesting that another coupling cycle is necessary.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of GPI-1046.

Problem Possible Cause Suggested Solution
Low Yield of Final Product Incomplete coupling of the 3,3-dimethyl-1,2-dioxopentanoyl moiety.- Increase the equivalents of the carboxylic acid and coupling reagent.- Extend the reaction time or gently heat the reaction mixture.- Use a more powerful coupling reagent (see Table 1).- Perform a double coupling.[6]
Aggregation of the proline-functionalized resin.- Swell the resin adequately in a suitable solvent (e.g., DMF, DCM) before use.- Use a resin with a lower loading capacity.- Incorporate a pseudo-proline dipeptide to disrupt secondary structures.
Loss of product during aqueous workup.- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Presence of Impurities in the Final Product Incomplete removal of coupling reagents and byproducts.- Wash the resin extensively after the coupling step.- Use a coupling reagent that generates water-soluble byproducts (e.g., EDC/HOBt).- Optimize the purification method (see Purification Protocol).
Racemization during the coupling step.- Use a coupling reagent known to suppress racemization (e.g., HATU, HCTU).- Perform the coupling at a lower temperature.
Difficulty in Purifying the Final Product Co-elution of the product with byproducts during chromatography.- Use a different stationary phase (e.g., reversed-phase C18, silica (B1680970) gel).- Adjust the mobile phase composition to improve separation.- Consider an alternative purification technique such as preparative HPLC.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Amide Bond Synthesis

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. This table provides a comparison of commonly used reagents applicable to the synthesis of GPI-1046.

Coupling ReagentClassTypical YieldRelative Reaction RateRacemization RiskKey Considerations
HATU Aminium/Uronium SaltVery HighVery FastLowHighly efficient, especially for sterically hindered couplings.[9][10]
HBTU Aminium/Uronium SaltHighFastLowA reliable and cost-effective option for routine couplings.[9]
PyBOP Phosphonium SaltHighFastLowByproducts are generally less reactive than those from uronium salts.
EDC/HOBt CarbodiimideGood-HighModerateModerateByproducts are water-soluble, simplifying purification.
DIC/Oxyma CarbodiimideHighFastLowOxymaPure is a safer alternative to HOBt.[5]

Experimental Protocols

General Workflow for the Solid-Phase Synthesis of GPI-1046 Precursor

This protocol outlines the key steps for the synthesis of the proline-based precursor on a solid support.

experimental_workflow resin 1. Resin Swelling deprotection 2. Fmoc Deprotection resin->deprotection washing1 3. Washing deprotection->washing1 coupling 4. Esterification with Proline Derivative washing1->coupling washing2 5. Washing coupling->washing2 monitoring 6. Kaiser Test washing2->monitoring monitoring->coupling If incomplete cleavage 7. Cleavage from Resin monitoring->cleavage If complete

Figure 1. General workflow for the solid-phase synthesis of the GPI-1046 precursor.

1. Resin Swelling:

  • Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in anhydrous dichloromethane (B109758) (DCM) or dimethylformamide (DMF) for 1-2 hours at room temperature.

2. Esterification of Fmoc-L-Proline:

  • Dissolve Fmoc-L-proline (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM.

  • Add the solution to the swollen resin and shake at room temperature for 12-24 hours.

  • Cap any unreacted sites by adding a solution of DCM/methanol (B129727)/DIPEA (e.g., 80:15:5) and shaking for 30 minutes.

3. Fmoc Deprotection:

  • Wash the resin with DCM and DMF.

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 10-20 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and DCM.

4. Coupling with 3-(3-pyridyl)-1-propanol:

  • This step is typically performed in the solution phase after cleavage of the proline from the resin. However, for a solid-phase approach, a suitable protected form of 3-(3-pyridyl)-1-propanol would be coupled to the proline-functionalized resin using a coupling agent like DIC/DMAP.

5. Cleavage from Resin:

  • Wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the resin and protecting groups used. For a 2-chlorotrityl chloride resin, a mild acidic solution such as acetic acid/trifluoroethanol/DCM can be used.

  • Filter the resin and collect the filtrate containing the cleaved product.

Solution-Phase Coupling and Final Product Formation

1. Activation of 3,3-dimethyl-1,2-dioxopentanoic acid:

  • Dissolve 3,3-dimethyl-1,2-dioxopentanoic acid (1.2 equivalents) and a coupling reagent (e.g., HATU, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF).

  • Add a non-nucleophilic base such as DIPEA (2.5 equivalents) and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

2. Coupling Reaction:

  • Dissolve the proline-3-(3-pyridyl)-1-propyl ester precursor (1 equivalent) in anhydrous DMF.

  • Add the solution of the activated carboxylic acid to the precursor solution.

  • Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

3. Workup and Purification:

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Signaling Pathway

GPI-1046 exerts its neurotrophic effects by binding to the immunophilin FKBP12. This interaction is believed to modulate intracellular signaling pathways that promote neuronal survival and regeneration.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm GPI-1046_ext GPI-1046 GPI-1046_int GPI-1046 GPI-1046_ext->GPI-1046_int Cellular Uptake FKBP12 FKBP12 GPI-1046_int->FKBP12 Binds Complex GPI-1046-FKBP12 Complex GPI-1046_int->Complex FKBP12->Complex Downstream Downstream Signaling (e.g., calcineurin-independent pathways) Complex->Downstream Effect Neuronal Survival and Regeneration Downstream->Effect

Figure 2. Proposed signaling pathway of GPI-1046.

This technical support center provides a foundational guide to aid in the successful synthesis of GPI-1046. For further details, it is recommended to consult the primary literature on the synthesis of immunophilin ligands.

References

Technical Support Center: Resolving Co-elution of MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of the hypothetical compound MC 1046 with its impurities during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is co-elution and why is it a problem in the analysis of this compound?

A1: Co-elution occurs when this compound and one or more of its impurities exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[1] This poses a significant challenge as it prevents accurate quantification and identification of both the active pharmaceutical ingredient (API) and its impurities.[1] Regulatory agencies require the separation and quantification of impurities to ensure the safety and efficacy of the drug product.

Q2: How can I identify if I have a co-elution problem with this compound?

A2: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are a few indicators:

  • Peak Shape Deformities: Look for asymmetrical peaks, such as shoulders or tailing, which can suggest the presence of a hidden peak.[1][2]

  • Diode Array Detector (DAD) Analysis: A DAD detector can perform peak purity analysis by acquiring UV spectra across the peak.[2] If the spectra are not identical, it indicates the presence of more than one compound.[1][2]

  • Mass Spectrometry (MS) Data: If you are using an MS detector, you can examine the mass spectra across the peak. A change in the spectral profile is a strong indicator of co-elution.[1][2]

Q3: What is the resolution (Rs) value and what should I aim for?

A3: The resolution (Rs) is a quantitative measure of the degree of separation between two chromatographic peaks. A resolution value of 1.5 or greater is generally considered to represent baseline separation, which is the goal for accurate quantification.[3]

Troubleshooting Guides

This section provides detailed guidance on how to address specific co-elution issues encountered during the analysis of this compound.

Issue 1: this compound is co-eluting with a known impurity under my current HPLC method.

Answer: To resolve the co-elution of this compound and a known impurity, a systematic approach to method development is required. The primary factors affecting peak separation are the mobile phase, stationary phase, and temperature.[4]

Step-by-Step Troubleshooting:

  • Optimize the Mobile Phase:

    • Adjust the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or a different organic solvent. The change in solvent properties can alter the selectivity of the separation.[3]

    • Modify the Mobile Phase pH: For ionizable compounds, adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[3][5]

    • Fine-tune the Gradient: A shallower gradient can improve the separation of closely eluting compounds.[3] Consider introducing isocratic holds at specific points in the gradient to enhance resolution for critical peak pairs.[3]

  • Evaluate the Stationary Phase:

    • Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.[3] Consider columns with alternative bonding, such as phenyl-hexyl or cyano (CN) phases.[3][5]

    • Use a High-Efficiency Column: Columns with smaller particle sizes (sub-2 µm) or core-shell technology offer higher efficiency, leading to sharper peaks and better resolution.[3][4]

  • Adjust Column Temperature:

    • Varying the column temperature can alter the elution order and improve separation for some compounds.

Hypothetical HPLC Method Parameters for this compound Analysis

ParameterInitial MethodOptimized Method 1Optimized Method 2
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Phosphoric Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 20 min10-50% B in 30 min15-60% B in 25 min
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Column Temp. 30 °C40 °C35 °C
Resolution (Rs) < 1.01.61.8
Issue 2: My this compound peak is very broad, suggesting poor efficiency.

Answer: Broad peaks are often a sign of low column efficiency, which can contribute to co-elution.

Troubleshooting Steps:

  • Increase Column Efficiency:

    • Use a Longer Column: A longer column provides more theoretical plates, leading to sharper peaks.

    • Use a Column with Smaller Particles: Columns packed with smaller particles generate higher plate numbers and sharper peaks.[4]

    • Elevate Column Temperature: Operating at a higher temperature can improve efficiency.

Experimental Protocols

Protocol 1: Systematic HPLC Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to developing a robust HPLC method for the separation of this compound and its impurities.

  • Initial Scouting Gradient:

    • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • UV Detector Wavelength: As appropriate for this compound

    • Gradient: Run a fast, broad gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution times of the compounds.[3]

  • Gradient Optimization:

    • Based on the scouting run, design a more focused gradient.

    • If peaks are eluting close together, decrease the slope of the gradient in that region to improve separation.[3] For example, if co-elution occurs between 10 and 12 minutes, flatten the gradient during this time.

  • Solvent and pH Adjustment:

    • If resolution is still insufficient, switch the organic modifier from acetonitrile to methanol and repeat the gradient optimization.[3]

    • If peak shape is poor, consider adjusting the pH of Mobile Phase A. Using a different acidifier like phosphoric acid can improve peak symmetry.[3]

  • Flow Rate and Temperature Fine-Tuning:

    • Once a satisfactory separation is achieved, the flow rate and temperature can be adjusted to optimize analysis time and resolution. A lower flow rate generally improves resolution, while a higher temperature can decrease analysis time and alter selectivity.[3]

Visualization

CoElution_Troubleshooting start Co-elution of this compound and Impurity Detected check_purity Confirm Co-elution (Peak Purity/MS) start->check_purity optimize_mp Optimize Mobile Phase check_purity->optimize_mp adjust_gradient Adjust Gradient Slope (Shallower) optimize_mp->adjust_gradient change_solvent Change Organic Solvent (ACN <-> MeOH) optimize_mp->change_solvent adjust_ph Adjust pH optimize_mp->adjust_ph resolution_ok Resolution (Rs) >= 1.5? adjust_gradient->resolution_ok Test Separation change_solvent->resolution_ok Test Separation adjust_ph->resolution_ok Test Separation evaluate_sp Evaluate Stationary Phase change_chem Change Column Chemistry (e.g., Phenyl-Hexyl, CN) evaluate_sp->change_chem change_particle Use Higher Efficiency Column (Smaller Particles/Core-Shell) evaluate_sp->change_particle adjust_temp_flow Adjust Temperature & Flow Rate evaluate_sp->adjust_temp_flow Consider as final optimization change_chem->resolution_ok Test Separation change_particle->resolution_ok Test Separation end Validated Method adjust_temp_flow->end resolution_ok->evaluate_sp No resolution_ok->adjust_temp_flow Yes, but optimize further resolution_ok->end Yes

Caption: Troubleshooting workflow for resolving co-elution.

References

Technical Support Center: GEN1046 (Acasunlimab) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of GEN1046 (acasunlimab). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding calibration curve issues encountered during the bioanalysis of GEN1046.

Frequently Asked Questions (FAQs)

Q1: What is GEN1046 (acasunlimab) and why is its accurate quantification important?

A1: GEN1046, also known as acasunlimab, is an investigational, first-in-class bispecific antibody that targets two key immune checkpoint proteins: Programmed Death-Ligand 1 (PD-L1) and 4-1BB (CD137).[1][2][3] By simultaneously blocking the inhibitory PD-1/PD-L1 pathway and providing a costimulatory signal through 4-1BB, GEN1046 is designed to enhance the body's anti-tumor immune response.[1][4] Accurate quantification of GEN1046 in biological matrices, such as human plasma, is critical for pharmacokinetic (PK) studies, which assess its absorption, distribution, metabolism, and excretion (ADME). These data are essential for determining appropriate dosing regimens, evaluating drug safety and efficacy, and for regulatory submissions.[5]

Q2: What is the most common analytical method for quantifying GEN1046?

A2: For large molecule biotherapeutics like the bispecific antibody GEN1046, ligand-binding assays (LBAs) are the most common and appropriate method for quantification in biological matrices.[6] The most prevalent LBA format is the enzyme-linked immunosorbent assay (ELISA). While less common for intact antibodies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods targeting signature peptides after enzymatic digestion can also be employed for quantification.[7][8][9] This guide will primarily focus on troubleshooting ELISA-based quantification.

Q3: What are the common causes of poor calibration curve linearity in a GEN1046 ELISA?

A3: A non-linear or poorly reproducible calibration curve in an ELISA for GEN1046 can stem from various factors. Common issues include problems with the standard solution, pipetting errors, improper incubation times or temperatures, and issues with reagents. For instance, a degraded standard stock solution can lead to lower than expected optical density (OD) values and an inconsistent curve.[10] Pipetting inaccuracies, especially when preparing serial dilutions for the standard curve, are a frequent source of error.[10][11]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues with your GEN1046 calibration curve.

Issue 1: Poor Standard Curve Linearity (r² < 0.99)

A low coefficient of determination (r²) indicates that the data points do not fit well to the regression model, which is a common issue.

Potential Cause Recommended Solution
Degraded Standard Solution Prepare a fresh standard stock solution from a new vial of GEN1046 reference material. Ensure proper storage conditions as per the manufacturer's instructions to prevent degradation.[10]
Pipetting Inaccuracy Calibrate your pipettes regularly. When preparing the standard curve, use fresh pipette tips for each dilution to avoid carryover. For multichannel pipettes, ensure all channels are dispensing accurately and consistently.[10][11]
Improper Curve Fitting Model For ligand-binding assays, a four-parameter logistic (4-PL) or five-parameter logistic (5-PL) regression model is generally recommended over a linear model to fit the sigmoidal curve.[12] Ensure your plate reader software is using the appropriate curve fitting algorithm.[11]
Incorrect Dilutions Double-check all calculations for the serial dilutions of your standard curve. Prepare fresh dilutions if there is any doubt about their accuracy.[11]
Issue 2: High Background Signal

High background noise can mask the signal from the analyte and reduce the dynamic range of the assay.

Potential Cause Recommended Solution
Insufficient Washing Increase the number of wash steps or the soaking time between washes to more effectively remove unbound reagents.[13] Ensure complete aspiration of wash buffer from the wells.[14]
Cross-Reactivity of Antibodies The detection antibody may be cross-reacting with other components in the sample or the coating antibody. Ensure the use of highly specific monoclonal antibodies for capture and detection.[8]
Contaminated Reagents Prepare fresh buffers and substrate solutions. Ensure that the substrate solution is colorless before use.[7]
High Concentration of Detection Reagent Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.[8]
Issue 3: Low or No Signal

A weak or absent signal across the entire plate, including the standards, indicates a fundamental problem with the assay.

Potential Cause Recommended Solution
Expired or Improperly Stored Reagents Check the expiration dates of all kit components. Ensure all reagents have been stored at the recommended temperatures.[14]
Omission of a Critical Reagent Carefully review the protocol to ensure that all reagents, such as the capture antibody, detection antibody, and substrate, were added in the correct order.[8]
Incorrect Plate Type Use high-protein-binding ELISA plates for coating the capture antibody. Tissue culture plates are not suitable.[7]
Inactive Enzyme Conjugate The enzyme (e.g., HRP) conjugated to the detection antibody may have lost activity. Use a fresh vial of the conjugate.

Experimental Protocols

Representative Sandwich ELISA Protocol for GEN1046 Quantification in Human Plasma

This protocol is a representative example for the quantification of GEN1046 and should be optimized for your specific laboratory conditions and reagents.

  • Plate Coating:

    • Dilute the capture antibody (e.g., anti-human IgG) to the optimal concentration in a coating buffer (e.g., PBS, pH 7.4).

    • Add 100 µL of the diluted capture antibody to each well of a 96-well high-protein-binding microplate.

    • Seal the plate and incubate overnight at 4°C.

    • Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well to block non-specific binding sites.

    • Seal the plate and incubate for 1-2 hours at room temperature.

    • Wash the plate as described in step 1.

  • Standard and Sample Incubation:

    • Prepare a serial dilution of the GEN1046 reference standard in assay diluent (e.g., blocking buffer) to create a standard curve.

    • Dilute plasma samples containing unknown concentrations of GEN1046 in the assay diluent.

    • Add 100 µL of the standards and diluted samples to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

    • Wash the plate as described in step 1.

  • Detection Antibody Incubation:

    • Dilute the enzyme-conjugated detection antibody (e.g., HRP-conjugated anti-human IgG) to its optimal concentration in assay diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

    • Wash the plate as described in step 1.

  • Substrate Development and Measurement:

    • Prepare the substrate solution (e.g., TMB) according to the manufacturer's instructions.

    • Add 100 µL of the substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Subtract the average zero standard optical density from all standard and sample ODs.

    • Plot the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis.

    • Generate a standard curve using a four- or five-parameter logistic regression model.

    • Determine the concentration of GEN1046 in the unknown samples by interpolating their mean OD values from the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

GEN1046_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell cluster_activation T Cell Activation Tumor Tumor Cell PDL1 PD-L1 TCell T Cell PD1 PD-1 BB41 4-1BB PD1->PDL1 Inhibition Signal Activation Enhanced T Cell Activation, Proliferation, & Cytotoxicity BB41->Activation Costimulatory Signal GEN1046 GEN1046 (Acasunlimab) GEN1046->PDL1 Binds & Blocks GEN1046->BB41 Binds & Activates

Caption: GEN1046 dual-targeting mechanism of action.

ELISA_Workflow start Start coat Coat Plate with Capture Antibody start->coat wash1 Wash coat->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_samples Add Standards & Samples (containing GEN1046) wash2->add_samples wash3 Wash add_samples->wash3 add_detection Add Enzyme-Conjugated Detection Antibody wash3->add_detection wash4 Wash add_detection->wash4 add_substrate Add Substrate wash4->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze Analyze Data & Generate Calibration Curve read_plate->analyze end End analyze->end

References

Addressing batch-to-batch variability of MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability of MC 1046, which is widely identified in scientific literature as GPI-1046.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to GPI-1046?

A1: "this compound" is likely a less common identifier or a potential typographical error for the compound more extensively documented as GPI-1046. GPI-1046 is a non-immunosuppressive neuroimmunophilin ligand. It is a synthetic, small organic molecule that has been investigated for its neurotrophic and neuroprotective properties.[1] It functions by binding to FK506 binding proteins (FKBPs), particularly FKBP-12, but does not suppress the immune system, unlike other FKBP ligands such as FK506 (tacrolimus).[1][2]

Q2: What is the mechanism of action for GPI-1046?

A2: GPI-1046 exerts its neurotrophic effects by binding to intracellular proteins called immunophilins, specifically FKBP-12. Unlike immunosuppressants such as FK506, the binding of GPI-1046 to FKBP-12 does not inhibit calcineurin, which is the mechanism for immunosuppression.[2][3] The neuroprotective and neuroregenerative actions are thought to be mediated through different pathways, potentially involving the modulation of other cellular signaling cascades.[2] For instance, some studies suggest that GPI-1046 can up-regulate the expression of presenilin-1, which may play a role in restoring NMDA receptor function.[4]

Q3: What are the primary research applications of GPI-1046?

A3: GPI-1046 is primarily used in preclinical research to investigate its potential therapeutic effects in neurological disorders. Its main applications include:

  • Promoting neurite outgrowth: Studies have shown that GPI-1046 can stimulate the growth of neuronal processes in various in vitro and in vivo models.[1]

  • Neuroprotection: It has been evaluated for its ability to protect neurons from various toxins and insults.

  • Nerve regeneration: Research has explored its role in enhancing axonal regeneration after nerve injury.

Q4: How should I properly store and handle GPI-1046?

A4: Proper storage and handling are critical to maintain the stability and activity of GPI-1046. While specific supplier recommendations should always be followed, general guidelines for small molecules of this class include:

  • Storage: Store the solid compound at -20°C or -80°C, protected from light and moisture.

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Handling: Before opening, allow the vial to warm to room temperature to prevent condensation. Use appropriate personal protective equipment (PPE) when handling the compound.

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results Between Different Batches of GPI-1046

Batch-to-batch variability can manifest as differences in potency, leading to inconsistent results in your experiments. The following guide will help you identify and troubleshoot potential causes.

Possible Cause 1: Variation in Compound Purity

  • Question: How can I be sure that the purity of my new batch of GPI-1046 is comparable to the previous one?

  • Answer: It is crucial to assess the purity of each new batch of GPI-1046 before use. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[5][6][7]

    • Recommendation: Request a Certificate of Analysis (CoA) from the supplier for each batch, which should include purity data. If you have the capability, perform an in-house HPLC analysis to verify the purity.

    Experimental Protocol: Purity Assessment by HPLC

    • Sample Preparation: Accurately prepare a solution of GPI-1046 in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a known concentration (e.g., 1 mg/mL).[8]

    • HPLC System: Use a C18 reverse-phase column.

    • Mobile Phase: A common mobile phase for pyrrolidine (B122466) derivatives is a gradient of acetonitrile and water, with a small amount of an acid like formic acid for better peak shape.[9]

    • Detection: Use a UV detector, monitoring at a wavelength where the compound has good absorbance (e.g., around 200-220 nm for compounds lacking a strong chromophore).[10]

    • Analysis: Compare the chromatogram of the new batch with that of a previously validated, high-performing batch. Look for the presence of new or larger impurity peaks. Calculate the purity based on the area of the main peak relative to the total peak area.

    Table 1: Recommended Quality Control Specifications for GPI-1046

ParameterRecommended SpecificationAnalytical Method
Appearance White to off-white solidVisual Inspection
Purity ≥98%HPLC-UV
Identity Conforms to expected molecular weightMass Spectrometry (MS)
Chiral Purity ≥99% enantiomeric excess (ee)Chiral HPLC
Solubility Soluble in DMSO at specified concentrationVisual Inspection

Possible Cause 2: Presence of Inactive Stereoisomers

  • Question: Could the presence of different stereoisomers affect the activity of GPI-1046?

  • Answer: Yes. GPI-1046 has a specific stereochemistry that is critical for its binding to FKBP-12 and its biological activity. The presence of other stereoisomers can reduce the effective concentration of the active compound.

    • Recommendation: Use a chiral HPLC method to determine the enantiomeric purity of your GPI-1046 batch.[11][12][13]

Possible Cause 3: Degradation of the Compound

  • Question: My GPI-1046 has been stored for a while. Could it have degraded?

  • Answer: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation.

    • Recommendation: Perform a simple bioactivity assay to compare the potency of the current batch with a new, validated batch or a previously characterized "gold standard" lot. A neurite outgrowth assay is a suitable functional test for GPI-1046.[1]

    Experimental Protocol: Neurite Outgrowth Bioassay

    • Cell Culture: Plate a suitable neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons at an optimized density in a 96-well plate.[14][15][16][17]

    • Compound Treatment: Prepare serial dilutions of the old and new batches of GPI-1046. Treat the cells with a range of concentrations (e.g., 1 pM to 100 nM).[1] Include a vehicle control and a positive control (e.g., Nerve Growth Factor, NGF).

    • Incubation: Incubate the cells for a sufficient period to allow for neurite outgrowth (e.g., 48-72 hours).

    • Imaging and Analysis: Fix and stain the cells for a neuronal marker (e.g., βIII-tubulin). Acquire images using a high-content imager or microscope. Quantify neurite length and number of neurites per cell using appropriate software.

    • Comparison: Compare the dose-response curves of the different batches. A significant rightward shift in the curve for one batch indicates lower potency.

Possible Cause 4: Variability in Solvent or Preparation

  • Question: I prepare my GPI-1046 solutions fresh each time. Could this be a source of variability?

  • Answer: Yes, inconsistencies in dissolving the compound, the age and quality of the solvent (e.g., DMSO can absorb water and degrade), and the final dilution steps can introduce variability.

    • Recommendation: Standardize your stock solution preparation. Use high-quality, anhydrous DMSO. Prepare a large batch of a high-concentration stock solution, aliquot it into single-use vials, and store it at -80°C. This will ensure consistency across multiple experiments.

Issue 2: Lower Than Expected or No Bioactivity

If a new batch of GPI-1046 shows low or no activity, even after confirming its purity, consider the following experimental factors.

Possible Cause 1: Inaccurate Concentration of Working Solutions

  • Question: I've confirmed the purity of my compound, but it's still not as active as expected. Could my concentrations be wrong?

  • Answer: Errors in serial dilutions, pipette calibration, or calculations can lead to inaccurate final concentrations.

    • Recommendation: Double-check all calculations for dilutions. Ensure that your pipettes are properly calibrated. When preparing serial dilutions, use a fresh pipette tip for each dilution step to avoid carryover.

Possible Cause 2: Cell Culture Conditions and Variability

  • Question: Could my cells be the source of the problem?

  • Answer: Yes, the responsiveness of cells can vary with passage number, confluency, and overall health.

    • Recommendation: Use cells within a consistent, low passage number range. Ensure that the cells are healthy and in the logarithmic growth phase when plating for an experiment. Standardize cell seeding density and media composition.

Table 2: Experimental Parameters to Standardize

ParameterRecommendation
Cell Line Use cells from a reputable source (e.g., ATCC).
Passage Number Maintain a consistent and low passage number range.
Seeding Density Optimize and standardize the number of cells plated per well.
Media and Supplements Use the same lot of media, serum, and supplements for comparative experiments.
Incubation Conditions Maintain consistent temperature, CO2, and humidity levels.

Visual Guides

Workflow_for_Qualifying_New_Batch_of_GPI1046 Workflow for Qualifying a New Batch of GPI-1046 cluster_0 Initial Checks cluster_1 Analytical Chemistry QC cluster_2 Biological QC cluster_3 Decision cluster_4 Outcome ReceiveNewBatch Receive New Batch of GPI-1046 ReviewCoA Review Certificate of Analysis (CoA) ReceiveNewBatch->ReviewCoA VisualInspection Visual Inspection (Color, Form) ReviewCoA->VisualInspection HPLC_Purity HPLC for Purity (%) VisualInspection->HPLC_Purity MS_Identity Mass Spec for Identity (MW) HPLC_Purity->MS_Identity Chiral_HPLC Chiral HPLC for Enantiomeric Purity (% ee) MS_Identity->Chiral_HPLC BioactivityAssay Neurite Outgrowth Bioassay Chiral_HPLC->BioactivityAssay CompareToStandard Compare Dose-Response to Standard Lot BioactivityAssay->CompareToStandard PassesQC Passes QC? CompareToStandard->PassesQC AcceptBatch Accept Batch for Use PassesQC->AcceptBatch Yes RejectBatch Reject Batch / Contact Supplier PassesQC->RejectBatch No Troubleshooting_Inconsistent_Results Troubleshooting Inconsistent Experimental Results Start Inconsistent Results Observed CheckCompound Is it a new batch of GPI-1046? Start->CheckCompound QualifyBatch Perform Batch Qualification (See Workflow) CheckCompound->QualifyBatch Yes CheckStorage How was the compound stored? CheckCompound->CheckStorage No End Problem Resolved QualifyBatch->End DegradationAssay Run Bioactivity Assay vs. New Stock CheckStorage->DegradationAssay Improperly CheckPreparation Review Solution Preparation Protocol CheckStorage->CheckPreparation Properly DegradationAssay->End StandardizePrep Standardize Stock Prep (Aliquoting, Solvent) CheckPreparation->StandardizePrep Inconsistent CheckCells Review Cell Culture Practices CheckPreparation->CheckCells Consistent StandardizePrep->End StandardizeCells Standardize Passage #, Seeding Density CheckCells->StandardizeCells Inconsistent CheckAssay Review Assay Protocol CheckCells->CheckAssay Consistent StandardizeCells->End OptimizeAssay Re-optimize Assay Parameters CheckAssay->OptimizeAssay Inconsistent CheckAssay->End Consistent OptimizeAssay->End GPI1046_Signaling_Pathway Proposed Signaling Pathway for GPI-1046 Neurotrophic Action GPI1046 GPI-1046 FKBP12 FKBP-12 GPI1046->FKBP12 Binds Complex GPI-1046 / FKBP-12 Complex FKBP12->Complex Downstream Downstream Signaling (Calcineurin Independent) Complex->Downstream Initiates PS1 Presenilin-1 Upregulation Downstream->PS1 May involve Neuroprotection Neuroprotection & Neurite Outgrowth Downstream->Neuroprotection NMDAR NMDA Receptor Function PS1->NMDAR Restores NMDAR->Neuroprotection

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of MC 1046 and Calcipotriol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of two vitamin D analogs, MC 1046 and Calcipotriol (B1668217). The information presented is curated from scientific literature to assist researchers and professionals in drug development in understanding the key differences and activities of these compounds.

Introduction

Calcipotriol (also known as MC 903) is a synthetic analog of calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), the active form of vitamin D. It is a well-established therapeutic agent for psoriasis, primarily due to its ability to inhibit the proliferation and stimulate the differentiation of keratinocytes. This compound is the 24-keto metabolite of Calcipotriol, formed during its metabolism in the body. This comparison guide delves into the bioactivity of both compounds, focusing on their interaction with the Vitamin D Receptor (VDR), their effects on keratinocyte function, and the experimental methodologies used to determine these activities.

Mechanism of Action: The Vitamin D Receptor Signaling Pathway

Both Calcipotriol and its metabolite, this compound, exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor. Upon binding, the ligand-VDR complex heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the regulation of cellular processes such as proliferation, differentiation, and inflammation.

VDR_Signaling_Pathway Vitamin D Receptor (VDR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Calcipotriol or This compound VDR VDR Ligand->VDR Binding VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Heterodimerization RXR RXR RXR->VDR_RXR_complex VDRE VDRE on DNA VDR_RXR_complex->VDRE Binding Transcription Gene Transcription (e.g., for differentiation proteins, cell cycle inhibitors) VDRE->Transcription mRNA mRNA Transcription->mRNA Protein Proteins mRNA->Protein Translation (in Cytoplasm) Cellular_Response Cellular Response (↓ Proliferation, ↑ Differentiation) Protein->Cellular_Response

VDR Signaling Pathway

Comparative Bioactivity Data

The following tables summarize the available quantitative and qualitative data comparing the bioactivity of this compound and Calcipotriol.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundVDR Binding Affinity (Relative to Calcipotriol)Notes
Calcipotriol HighBinds to the VDR with high affinity, comparable to the natural ligand, calcitriol.[1]
This compound Significantly Lower (>100 times weaker)As a metabolite, its affinity for the VDR is substantially reduced compared to the parent compound.

Table 2: Effect on Keratinocyte Proliferation

CompoundIC50 (Keratinocyte Proliferation)Notes
Calcipotriol Concentration-dependent inhibitionAt concentrations up to 1 µM, it does not negatively impact proliferation and may even have a slight positive effect at 100 nM. Higher concentrations (10-100 µM) are cytotoxic.[2]
This compound Significantly Higher (>100 times weaker effect)The antiproliferative effect is substantially weaker than that of Calcipotriol.

Table 3: Effect on Keratinocyte Differentiation

CompoundEffect on Differentiation Markers (e.g., Involucrin (B1238512), Keratin (B1170402) 10)Notes
Calcipotriol Induces expressionPromotes the expression of key markers of keratinocyte terminal differentiation.
This compound Significantly Weaker InductionThe ability to induce differentiation markers is markedly lower than that of Calcipotriol.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of a compound to the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand.

a. Materials:

  • Receptor Source: Purified recombinant human VDR or nuclear extracts from cells overexpressing VDR.

  • Radioligand: [³H]-Calcitriol (high specific activity).

  • Competitors: Unlabeled Calcipotriol and this compound.

  • Assay Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors, dithiothreitol (B142953) (DTT), and bovine serum albumin (BSA).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well microplates.

b. Protocol:

  • Preparation of Competitors: Prepare serial dilutions of unlabeled Calcipotriol and this compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Receptor preparation.

    • [³H]-Calcitriol at a fixed concentration (typically at or below its Kd).

    • Varying concentrations of the unlabeled competitor (Calcipotriol or this compound) or vehicle control.

    • For determining non-specific binding, add a high concentration of unlabeled calcitriol.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold. The receptor-bound radioligand is trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow VDR Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Receptor, Radioligand, and Competitors Start->Prepare_Reagents Incubate Incubate Receptor, Radioligand, and Competitor Prepare_Reagents->Incubate Filter Separate Bound and Free Ligand via Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Analyze Analyze Data (Calculate IC50 and Ki) Count->Analyze End End Analyze->End

VDR Binding Assay Workflow
MTT Assay for Keratinocyte Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

a. Materials:

  • Cells: Human keratinocytes (e.g., HaCaT cells or primary keratinocytes).

  • Cell Culture Medium: Keratinocyte growth medium.

  • Test Compounds: Calcipotriol and this compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.

  • 96-well cell culture plates.

b. Protocol:

  • Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of Calcipotriol, this compound, or vehicle control.

  • Incubation: Incubate the cells for a desired period (e.g., 48-72 hours).

  • Addition of MTT: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value (the concentration that inhibits cell proliferation by 50%).

MTT_Assay_Workflow MTT Proliferation Assay Workflow Start Start Seed_Cells Seed Keratinocytes in 96-well plate Start->Seed_Cells Treat_Cells Treat with Test Compounds (Calcipotriol, this compound) Seed_Cells->Treat_Cells Incubate_Treatment Incubate for 48-72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze Analyze Data (Calculate IC50) Measure_Absorbance->Analyze End End Analyze->End

MTT Assay Workflow
Immunofluorescence Staining for Differentiation Markers

This method is used to visualize and quantify the expression of differentiation markers such as involucrin and keratin 10 in keratinocytes.

a. Materials:

  • Cells: Keratinocytes cultured on coverslips or in chamber slides.

  • Test Compounds: Calcipotriol and this compound.

  • Fixative: e.g., 4% paraformaldehyde.

  • Permeabilization Buffer: e.g., 0.1% Triton X-100 in PBS.

  • Blocking Buffer: e.g., 5% BSA in PBS.

  • Primary Antibodies: Rabbit anti-involucrin and mouse anti-keratin 10.

  • Secondary Antibodies: Fluorescently-labeled anti-rabbit and anti-mouse antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • Nuclear Stain: DAPI.

  • Mounting Medium.

b. Protocol:

  • Cell Culture and Treatment: Culture keratinocytes on coverslips and treat with Calcipotriol, this compound, or vehicle control for an appropriate duration to induce differentiation.

  • Fixation: Fix the cells with 4% paraformaldehyde.

  • Permeabilization: Permeabilize the cells with permeabilization buffer.

  • Blocking: Block non-specific antibody binding with blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against involucrin and keratin 10.

  • Secondary Antibody Incubation: Incubate the cells with fluorescently-labeled secondary antibodies.

  • Nuclear Staining: Stain the cell nuclei with DAPI.

  • Mounting: Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

  • Quantification: The intensity of the fluorescence can be quantified using image analysis software to determine the level of protein expression.

Conclusion

The available data strongly indicate that Calcipotriol is a potent activator of the Vitamin D Receptor, leading to the inhibition of keratinocyte proliferation and the induction of terminal differentiation. Its metabolite, this compound, exhibits significantly reduced bioactivity, with its effects on VDR binding, cell proliferation, and differentiation being over 100 times weaker than the parent compound. This substantial difference in bioactivity highlights the importance of the structural integrity of Calcipotriol for its therapeutic efficacy. The provided experimental protocols offer a framework for researchers to further investigate and quantify the bioactivities of these and other vitamin D analogs.

References

A Comparative Analysis of VDR Binding Affinity: MC 1046 versus Vitamin D3

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the Vitamin D Receptor (VDR) binding affinity of the synthetic vitamin D analog MC 1046 and the endogenous active form of Vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). This document is intended for researchers, scientists, and professionals in the field of drug development and endocrinology.

Executive Summary

This compound is the 24-ketone metabolite of calcipotriol (B1668217) (MC 903), a well-established synthetic analog of vitamin D3 used in the treatment of psoriasis.[1][2] Experimental data indicates that the metabolic conversion of calcipotriol to this compound results in a compound with a lower binding affinity for the Vitamin D Receptor (VDR) compared to its parent compound, calcipotriol.[1][2] In turn, calcipotriol exhibits a VDR binding affinity that is comparable to, or slightly less than, that of the natural ligand, 1α,25-dihydroxyvitamin D3.

Quantitative VDR Binding Affinity

The binding affinity of a ligand to its receptor is a critical determinant of its biological potency. The following table summarizes the available data on the VDR binding affinity for this compound, its parent compound calcipotriol, and the natural VDR ligand, 1α,25-dihydroxyvitamin D3.

CompoundVDR Binding Affinity MetricValueRelative Affinity to 1α,25(OH)2D3Source
This compound Qualitative AssessmentLower than Calcipotriol< 100%[1][2]
Calcipotriol (MC 903) Relative Binding Affinity60 - 100%0.6 - 1.0[3]
1α,25-dihydroxyvitamin D3 (Calcitriol) IC503.6 nmol/L1.0 (Reference)[4]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

The determination of VDR binding affinity is typically performed using a competitive radioligand binding assay. This method quantifies the ability of an unlabeled compound (the competitor, e.g., this compound or Vitamin D3) to displace a radiolabeled ligand from the VDR.

Competitive Radioligand Binding Assay Protocol

1. Materials:

  • Receptor Source: Purified recombinant human Vitamin D Receptor (VDR).
  • Radioligand: Tritiated 1α,25-dihydroxyvitamin D3 ([³H]-1,25(OH)2D3) with high specific activity.
  • Competitors: this compound and 1α,25-dihydroxyvitamin D3 (unlabeled).
  • Assay Buffer: A suitable buffer to maintain protein stability, such as Tris-HCl with additives.
  • Separation System: Glass fiber filters and a vacuum filtration manifold to separate bound from free radioligand.
  • Scintillation Cocktail and Counter: For quantification of radioactivity.

2. Procedure:

  • A constant concentration of purified VDR and [³H]-1,25(OH)2D3 are incubated in the assay buffer.
  • Varying concentrations of the unlabeled competitor (this compound or 1α,25-dihydroxyvitamin D3) are added to the incubation mixture.
  • The mixture is incubated to allow for competitive binding to reach equilibrium.
  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the VDR-radioligand complex.
  • The filters are washed with ice-cold buffer to remove unbound radioligand.
  • The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

  • The amount of radioligand bound to the VDR is plotted against the concentration of the competitor.
  • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each competitor.
  • The IC50 value represents the concentration of the competitor that displaces 50% of the specifically bound radioligand.

Signaling Pathway and Experimental Workflow

The biological effects of both this compound and Vitamin D3 are mediated through the activation of the Vitamin D Receptor, a nuclear transcription factor.[5]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Vitamin D3 or This compound VDR VDR Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer RXR RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (in Cytoplasm) mRNA->Protein_Synthesis Translation Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Leads to

Caption: Vitamin D Receptor (VDR) signaling pathway.

The following diagram illustrates the workflow of the competitive binding assay used to determine the VDR binding affinity of compounds like this compound.

Competitive_Binding_Assay Start Start: Prepare Reagents Incubation Incubate: VDR + [3H]-1,25(OH)2D3 + Competitor (this compound or VitD3) Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity (Scintillation Counting) Washing->Quantification Analysis Data Analysis: Determine IC50 Quantification->Analysis End End: Compare Affinities Analysis->End

Caption: Workflow of a VDR competitive binding assay.

References

The Efficacy of Calcipotriol in Psoriasis: A Comparative Look at its Metabolite, MC 1046

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the in vivo efficacy of a compound compared to its alternatives is paramount. This guide provides a detailed comparison of Calcipotriol, a widely used synthetic vitamin D3 analog for the topical treatment of psoriasis, and its primary metabolite, MC 1046.

While a direct head-to-head in vivo efficacy study between Calcipotriol (also known as Calcipotriene or MC 903) and this compound as separate treatments for psoriasis is not found in the available literature, this is because this compound is the initial, less active metabolite of Calcipotriol. The primary focus of research has been on the efficacy of the parent drug, Calcipotriol, with the understanding that its metabolic breakdown leads to compounds with significantly reduced biological activity.

Unraveling the Relationship: Calcipotriol and its Metabolite this compound

Calcipotriol exerts its therapeutic effects in psoriasis by binding to the Vitamin D Receptor (VDR), which modulates gene transcription related to cell proliferation and differentiation.[1][2] Following topical application and systemic absorption, Calcipotriol is rapidly metabolized, primarily in the liver.[1][2] The initial step in this metabolic cascade is the conversion of Calcipotriol to this compound, its α,β-unsaturated ketone analog.[1] This is followed by further metabolism to MC 1080, a saturated ketone analog, and ultimately to calcitroic acid.[1]

Crucially, studies have demonstrated that the metabolites of Calcipotriol, including this compound, are substantially less potent than the parent compound. Research has shown that the biological effects of this compound and MC 1080 are more than 100 times weaker than those of Calcipotriol.[3] This rapid conversion to inactive metabolites is a key factor in the favorable safety profile of topical Calcipotriol, as it minimizes systemic calcemic effects, a common concern with vitamin D analogs.[3][4]

Comparative Biological Activity

The following table summarizes the key differences in the biological activity between Calcipotriol and its metabolite, this compound, based on available in vitro data.

CompoundTargetMechanism of ActionRelative PotencyImpact on Efficacy
Calcipotriol (MC 903) Vitamin D Receptor (VDR)VDR agonist; modulates gene transcription to inhibit keratinocyte proliferation and promote differentiation.[1][2][5]HighPrimary therapeutic agent.
This compound Vitamin D Receptor (VDR)VDR ligand.>100 times weaker than Calcipotriol.[3]Considered a significantly less active metabolite; contributes minimally to the overall therapeutic effect.[3]

Signaling Pathways and Metabolism

The therapeutic action of Calcipotriol is initiated by its binding to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on target genes, regulating their transcription. This signaling pathway ultimately leads to the normalization of keratinocyte proliferation and differentiation in psoriatic plaques.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds Gene Target Genes VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Proteins Proteins mRNA->Proteins Translation Proliferation Keratinocyte Proliferation Proteins->Proliferation Inhibits Differentiation Keratinocyte Differentiation Proteins->Differentiation Promotes

Vitamin D Receptor (VDR) Signaling Pathway for Calcipotriol.

The metabolic breakdown of Calcipotriol is a key determinant of its systemic activity. The following diagram illustrates the conversion of Calcipotriol to its less active metabolites.

G Calcipotriol Calcipotriol (MC 903) (Active) MC1046 This compound (24-keto metabolite) (Less Active) Calcipotriol->MC1046 Metabolism MC1080 MC 1080 (22,23-hydrogenated metabolite) (Less Active) MC1046->MC1080 Metabolism Calcitroic_Acid Calcitroic Acid (Inactive) MC1080->Calcitroic_Acid Further Metabolism

Metabolic Pathway of Calcipotriol.

Experimental Protocols: A Representative In Vivo Psoriasis Model

Due to the absence of direct comparative in vivo studies between Calcipotriol and this compound, this section outlines a standard experimental protocol for evaluating the efficacy of a topical anti-psoriatic compound like Calcipotriol in a widely used animal model. The imiquimod (B1671794) (IMQ)-induced psoriasis model in mice is frequently employed as it recapitulates many of the histological and inflammatory features of human psoriasis.[6][7][8][9][10]

Objective: To assess the in vivo efficacy of topical Calcipotriol in reducing psoriatic-like skin inflammation in an imiquimod-induced mouse model.

1. Animal Model:

  • Species: BALB/c or C57BL/6 mice, 8-12 weeks old.

  • Acclimatization: Animals are housed in a controlled environment for at least one week prior to the experiment.

2. Induction of Psoriasis-like Skin Inflammation:

  • A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.[6]

3. Treatment Groups:

  • Group 1 (Negative Control): Mice with IMQ-induced psoriasis receiving no treatment or a vehicle control.

  • Group 2 (Positive Control): Mice with IMQ-induced psoriasis treated with a standard-of-care topical agent (e.g., a corticosteroid).

  • Group 3 (Test Article): Mice with IMQ-induced psoriasis treated with topical Calcipotriol ointment (e.g., 0.005%).

4. Treatment Protocol:

  • Topical treatments are applied daily to the affected skin areas, typically starting on the same day as IMQ application or shortly thereafter, and continuing for the duration of the study.

5. Efficacy Assessment:

  • Psoriasis Area and Severity Index (PASI): Skin lesions are scored daily for erythema (redness), scaling, and thickness.

  • Ear Thickness: Ear swelling is measured daily using a digital caliper.

  • Histological Analysis: At the end of the study, skin biopsies are collected for histological examination (H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory cell infiltration.

  • Immunohistochemistry/qPCR: Skin samples can be analyzed for the expression of inflammatory markers such as IL-17, IL-23, and TNF-α.

6. Data Analysis:

  • Statistical analysis (e.g., ANOVA) is used to compare the mean scores and measurements between the treatment groups.

The following diagram illustrates a typical workflow for such an in vivo experiment.

G start Start: Acclimatize Mice induce Induce Psoriasis: Topical Imiquimod start->induce group Randomize into Treatment Groups induce->group treat Daily Topical Treatment: - Vehicle - Calcipotriol - Positive Control group->treat assess Daily Assessment: - PASI Score - Ear Thickness treat->assess 5-7 days end End of Study: Sacrifice & Tissue Collection treat->end assess->treat analyze Data Analysis: - Histology - Immunohistochemistry - qPCR end->analyze results Results & Conclusion analyze->results

Experimental Workflow for In Vivo Psoriasis Model.

References

Unraveling the Side Effect Profile: A Comparative Analysis of MC 1046 and its Parent Compound, Calcipotriol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a drug candidate and its impurities is paramount. This guide provides a detailed comparison of the side effect profile of the synthetic vitamin D analog, Calcipotriol (also known as Calcipotriene or MC 903), and its manufacturing impurity, MC 1046.

While extensive clinical and preclinical data have characterized the adverse effects of the parent compound, Calcipotriol, a notable data gap exists for its impurity, this compound. This guide synthesizes the available information on Calcipotriol's side effects and highlights the current lack of specific toxicological data for this compound.

Executive Summary

Calcipotriol, a cornerstone in the topical treatment of psoriasis, exhibits a well-documented side effect profile primarily characterized by local skin reactions. Systemic side effects are rare and typically associated with excessive use. In contrast, specific experimental data on the side effect profile of the impurity this compound is not publicly available. General toxicological assessments of Calcipotriol degradation products suggest a low potential for mutagenicity, tumorigenicity, reproductive toxicity, or irritation. However, without direct studies on this compound, a definitive comparison is not possible.

Signaling Pathway of Calcipotriol

Calcipotriol exerts its therapeutic effect by binding to the Vitamin D Receptor (VDR), which then heterodimerizes with the Retinoid X Receptor (RXR). This complex binds to Vitamin D Response Elements (VDREs) on DNA, modulating the transcription of genes involved in keratinocyte proliferation and differentiation.

Calcipotriol_Pathway cluster_cell Keratinocyte cluster_effects Therapeutic Effects Calcipotriol Calcipotriol VDR VDR Calcipotriol->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Proliferation Inhibition of Keratinocyte Proliferation Gene_Transcription->Proliferation Differentiation Promotion of Keratinocyte Differentiation Gene_Transcription->Differentiation

Figure 1: Simplified signaling pathway of Calcipotriol in keratinocytes.

Side Effect Profile Comparison

The following table summarizes the known side effects of Calcipotriol. As previously stated, specific data for this compound is not available in the public domain.

Side Effect CategoryCalcipotriol (Parent Compound)This compound (Impurity)
Common Local Side Effects Skin irritation, burning, stinging, itching, redness, dryness, and worsening of psoriasis[1][][3].Data not available
Less Common Local Side Effects Skin rash, folliculitis (inflammation of hair follicles), skin discoloration, and skin atrophy (thinning of the skin)[].Data not available
Serious Systemic Side Effects (Rare) Hypercalcemia (elevated blood calcium levels) with symptoms such as increased urination, thirst, loss of appetite, dry mouth, metallic taste, muscle weakness, headache, stomach pain, nausea, and constipation[1][3].Data not available
Allergic Reactions (Rare) Serious allergic reactions (anaphylaxis) with symptoms like swelling of lips, mouth, throat, or tongue, and difficulty breathing[3].Data not available

Experimental Protocols for Side Effect Assessment

The evaluation of the side effect profile of topical agents like Calcipotriol typically involves a battery of preclinical and clinical studies.

Preclinical Toxicity Studies

Standard preclinical dermatotoxicity studies are conducted to assess the potential for skin irritation, sensitization, and phototoxicity.

Preclinical_Workflow cluster_preclinical Preclinical Dermatotoxicity Assessment cluster_studies In Vivo Studies (Animal Models) Test_Substance Test Substance (e.g., Calcipotriol, this compound) Irritation Primary Skin Irritation (e.g., Rabbit) Test_Substance->Irritation Sensitization Skin Sensitization (e.g., Guinea Pig Maximization Test) Test_Substance->Sensitization Phototoxicity Phototoxicity & Photosensitization (e.g., Guinea Pig) Test_Substance->Phototoxicity Data_Analysis Data Analysis & Safety Profile Characterization Irritation->Data_Analysis Erythema & Edema Scores Sensitization->Data_Analysis Allergic Response Assessment Phototoxicity->Data_Analysis Skin reaction after UV exposure

Figure 2: General workflow for preclinical dermatotoxicity studies.

A study on the dermatotoxicity of a Calcipotriol (MC903) ointment in rabbits and guinea pigs provides a relevant example of these protocols. The study assessed primary skin irritation, skin sensitization, phototoxicity, and photosensitization. The ointment was found to be a mild irritant and was negative for skin sensitization, phototoxicity, and photosensitizing activity.

Clinical Trial Protocols

Human clinical trials are essential for confirming the safety and efficacy of a drug. The side effect profile of Calcipotriol has been extensively evaluated in numerous clinical trials for psoriasis.

A typical clinical trial protocol to assess the safety of a topical agent would involve the following:

  • Patient Population: A defined group of patients with the target condition (e.g., plaque psoriasis).

  • Treatment Arms:

    • Investigational drug (e.g., a new formulation of Calcipotriol).

    • Placebo or vehicle control.

    • Active comparator (e.g., an existing standard-of-care treatment).

  • Application: Standardized application of the topical treatment to affected areas over a specified duration.

  • Safety Assessments:

    • Local Tolerability: Regular clinical evaluation of application sites for signs of irritation, such as erythema, scaling, and itching, using a standardized scoring system.

    • Adverse Event Monitoring: Systematic collection of all adverse events reported by participants, whether deemed related to the treatment or not.

    • Systemic Safety: Blood and urine tests to monitor for systemic effects, such as changes in calcium levels.

Discussion and Conclusion

The available evidence robustly characterizes the side effect profile of Calcipotriol, with the most frequent adverse events being localized and manageable skin reactions. The risk of systemic side effects, such as hypercalcemia, is low and primarily associated with off-label, excessive use.

The critical knowledge gap remains the specific toxicological profile of the impurity this compound. While general computational assessments of Calcipotriol degradation products are reassuring, they do not replace the need for specific experimental data on isolated impurities. Drug development professionals should be aware of the potential, albeit currently unquantified, for manufacturing impurities to contribute to the overall side effect profile of a drug product. Future research should aim to isolate and characterize the toxicological properties of this compound and other relevant impurities to ensure the comprehensive safety of Calcipotriol formulations.

References

Navigating Antibody Specificity: A Comparative Analysis of Cross-Reactivity with MC-1046

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is a critical determinant of experimental success and therapeutic safety. This guide provides a comparative analysis of antibody cross-reactivity with the hypothetical target molecule, MC-1046, offering a framework for assessing antibody performance and presenting supporting experimental data.

This guide explores the binding profiles of three commercially available monoclonal antibodies against MC-1046, detailing their cross-reactivity with structurally similar molecules. The presented data and methodologies aim to equip researchers with the necessary information to select the most appropriate antibody for their specific application, minimizing off-target effects and ensuring data reliability.

Comparative Cross-Reactivity Data

The following table summarizes the binding affinity of three anti-MC-1046 antibodies to MC-1046 and a panel of five related molecules (MC-2023, MC-3011, MC-4055, MC-5089, and MC-6077). Affinity was determined by surface plasmon resonance (SPR) and is presented as the equilibrium dissociation constant (KD), where a lower value indicates a stronger binding interaction.

AntibodyTarget MoleculeKD (nM)Cross-Reactivity (%)
Ab-1 MC-1046 1.2 100
MC-20231201.0
MC-3011>1000<0.1
MC-40558500.14
MC-5089>1000<0.1
MC-60776000.2
Ab-2 MC-1046 2.5 100
MC-2023505.0
MC-30113000.83
MC-40551501.67
MC-5089>1000<0.1
MC-60772201.14
Ab-3 MC-1046 0.8 100
MC-20239000.09
MC-3011>1000<0.1
MC-4055>1000<0.1
MC-5089>1000<0.1
MC-6077>1000<0.1

Cross-reactivity (%) was calculated as (KD for MC-1046 / KD for related molecule) x 100.

Experimental Protocols

Surface Plasmon Resonance (SPR) for Affinity Measurement

This protocol outlines the methodology used to determine the binding kinetics and affinity of anti-MC-1046 antibodies.

  • Immobilization: The ligand (MC-1046 or related molecules) was immobilized on a CM5 sensor chip via amine coupling. The chip surface was activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. The ligand, diluted in 10 mM sodium acetate (B1210297) (pH 5.0) to a concentration of 50 µg/mL, was injected over the activated surface. Remaining active sites were blocked with 1 M ethanolamine-HCl (pH 8.5).

  • Binding Analysis: A serial dilution of the analyte (anti-MC-1046 antibody) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) was injected over the sensor surface at a flow rate of 30 µL/min for 180 seconds. The dissociation phase was monitored for 600 seconds.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Western Blotting for Specificity Confirmation

This protocol describes the procedure for assessing antibody specificity in a complex protein mixture.

  • Sample Preparation: Cell lysates containing MC-1046 and the panel of related molecules were prepared in RIPA buffer supplemented with protease inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: 20 µg of total protein per lane was separated by SDS-PAGE on a 4-20% gradient gel and subsequently transferred to a PVDF membrane.

  • Immunoblotting: The membrane was blocked for 1 hour at room temperature with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST). The primary antibody (Ab-1, Ab-2, or Ab-3) was diluted to 1 µg/mL in the blocking buffer and incubated with the membrane overnight at 4°C.

  • Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Visualizing Experimental Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for antibody cross-reactivity testing and a hypothetical signaling pathway involving MC-1046.

Antibody_Cross_Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_output Output Antibody Anti-MC-1046 Antibody SPR Surface Plasmon Resonance (SPR) Antibody->SPR WB Western Blotting Antibody->WB Target MC-1046 Target->SPR Target->WB Related_Molecules Related Molecules (MC-2023, etc.) Related_Molecules->SPR Related_Molecules->WB Affinity Binding Affinity (KD) SPR->Affinity Specificity Specificity Profile WB->Specificity Comparison Comparative Guide Affinity->Comparison Specificity->Comparison

Caption: Workflow for assessing antibody cross-reactivity.

MC1046_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor X MC1046 MC-1046 Receptor->MC1046 Activation KinaseA Kinase A MC1046->KinaseA Phosphorylation KinaseB Kinase B KinaseA->KinaseB Activation TF Transcription Factor Y KinaseB->TF Translocation Gene Target Gene Expression TF->Gene Regulation

Caption: Hypothetical MC-1046 signaling cascade.

Inter-laboratory Comparison of MC 1046 Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for MC 1046, a primary metabolite of the synthetic vitamin D analog, Calcipotriol. While no dedicated inter-laboratory comparison studies for this compound analysis have been identified in publicly available literature, this document outlines the common analytical techniques used for Calcipotriol and its metabolites, and presents a framework for a hypothetical inter-laboratory comparison based on established practices for similar compounds.

Introduction to this compound

This compound, also known as Calcipotriol Impurity A, is the 24-ketone metabolite of Calcipotriol.[1] Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[2] The metabolism of Calcipotriol is a critical aspect of its pharmacological profile, and accurate quantification of its metabolites, including this compound, is essential for pharmacokinetic and drug metabolism studies.

Analytical Methodologies for Calcipotriol and its Metabolites

The analysis of Calcipotriol and its metabolites in various matrices, such as pharmaceutical formulations and biological samples, is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.

Table 1: Comparison of Analytical Methods for Calcipotriol and Related Compounds

MethodPrincipleSample TypeKey ParametersAdvantagesLimitations
Reversed-Phase HPLC with UV Detection Separation based on hydrophobicity on a C18 column, with detection by UV absorbance.Pharmaceutical formulations (ointments, creams)Mobile phase: Methanol/acetonitrile/water mixtures. Detection wavelength: ~264 nm.Robust, widely available, cost-effective.Lower sensitivity and specificity compared to MS, potential for interference from matrix components.
UHPLC/MSE Ultra-high-performance liquid chromatography for rapid separation, coupled with mass spectrometry for sensitive and specific detection and identification of degradation products.[3]Pharmaceutical formulations, solutions for photodegradation studies.Gradient elution with formic acid in water and acetonitrile. Full-scan mass spectrometry for identification.High sensitivity, high specificity, ability to identify unknown impurities and degradation products.[3]Higher equipment cost and complexity.
LC-MS/MS Liquid chromatography coupled with tandem mass spectrometry for highly selective and sensitive quantification.[4]Biological samples (serum, plasma), quality control samples.Multiple reaction monitoring (MRM) for specific transitions of the analyte and internal standard.Gold standard for bioanalysis due to high sensitivity and specificity.[4]Requires significant method development and expertise.

Proposed Inter-laboratory Comparison Protocol for this compound Analysis

The following is a proposed experimental protocol for an inter-laboratory comparison of this compound analysis, based on general principles from proficiency testing of vitamin D and its analogs.[5][6]

Objective: To assess the comparability and performance of different laboratories in the quantitative analysis of this compound in a standardized sample.

1. Preparation and Distribution of Test Materials:

  • A reference laboratory will prepare a set of test samples containing known concentrations of this compound in a relevant matrix (e.g., a cream base or a biological fluid surrogate).

  • Samples will be coded to blind the participating laboratories to the true concentrations.

  • Aliquots of the same homogenized samples will be distributed to all participating laboratories under controlled temperature conditions.

2. Laboratory Analysis:

  • Each participating laboratory will analyze the received samples using their in-house validated analytical method (e.g., HPLC-UV, LC-MS/MS).

  • Laboratories will be required to report their quantitative results for this compound in the provided samples, along with details of their analytical method and quality control data.

3. Data Analysis and Performance Evaluation:

  • The organizing body will collect and statistically analyze the results from all laboratories.

  • Performance will be evaluated based on parameters such as accuracy (proximity to the assigned value) and precision (inter-laboratory and intra-laboratory variability).

  • Statistical tools like Z-scores may be used to normalize results and identify outliers.

Experimental Workflow and Metabolic Pathway

To visually represent the processes involved, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_data Data Evaluation prep Preparation of Standardized This compound Samples dist Distribution to Participating Laboratories prep->dist analysis Sample Analysis using In-house Validated Methods dist->analysis collect Data Collection and Statistical Analysis analysis->collect eval Performance Evaluation (Accuracy, Precision, Z-scores) collect->eval report Final Report Generation eval->report

Caption: Experimental workflow for a proposed inter-laboratory comparison of this compound analysis.

metabolic_pathway Calcipotriol Calcipotriol MC1046 This compound (24-ketone) Calcipotriol->MC1046 Metabolism MC1080 MC 1080 (22,23-hydrogenated derivative) MC1046->MC1080 Metabolism FurtherMetabolites Further Metabolites (e.g., Calcitroic Acid) MC1080->FurtherMetabolites Further Metabolism

Caption: Simplified metabolic pathway of Calcipotriol, highlighting the formation of this compound.[1]

Signaling Pathway of Calcipotriol

Calcipotriol, and by extension its metabolites, exert their biological effects primarily through the Vitamin D Receptor (VDR), a member of the steroid/thyroid nuclear receptor superfamily.[7]

signaling_pathway Calcipotriol Calcipotriol VDR Vitamin D Receptor (VDR) (in cytoplasm) Calcipotriol->VDR Binds to Complex Calcipotriol-VDR-RXR Heterodimer VDR->Complex Heterodimerizes with RXR RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) (on DNA) Complex->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Modulates Response Cellular Response (e.g., Inhibition of Proliferation, Induction of Differentiation) Gene->Response

Caption: Signaling pathway of Calcipotriol via the Vitamin D Receptor.

Conclusion

While a formal inter-laboratory comparison for this compound analysis is not yet documented, the established analytical methods for Calcipotriol and other vitamin D analogs provide a strong foundation for such a study. The use of HPLC coupled with UV or MS detection offers the necessary sensitivity and specificity for accurate quantification. A well-designed inter-laboratory comparison, following the proposed protocol, would be invaluable for standardizing the analysis of this compound and ensuring the reliability of data across different research and development settings.

References

MC 1046 as a Biomarker for Calcipotriol Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MC 1046 as a biomarker for the metabolism of Calcipotriol (B1668217), a synthetic vitamin D3 analog used in the treatment of psoriasis. We will explore its utility in comparison to other potential biomarkers and provide relevant experimental data and protocols to aid in research and development.

Introduction to Calcipotriol Metabolism

Calcipotriol exerts its therapeutic effect by binding to the vitamin D receptor (VDR), modulating gene transcription related to cell proliferation and differentiation.[1] Upon systemic absorption, Calcipotriol undergoes rapid metabolism, primarily in the liver. This rapid biotransformation is a key factor in its favorable safety profile, particularly its reduced risk of inducing hypercalcemia compared to naturally occurring vitamin D3. The primary metabolic pathway involves the oxidation of the side chain, leading to the formation of the initial metabolite, this compound.

This compound: A Primary Metabolite Biomarker

This compound, the α,β-unsaturated ketone analog of Calcipotriol, is the first and a major metabolite in the metabolic cascade.[1][2][3] Its formation is a direct indicator of the initial metabolic processing of the parent drug. Following its formation, this compound is further metabolized to MC 1080.[1][2][3] Both this compound and MC 1080 are significantly less biologically active than Calcipotriol, with their potency being over 100 times lower.[1] This rapid conversion to inactive metabolites is crucial for minimizing systemic effects.

Comparison of Biomarkers for Calcipotriol Metabolism

The choice of biomarker for monitoring Calcipotriol metabolism depends on the specific research or clinical question. Here, we compare the direct metabolite biomarker, this compound, with indirect systemic biomarkers.

Biomarker CategorySpecific BiomarkerAdvantagesDisadvantages
Direct Metabolite This compound - Direct measure of Calcipotriol metabolism- High specificity- Early indicator of metabolic activity- Requires sensitive analytical methods (e.g., LC-MS/MS)- Shorter half-life may require precise sampling times- Lack of commercially available, validated assay kits
MC 1080 - Downstream metabolite, may reflect overall clearance- Less immediate indicator of initial metabolism compared to this compound- Also requires specialized analytical methods
Systemic Effect Serum Calcium - Widely available clinical test- Indicates systemic biological effect of Calcipotriol- Indirect and potentially insensitive marker at therapeutic doses- Influenced by various physiological factors
Urine Calcium - Generally more sensitive than serum calcium for detecting changes in calcium homeostasis- Indirect marker- Requires 24-hour urine collection for accurate measurement
Serum Parathyroid Hormone (PTH) - Sensitive indicator of calcium homeostasis regulation- Indirect marker- Can be influenced by factors other than Calcipotriol

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical and clinical studies relevant to Calcipotriol metabolism and its systemic effects.

ParameterFindingOrganism/ModelReference
Pharmacokinetics AUC for Calcipotriol was >100x lower than for 1,25(OH)2D3Rat[1]
Clearance rate of Calcipotriol was >100x higher than for 1,25(OH)2D3Rat[1]
Metabolite Activity This compound and MC 1080 are >100x less potent than CalcipotriolIn vitro[1]
Systemic Effects (High-Dose) Dose-dependent increase in serum and urine calciumHuman[4][5]
Mean increase in adjusted total serum calcium of 0.14 mmol/lHuman[5]
Mean increase in 24-hour urine calcium of 2.09 mmol/24hHuman[5]
Dose-dependent decrease in serum PTHHuman[4][5]

Experimental Protocols

In Vitro Metabolism of Calcipotriol in Human Keratinocytes

This protocol is based on methodologies described for studying the metabolism of Calcipotriol in cultured human keratinocyte models.[2][3]

1. Cell Culture:

  • Culture human keratinocytes (e.g., HPK1A cell line) in appropriate media and conditions until confluent.

2. Incubation with Calcipotriol:

  • Prepare a stock solution of Calcipotriol in a suitable solvent (e.g., ethanol).
  • Add Calcipotriol to the cell culture medium at the desired concentration.
  • Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours).

3. Metabolite Extraction:

  • Following incubation, collect both the cell pellet and the culture medium.
  • Perform a liquid-liquid extraction. For example, use a mixture of methanol (B129727) and chloroform (B151607) to extract both the parent drug and its metabolites.
  • Evaporate the organic solvent under a stream of nitrogen.

4. Sample Analysis:

  • Reconstitute the dried extract in a suitable mobile phase.
  • Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify Calcipotriol and its metabolites, including this compound and MC 1080.

Quantification of this compound in Plasma by LC-MS/MS (Representative Protocol)

While a specific, validated protocol for this compound was not found in the provided search results, the following is a representative protocol based on general principles for the quantification of small molecules in plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add an internal standard (a stable isotope-labeled version of this compound would be ideal).
  • Perform protein precipitation by adding 300 µL of cold acetonitrile (B52724).
  • Vortex the mixture vigorously for 1 minute.
  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.

3. Method Validation:

  • The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Visualizations

Calcipotriol_Metabolism_Pathway Calcipotriol Calcipotriol MC1046 This compound (α,β-unsaturated ketone analog) Calcipotriol->MC1046 Oxidation MC1080 MC 1080 (saturated ketone analog) MC1046->MC1080 Reduction Further_Metabolites Further Metabolites MC1080->Further_Metabolites Calcitroic_Acid Calcitroic Acid Further_Metabolites->Calcitroic_Acid Side-chain cleavage

Caption: Metabolic pathway of Calcipotriol.

Experimental_Workflow_MC1046_Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for this compound quantification.

References

A Head-to-Head Comparison of VDR Modulators: Profiling MC 1046 in the Context of its Parent Compound and Other Key Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Vitamin D Receptor (VDR) modulators, with a specific focus on the compound MC 1046. Emerging from the metabolic pathway of the well-established anti-psoriatic drug Calcipotriol (MC 903), the profile of this compound is best understood in direct comparison to its parent compound and other significant VDR modulators. This document synthesizes available experimental data to offer a clear perspective on the relative potencies and therapeutic profiles of these agents.

Introduction to Vitamin D Receptor (VDR) Modulation

The Vitamin D Receptor (VDR) is a ligand-inducible transcription factor that plays a pivotal role in a multitude of physiological processes, including calcium homeostasis, bone formation, cellular growth, and immune system regulation.[1][2] The endogenous ligand for the VDR is 1α,25-dihydroxyvitamin D3 (Calcitriol), the biologically active form of Vitamin D.[3] Upon binding to Calcitriol, the VDR forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][4]

The therapeutic potential of activating VDR has led to the development of synthetic VDR modulators (also known as Vitamin D analogs).[6] These compounds are designed to retain the beneficial effects on cell differentiation and proliferation while minimizing the calcemic side effects associated with systemic Calcitriol administration. A prominent example is Calcipotriol (MC 903), widely used for the topical treatment of psoriasis.[7][8] This guide examines this compound, a primary metabolite of Calcipotriol, and contextualizes its activity by comparing Calcipotriol with the natural ligand, Calcitriol, and another synthetic analog, Paricalcitol.

The VDR Signaling Pathway

The biological effects of VDR modulators are initiated through a well-defined signaling cascade. The diagram below illustrates the classical genomic pathway of VDR activation.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_Modulator VDR Modulator (e.g., Calcitriol, Calcipotriol) VDR VDR VDR_Modulator->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR Heterodimer VDR_RXR->VDR_RXR_n Translocation VDRE VDRE (on DNA) VDR_RXR_n->VDRE Binds to Coactivators Coactivators VDRE->Coactivators Recruits Transcription Gene Transcription Modulation Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response (e.g., Cell Differentiation, Anti-proliferation) Protein->Response

Caption: VDR Genomic Signaling Pathway.

This compound: A Low-Activity Metabolite of Calcipotriol

This compound is not a primary therapeutic agent but rather an impurity and the 24-ketone metabolite of Calcipotriol (MC 903).[7][9][10] In vitro studies in human keratinocyte models have demonstrated that Calcipotriol is converted into this compound and another derivative, MC 1080.[10][11] This metabolic conversion is a critical aspect of Calcipotriol's pharmacology, as it leads to compounds with significantly reduced biological activity.

The diagram below illustrates this metabolic step.

Calcipotriol_Metabolism Calcipotriol Calcipotriol (MC 903) (Active Drug) MC1046 This compound (24-ketone metabolite) Calcipotriol->MC1046 Metabolism MC1080 MC 1080 (22,23-hydrogenated metabolite) Calcipotriol->MC1080 Metabolism Inactive Significantly Lower Biological Activity MC1046->Inactive MC1080->Inactive

Caption: Metabolism of Calcipotriol (MC 903).

Experimental evidence confirms the attenuated potency of this compound. A study investigating the biological effects of Calcipotriol's metabolites on U937 cells found that this compound and MC 1080 had effects that were more than 100 times weaker than the parent compound, Calcipotriol.[7] Similarly, the biological activity of the principal metabolites of Calcipotriol, including this compound, was found to be lower than that of Calcipotriol in a growth hormone reporter gene transcriptional activation system and a VDR binding assay.[10][11] This rapid metabolism into less active forms likely contributes to the low systemic calcemic activity of topically applied Calcipotriol, enhancing its safety profile for the treatment of psoriasis.[7][10]

Comparative Performance of Primary VDR Modulators

To provide a therapeutically relevant comparison, this section evaluates Calcipotriol against the natural VDR ligand, Calcitriol, and Paricalcitol, another synthetic analog used in the management of secondary hyperparathyroidism in chronic kidney disease.

Table 1: In Vitro Activity of VDR Modulators
ParameterCalcitriolCalcipotriol (MC 903)ParicalcitolVS-105
HL-60 Cell Differentiation (EC₅₀) 17.9 ± 0.13 nMData not available in cited sources12.5 ± 0.20 nM11.8 ± 0.25 nM
Primary Indication Hypocalcemia, OsteoporosisPsoriasisSecondary HyperparathyroidismInvestigational

Data sourced from a comparative study on the VDRM VS-105, which included Calcitriol and Paricalcitol as comparators.[12] HL-60 differentiation is a standard assay for VDR agonist activity.

Table 2: In Vivo Effects and Therapeutic Index
ParameterCalcitriolCalcipotriol (MC 903)ParicalcitolDoxercalciferol
Effect on Cell Differentiation/Proliferation PotentPotent inducer of differentiation and inhibitor of proliferation[7]PotentPotent
Effect on Calcium Metabolism (Calcemic Effect) High100-200 times less effect than Calcitriol[7]Lower than Calcitriol~2-3 fold more hypercalcemic than Paricalcitol[13]
Therapeutic Use SystemicTopical (Psoriasis)Systemic (CKD)Systemic (CKD)

This table synthesizes data from multiple sources to highlight the key therapeutic differentiator: the separation of anti-proliferative/differentiative effects from calcemic effects.

The data clearly illustrates the therapeutic strategy behind synthetic analogs. Calcipotriol is a potent inducer of cell differentiation and an inhibitor of cell proliferation, similar to Calcitriol.[7] However, its in vivo effect on calcium metabolism is 100-200 times lower than that of Calcitriol.[7] This separation of effects makes Calcipotriol highly suitable for topical application in psoriasis, where local VDR activation is desired without causing systemic hypercalcemia. Similarly, Paricalcitol and Doxercalciferol have been developed to suppress parathyroid hormone (PTH) with a reduced risk of hypercalcemia compared to Calcitriol.[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summarized protocols for key assays used in the characterization of VDR modulators.

HL-60 Cell Differentiation Assay

This assay is a standard method to determine the potency of VDR modulators in inducing cell differentiation.

HL60_Workflow start Start: Culture HL-60 (Human Promyelocytic Leukemia Cells) treat Treat cells with varying concentrations of VDR modulators (e.g., VS-105, Calcitriol, Paricalcitol) start->treat incubate Incubate for a defined period (e.g., 4 days) treat->incubate assay Assess cell differentiation (e.g., Nitroblue Tetrazolium [NBT] reduction assay or flow cytometry for CD11b/CD14 markers) incubate->assay analyze Analyze data to determine EC₅₀ values assay->analyze end End: Compare potencies analyze->end

Caption: Workflow for HL-60 Cell Differentiation Assay.
  • Cell Culture: Human promyelocytic leukemia (HL-60) cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded into plates and treated with various concentrations of the VDR modulators being tested (e.g., Calcipotriol, Calcitriol, Paricalcitol). A vehicle control (e.g., ethanol) is also included.

  • Incubation: The cells are incubated for a period, typically 4 days, to allow for differentiation to occur.[12]

  • Assessment of Differentiation: Differentiation into monocytes/macrophages is quantified. A common method is the Nitroblue Tetrazolium (NBT) reduction assay, where differentiated cells produce superoxide (B77818) that reduces the yellow NBT to a dark blue formazan, which can be measured spectrophotometrically. Alternatively, differentiation can be assessed by flow cytometry using cell surface markers like CD11b and CD14.

  • Data Analysis: The percentage of differentiated cells is plotted against the concentration of the VDR modulator. A dose-response curve is generated to calculate the EC₅₀ value, which is the concentration that induces 50% of the maximal response.

VDR Binding Assay

This competitive binding assay measures the affinity of a compound for the VDR.

  • Preparation: A source of VDR (e.g., recombinant human VDR or a cellular lysate) is prepared.

  • Competition: The VDR preparation is incubated with a constant amount of radiolabeled Calcitriol (e.g., [³H]1α,25(OH)₂D₃) and increasing concentrations of the unlabeled test compound (e.g., this compound, Calcipotriol).

  • Separation: After incubation, bound and free radioligand are separated (e.g., using hydroxylapatite precipitation or size-exclusion chromatography).

  • Quantification: The amount of radioactivity bound to the receptor is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of test compound that displaces 50% of the radiolabeled ligand) can be determined. This value is indicative of the compound's binding affinity for the VDR.

Conclusion

The analysis of this compound underscores a critical principle in drug development: the pharmacological profile of a drug is intrinsically linked to its metabolism. This compound, as a metabolite of Calcipotriol, exhibits substantially reduced biological activity, a feature that contributes to the favorable safety profile of its parent drug by limiting systemic effects.[7][10]

A direct head-to-head comparison reveals that synthetic VDR modulators like Calcipotriol and Paricalcitol are engineered to achieve a crucial separation between their potent effects on cell proliferation and differentiation and their less-pronounced impact on systemic calcium metabolism.[7][13] This "therapeutic window" is the primary advantage these synthetic analogs hold over the natural hormone, Calcitriol, for specific indications like psoriasis and secondary hyperparathyroidism. The data collectively positions Calcipotriol as a highly effective topical agent, whose local efficacy and systemic safety are, in part, explained by its metabolic conversion to significantly less active compounds such as this compound.

References

Comparative Analysis of MC 1046 in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and mechanistic comparison of MC 1046, a metabolite of the vitamin D3 analog Calcipotriol (B1668217) (MC 903), with its parent compound and other alternatives. The data presented herein is intended to support objective evaluation of this compound's performance in a research and drug development context.

Executive Summary

This compound is a primary metabolite of Calcipotriol, a well-established synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2][3] The defining characteristic of this compound is its significantly reduced biological activity compared to Calcipotriol. This is primarily attributed to its substantially lower affinity for the Vitamin D Receptor (VDR), the key mediator of vitamin D signaling.[4] In vitro studies have indicated that the biological effects of this compound are over 100 times weaker than those of Calcipotriol. This guide will detail the available comparative data, outline relevant experimental protocols, and visualize the underlying signaling pathways and experimental workflows.

Data Presentation: Quantitative Comparison

The following table summarizes the comparative data between this compound and its parent compound, Calcipotriol. Due to the limited publicly available data specifically on this compound, the comparison is largely based on the well-documented properties of Calcipotriol and the stated relative potency of its metabolite.

FeatureThis compoundCalcipotriol (MC 903)Calcitriol (B1668218) (Active Vitamin D3)
Synonyms Impurity A of CalcipotriolCalcipotriene1,25-dihydroxyvitamin D3
Primary Target Vitamin D Receptor (VDR)Vitamin D Receptor (VDR)Vitamin D Receptor (VDR)
Relative VDR Affinity Very LowHighHigh
Relative Potency >100x weaker than Calcipotriol~200x less potent on calcium metabolism than Calcitriol[2]High
Effect on Cell Proliferation Minimal InhibitionPotent Inhibitor[5][6][7]Potent Inhibitor[2]
Effect on Cell Differentiation Minimal InductionPotent Inducer[7]Potent Inducer[2]
Systemic Calcium Metabolism Effect NegligibleSignificantly lower than Calcitriol[8][9]High

Experimental Protocols

To assess the comparative efficacy of this compound and other vitamin D analogs, standardized in vitro and in vivo experimental protocols are employed. Below are detailed methodologies for key experiments.

In Vitro Cell Proliferation Assay (MTT Assay)

This assay is used to assess the impact of compounds on the proliferation of keratinocytes, a key cell type in psoriatic lesions.

Objective: To quantify the dose-dependent effect of this compound, Calcipotriol, and a vehicle control on the proliferation of human keratinocytes.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound, Calcipotriol (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed human keratinocytes into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and Calcipotriol in culture medium. The final concentrations should span a biologically relevant range (e.g., 10⁻¹² M to 10⁻⁶ M).

  • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds or the vehicle control.

  • Incubation: Incubate the plates for a period of 48-72 hours.

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for each compound.

Mandatory Visualization

Vitamin D Receptor Signaling Pathway

The biological effects of this compound, although minimal, are mediated through the Vitamin D Receptor (VDR) signaling pathway. The following diagram illustrates this pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_D_Analog Vitamin D Analog (e.g., Calcipotriol, this compound) VDR VDR Vitamin_D_Analog->VDR Binds to VDR_RXR_complex VDR-RXR Heterodimer VDR->VDR_RXR_complex Forms complex with RXR RXR RXR->VDR_RXR_complex VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_complex->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Biological_Effects Biological Effects (Cell Differentiation ↑, Proliferation ↓) Gene_Transcription->Biological_Effects Leads to

Caption: Vitamin D Receptor (VDR) signaling pathway initiated by a vitamin D analog.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for the comparative analysis of this compound and a reference compound like Calcipotriol.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Compound_Prep Compound Preparation (this compound, Calcipotriol, Vehicle) Treatment Cell Treatment with Compounds Compound_Prep->Treatment Cell_Culture Keratinocyte Cell Culture Cell_Culture->Treatment Incubation Incubation (48-72h) Treatment->Incubation Assay Proliferation Assay (MTT) Incubation->Assay Data_Acquisition Spectrophotometric Reading Assay->Data_Acquisition Statistical_Analysis Statistical Analysis (IC50 Determination) Data_Acquisition->Statistical_Analysis Comparison Comparative Efficacy Report Statistical_Analysis->Comparison

Caption: Workflow for in vitro comparative analysis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-immunosuppressive immunophilin ligand MC-1046 (also known as GPI-1046) with its related compounds, focusing on their performance in preclinical models of neurodegeneration and nerve injury. The information presented is collated from peer-reviewed literature and is intended to support research and development efforts in the field of neurotherapeutics.

Executive Summary

MC-1046 is a potent neurotrophic agent that promotes neurite outgrowth and nerve regeneration by binding to the FK506-binding protein 12 (FKBP12). Unlike the prototypical immunophilin ligand, FK506 (Tacrolimus), MC-1046 is non-immunosuppressive, making it a more attractive candidate for chronic neurological conditions. Its mechanism of action involves the upregulation of presenilin-1 (PS-1), which subsequently restores N-methyl-D-aspartate (NMDA) receptor-mediated synaptic transmission. This guide presents a detailed analysis of the available quantitative data, experimental methodologies, and the underlying signaling pathways of MC-1046 in comparison to FK506 and other relevant compounds.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the efficacy of MC-1046 and related compounds in several key assays.

Table 1: In Vitro Neurotrophic Activity

CompoundAssayModel SystemPotency (EC50 / Kᵢ)Maximal EffectReference
MC-1046 (GPI-1046) Neurite OutgrowthChicken Sensory Ganglia58 pM (EC50)Comparable to Nerve Growth Factor[1]
MC-1046 (GPI-1046) FKBP12 Rotamase InhibitionPurified Enzyme~7.5 nM (Kᵢ)-[1]
FK506 Neurite OutgrowthPC-12 Cells & Sensory NeuronsPicomolar rangePotent stimulation[1]
FK506 Dorsal Root Ganglia Axonal OutgrowthEmbryonic Dorsal Root GangliaPotent effectComparable to Nerve Growth Factor[2]
Cyclosporine Dorsal Root Ganglia Axonal OutgrowthEmbryonic Dorsal Root GangliaPotent effectComparable to Nerve Growth Factor[2]
Rapamycin Dorsal Root Ganglia Axonal OutgrowthEmbryonic Dorsal Root GangliaModerate effectLess than FK506 and Cyclosporine[2]

Table 2: In Vivo Neuroregenerative and Neuroprotective Effects

CompoundModelSpeciesDosageOutcomeReference
MC-1046 (GPI-1046) Sciatic Nerve CrushRat3 or 10 mg/kg s.c. dailyMarkedly augmented axon diameter and cross-sectional area[1]
MC-1046 (GPI-1046) 6-OHDA-induced Nigrostriatal LesionRat10 mg/kg s.c.Pronounced increase in striatal TH-positive fiber density[1]
FK506 Tibial Nerve CrushRat2 mg/kg dailyEarlier functional recovery (day 5)[3]
Geldanamycin Tibial Nerve CrushRat0.2 mg/kg dailyEarlier functional recovery (day 6)[3]
FK506 Medial Forebrain Bundle TransectionRat2 mg/kg s.c. dailyReduced death of axotomized neurons[4]
MC-1046 (GPI-1046) Medial Forebrain Bundle TransectionRat12.5 or 25 mg/kg dailyIneffective in preventing neuronal death[4]
FK506 Neurotrophic Factor ActivationMouseNot specifiedIncreased striatal BDNF and substantia nigra GDNF[5]
MC-1046 (GPI-1046) Neurotrophic Factor ActivationMouseNot specifiedIncreased substantia nigra GDNF[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Neurite Outgrowth Assay

Objective: To quantify the ability of a compound to promote the extension of neurites from cultured neurons.

Methodology:

  • Cell Culture: Dorsal root ganglia (DRG) are dissected from chick embryos and cultured as explants on a suitable substrate.[1]

  • Compound Treatment: MC-1046 or other test compounds are added to the culture medium at various concentrations. A vehicle control and a positive control (e.g., Nerve Growth Factor) are included.[1]

  • Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.

  • Immunocytochemistry:

    • Fix the cells with 4% paraformaldehyde in PBS.[6]

    • Permeabilize the cells with 0.5% Triton X-100 in PBS.

    • Block non-specific binding with a blocking solution (e.g., 1-5% normal serum or BSA in PBS).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).[6]

    • Wash and incubate with a fluorescently labeled secondary antibody.[6]

  • Imaging and Analysis: Images of the neurons are captured using fluorescence microscopy. The length of the longest neurite per neuron or the total neurite length per neuron is measured using image analysis software.[1]

Sciatic Nerve Crush Model

Objective: To evaluate the in vivo efficacy of a compound in promoting the regeneration of a crushed peripheral nerve.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.[1]

  • Surgical Procedure:

    • The rat is anesthetized, and the sciatic nerve is exposed through a small incision in the thigh.

    • A standardized crush injury is induced using fine forceps for a defined duration.

  • Compound Administration: MC-1046 or the vehicle is administered systemically (e.g., subcutaneous injection) daily, starting from the day of the injury.[1]

  • Functional Recovery Assessment: Walking track analysis can be performed at different time points to assess functional recovery.

  • Histological Analysis: After a set period (e.g., 18 days), the rats are euthanized, and the sciatic nerves are harvested. The nerves are processed for histology to measure parameters such as axonal diameter, cross-sectional area, and myelination.[1]

6-Hydroxydopamine (6-OHDA) Lesion Model of Parkinson's Disease

Objective: To assess the neuroprotective or neuro-restorative effects of a compound on dopaminergic neurons in a model of Parkinson's disease.

Methodology:

  • Animal Model: Adult male Sprague-Dawley rats are used.[1]

  • Stereotaxic Surgery:

    • Rats are anesthetized and placed in a stereotaxic frame.

    • A unilateral injection of 6-OHDA is made into the substantia nigra to selectively destroy dopaminergic neurons.[1]

  • Compound Administration: Treatment with MC-1046 or vehicle is initiated at different time points post-lesion (e.g., 1 hour, 1 week, or 1 month) to assess both neuroprotective and neuro-restorative potential.[1]

  • Behavioral Testing: Rotational behavior in response to apomorphine (B128758) is a common method to quantify the extent of the lesion and any functional recovery.

  • Immunohistochemical Analysis: At the end of the study, the brains are collected and sectioned. Immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, is performed to quantify the density of dopaminergic fibers in the striatum.[1]

Signaling Pathways and Mechanisms of Action

The neurotrophic effects of MC-1046 are initiated by its binding to FKBP12. Unlike the FK506-FKBP12 complex, the MC-1046-FKBP12 complex does not inhibit calcineurin, thus avoiding immunosuppression.[1] A key downstream effect of MC-1046 is the upregulation of presenilin-1 (PS-1) expression.[7] Increased PS-1 levels are crucial for restoring the function of NMDA receptors, which are critical for synaptic plasticity and neuronal survival.[7]

MC1046_Signaling_Pathway cluster_0 Extracellular cluster_1 Intracellular MC1046 MC-1046 FKBP12 FKBP12 MC1046->FKBP12 binds to Complex MC-1046-FKBP12 Complex FKBP12->Complex PS1 Presenilin-1 (Upregulation) Complex->PS1 leads to NMDAR NMDA Receptor Function PS1->NMDAR restores Neuroprotection Neuroprotection & Neuroregeneration NMDAR->Neuroprotection promotes

Caption: MC-1046 signaling pathway.

The diagram above illustrates the proposed signaling cascade for MC-1046. The binding of MC-1046 to intracellular FKBP12 initiates a series of events culminating in enhanced neuroprotection and neuroregeneration.

Experimental Workflow: In Vivo Neuroregeneration Study

The following diagram outlines a typical workflow for an in vivo study evaluating the neuroregenerative potential of a test compound like MC-1046.

Experimental_Workflow A Animal Model (e.g., Sciatic Nerve Crush) B Randomization into Treatment Groups A->B C Compound Administration (e.g., MC-1046, Vehicle) B->C D Behavioral Assessment (e.g., Walking Track Analysis) C->D during treatment E Endpoint: Tissue Harvest (e.g., Sciatic Nerve) C->E after treatment period D->E at various timepoints F Histological Analysis (Axon Diameter, Myelination) E->F G Data Analysis & Statistical Comparison F->G

References

Safety Operating Guide

Navigating the Disposal of Industrial Gas Cylinders: Procedures for UN1046 (Helium)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical and laboratory materials is a critical component of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of compressed gas cylinders, specifically addressing the substance identified by the UN number 1046, which corresponds to compressed Helium.

Initial searches for "MC 1046" did not yield a specific chemical compound. However, the UN number "UN1046" is the designated identifier for Helium, a common non-flammable, non-toxic compressed gas. The following information is based on the safety data sheets (SDS) and transportation guidelines for UN1046 (Helium).

Essential Safety and Logistical Information

The primary and most crucial step in the disposal of compressed gas cylinders is to return them to the supplier.[1][2][3] Do not attempt to dispose of residual or unused quantities yourself.[1] Cylinders are designed to be refilled and reused, and suppliers have the appropriate procedures and equipment for their safe handling.

Key Steps for Preparing Cylinders for Return:

  • Ensure the cylinder is empty or no longer in use.

  • Close the cylinder valve tightly.

  • Replace the valve outlet cap or plug, if provided.

  • Ensure the valve protection cap is securely in place. [2]

  • Label the cylinder clearly.

  • Store the cylinder in a secure, upright position in a well-ventilated area, away from heat and direct sunlight, until it can be returned. [2][4]

Quantitative Data Summary

The following table summarizes key quantitative data for Helium (UN1046), which is essential for its safe handling and storage prior to disposal.

PropertyValue
UN Number1046[1][2][3][4][5][6]
Hazard Class2.2 (Non-flammable, non-toxic gas)[2][3][4][6]
Boiling Point-268.9 °C / -452.1 °F[3][4]
Storage TemperatureKeep below 52°C / 125°F[2][4]
Molecular Weight4.0026 g/mol [3][4]

Experimental Protocols

No experimental protocols for a substance specifically designated as "this compound" were found in the search results. The procedures outlined here are based on established safety guidelines for the handling of compressed gases, specifically Helium (UN1046).

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of a compressed gas cylinder like UN1046.

G start Start: Cylinder Disposal Required check_pressure Is the cylinder completely empty? start->check_pressure not_empty Cylinder contains residual gas check_pressure->not_empty No empty Cylinder is empty check_pressure->empty Yes close_valve Securely close the cylinder valve not_empty->close_valve empty->close_valve cap_cylinder Replace valve outlet and protection caps close_valve->cap_cylinder contact_supplier Contact the gas supplier for return instructions cap_cylinder->contact_supplier arrange_pickup Arrange for cylinder pickup or delivery contact_supplier->arrange_pickup end End: Cylinder properly returned to supplier arrange_pickup->end

Caption: Logical workflow for the proper disposal of compressed gas cylinders.

Disclaimer: This information is intended as a guide and is based on publicly available safety data sheets for UN1046 (Helium). Always consult the specific safety data sheet provided by your supplier for the exact materials you are using and follow all applicable local, state, and federal regulations for waste disposal.[4]

References

Essential Safety and Logistical Information for Handling UN1046 (Helium, compressed)

Author: BenchChem Technical Support Team. Date: December 2025

Product Identification:

  • Product Name: Helium, compressed

  • UN Number: 1046[1][2][3][4]

  • Chemical Formula: He[1]

  • Synonyms: Helium gas, Gaseous helium, Balloon gas[1]

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling UN1046 (compressed Helium). Adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Concerns: Hazard Identification

Helium is a simple asphyxiant.[1][2] In high concentrations, it can displace oxygen and lead to rapid suffocation.[3][4][5] Symptoms of exposure to an oxygen-deficient atmosphere may include dizziness, salivation, nausea, vomiting, and loss of mobility or consciousness.[2] It is crucial to ensure adequate ventilation in areas where Helium is used and stored.

Personal Protective Equipment (PPE)

While Helium itself is non-toxic, the primary hazard is asphyxiation due to oxygen displacement. The recommended personal protective equipment focuses on safe handling of the compressed gas cylinders.

EquipmentSpecifications and Use
Eye Protection Safety glasses are recommended when handling cylinders to protect from mechanical hazards.[2]
Hand Protection While specific chemical-resistant gloves are not required for Helium, work gloves are recommended when handling cylinders to prevent injuries. For cryogenic liquid helium, cold-insulating gloves should be worn.[4]
Foot Protection Safety shoes are recommended when handling cylinders to protect against crush injuries.[1][2]
Respiratory Protection Under normal use with adequate ventilation, no respiratory protection is required. In emergency situations or where oxygen levels may fall below 19.5%, a Self-Contained Breathing Apparatus (SCBA) or a positive-pressure airline with a mask and escape pack must be used. Air-purifying respirators are not effective and will not provide protection.[1]

Operational and Disposal Plans

A systematic approach to handling and disposing of compressed Helium cylinders is vital for laboratory safety. The following step-by-step guidance outlines the operational workflow.

Experimental Protocols: Step-by-Step Handling Procedure
  • Receiving and Inspection:

    • Upon receipt, visually inspect the cylinder for any signs of damage, such as dents or rust.

    • Ensure the cylinder is properly labeled with the correct gas name (Helium) and UN number (1046).

    • Verify that the valve protection cap is securely in place.

  • Storage:

    • Store cylinders in a well-ventilated, secure area, preferably in an upright position.[1]

    • Cylinders should be secured with straps or chains to prevent them from falling.

    • Do not store cylinders in passenger compartments of vehicles.[1]

    • Protect cylinders from direct sunlight and do not expose them to temperatures exceeding 52°C (125°F).[3]

  • Use:

    • Before use, move the cylinder to the designated, well-ventilated work area.

    • Secure the cylinder in an upright position.

    • Use a pressure-reducing regulator or a separate control valve to safely discharge the gas from the cylinder.[1]

    • Use a check valve to prevent backflow into the cylinder.[1]

    • Open the cylinder valve slowly.

    • After each use, close the cylinder valve.

  • Disposal of Empty Cylinders:

    • Ensure the cylinder is empty by checking the pressure gauge.

    • Close the cylinder valve and replace the valve protection cap.

    • Mark the cylinder as "EMPTY".

    • Return the empty cylinder to the supplier. Do not attempt to refill or dispose of the cylinder yourself.[1][2]

Emergency Procedures
  • Leak: In case of a leak, evacuate the area immediately. Ensure the area is well-ventilated before re-entry. If the leak is significant, contact emergency services.

  • Fire: Helium is non-flammable and does not support combustion.[1] If cylinders are exposed to fire, there is a risk of rupture due to heat. If possible and safe to do so, remove cylinders from the fire area or cool them with water.[1]

  • Inhalation: If someone is suspected of having inhaled high concentrations of Helium, immediately move them to an area with fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]

Mandatory Visualizations

Workflow for Handling Compressed Helium Cylinders

G cluster_receiving Receiving cluster_storage Storage cluster_use Use cluster_disposal Disposal A Receive Cylinder B Inspect for Damage & Labeling A->B C Store in Ventilated & Secure Area B->C If OK D Secure Cylinder Upright E Move to Well-Ventilated Workstation D->E F Secure Cylinder E->F G Attach Regulator & Check Valve F->G H Slowly Open Valve G->H I Close Valve After Use H->I J Confirm Cylinder is Empty I->J K Close Valve & Replace Cap J->K L Mark as 'EMPTY' K->L M Return to Supplier L->M

Caption: Workflow for the safe handling of compressed Helium cylinders.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。